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  • Product: DMJ-I-228
  • CAS: 1374035-59-2

Core Science & Biosynthesis

Exploratory

Structural Basis and Thermodynamic Profiling of DMJ-I-228 Binding to the HIV-1 gp120 Phe43 Cavity

Executive Summary The development of small-molecule inhibitors targeting the human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (Env) represents a critical frontier in antiviral therapeutics. The interacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule inhibitors targeting the human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (Env) represents a critical frontier in antiviral therapeutics. The interaction between the HIV-1 gp120 exterior envelope glycoprotein and the host CD4 receptor is the obligate first step in viral entry. This whitepaper provides an in-depth technical analysis of DMJ-I-228 , a rationally designed CD4-mimetic small molecule. By engaging both the highly conserved hydrophobic Phe43 cavity and the Asp368 electrostatic hotspot, DMJ-I-228 acts as a potent viral entry antagonist. Furthermore, its unique allosteric modulation of gp120 sensitizes the virus to vaccine-elicited neutralizing antibodies, offering a dual-mechanism approach to HIV-1 prophylaxis and therapy.

The Architectural Vulnerability of the gp120–CD4 Interface

Cellular infection by HIV-1 is initiated when the viral gp120 trimer binds to the host CD4 receptor. This protein-protein interface is dominated by two critical "hotspots":

  • The Phe43 Cavity: A highly conserved, ~150 ų hydrophobic pocket located at the nexus of the gp120 inner domain, outer domain, and the bridging sheet. In the native state, this cavity is absent; it forms dynamically upon CD4 engagement, capped by the phenylalanine 43 (Phe43) residue of the CD4 receptor.

  • The Asp368 Electrostatic Interaction: A critical salt bridge formed between Arg59 of CD4 and Asp368 of gp120.

Early small-molecule CD4 mimetics, such as NBD-556, successfully targeted the Phe43 cavity but paradoxically acted as viral agonists. They induced the formation of the bridging sheet, prematurely exposing the co-receptor (CCR5/CXCR4) binding site and enhancing CD4-independent viral entry. The structural evolution from NBD-556 to DMJ-I-228 marks a pivotal shift from agonism to antagonism by extending the pharmacophore to simultaneously engage both the Phe43 cavity and the Asp368 hotspot .

Structural Basis of Dual-Hotspot Engagement

The high-resolution (1.89 Å) X-ray crystal structure of the clade A/E 93TH057 HIV-1 gp120 core in complex with (+)-DMJ-I-228 (PDB ID: 4DKQ) provides definitive mechanistic insights into its antagonistic properties .

Unlike its predecessors, DMJ-I-228 utilizes a trans-1,2-disubstituted indane scaffold. This architecture allows the molecule to achieve two simultaneous binding events:

  • Hydrophobic Anchoring: The indane core penetrates deeply into the hydrophobic Phe43 cavity, mimicking the insertion of the CD4 Phe43 residue.

  • Electrostatic Bridging: A strategically positioned guanidinium group extends out of the cavity toward the CD4-binding interface. Rather than binding Asp368 directly, the guanidinium moiety coordinates a highly ordered network of crystallographic water molecules. This water-mediated hydrogen bond network bridges the inhibitor to both gp120 Asp368 and the backbone carbonyl of Met426 on the bridging sheet.

By anchoring to the bridging sheet via this water network, DMJ-I-228 sterically occludes CD4 while preventing the profound conformational flexibility required for subsequent co-receptor engagement.

G Env HIV-1 Env Trimer (Closed State) CD4 Host CD4 Receptor Env->CD4 Natural Infection Phe43 Phe43 Cavity Exposed CD4->Phe43 Conformational Change CoRec CCR5/CXCR4 Binding Viral Fusion Phe43->CoRec Co-receptor Engagement DMJ DMJ-I-228 (CD4 Mimetic) DMJ->Env Binds Phe43 Cavity Block Steric Blockade of CD4 DMJ->Block Antagonism Sensitize Exposure of CD4i/V3 Epitopes (Antibody Sensitization) DMJ->Sensitize Allosteric Modulation Block->CD4 Prevents Binding

Logical pathway of HIV-1 entry antagonism and antibody sensitization by DMJ-I-228.

Thermodynamic Causality: The Shift from Agonist to Antagonist

The functional divergence between an entry agonist (NBD-556) and an antagonist (DMJ-I-228) is rooted in thermodynamics, specifically enthalpy-entropy compensation.

When NBD-556 binds gp120, it pays a massive entropic penalty ( −TΔS ) because it forces the highly flexible, unliganded gp120 into a rigid, CD4-bound conformation. This rigidification perfectly forms the bridging sheet, inadvertently creating the co-receptor binding site and acting as an agonist.

Isothermal Titration Calorimetry (ITC) reveals that DMJ-I-228 circumvents this flaw. By engaging the Asp368 hotspot via the water network, DMJ-I-228 gains significant binding enthalpy ( ΔH ). This allows the molecule to achieve high-affinity binding without paying the extreme entropic penalty required to fully freeze the bridging sheet into its active conformation. Because the bridging sheet remains partially dynamic and improperly aligned for CCR5/CXCR4, viral fusion is aborted .

Table 1: Thermodynamic and Functional Comparison of CD4 Mimetics
CompoundPrimary Target(s)Binding Affinity ( Kd​ )Entropic Penalty ( −TΔS )Functional Mechanism
NBD-556 Phe43 Cavity~3.0 μMHighly UnfavorableAgonist: Rigidifies bridging sheet, enhances CD4-independent entry.
DMJ-I-228 Phe43 Cavity + Asp368~110–300 nMSignificantly ReducedAntagonist: Blocks CD4, aborts co-receptor engagement.

Self-Validating Experimental Protocols

To ensure scientific integrity, the structural and thermodynamic characterization of DMJ-I-228 relies on self-validating experimental systems. The following protocols detail the causality behind each methodological choice.

Protocol A: Co-Crystallization of the gp120–DMJ-I-228 Complex

Objective: Obtain high-resolution diffraction data to map the dual-hotspot engagement.

  • Protein Engineering: Utilize the clade A/E 93TH057 gp120 core. Causality: This specific core has the variable loops (V1/V2 and V3) truncated. Removing these highly flexible regions reduces conformational heterogeneity, which is an absolute prerequisite for crystal lattice formation.

  • Deglycosylation: Treat the purified gp120 core with Endoglycosidase H (Endo H). Causality: gp120 is heavily heavily glycosylated. Endo H cleaves N-linked oligomannose structures down to a single N-acetylglucosamine (GlcNAc) residue. This drastically reduces surface entropy, enabling the tight protein packing required for 1.89 Å resolution diffraction.

  • Complex Formation & Crystallization: Incubate the deglycosylated gp120 core with a 5-fold molar excess of DMJ-I-228. Crystallize using vapor diffusion in hanging drops.

  • Validation: Solve the structure via molecular replacement using a known gp120 core model. The presence of the water-mediated hydrogen bond network must be verified by calculating Fo​−Fc​ omit maps to confirm that the electron density for the water molecules is not a modeling artifact.

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: Quantify the enthalpy-entropy compensation driving antagonism.

  • Sample Preparation: Dialyze monomeric wild-type HIV-1 YU2 gp120 and DMJ-I-228 into identical PBS buffers to prevent heat-of-mixing artifacts during titration.

  • Titration Execution: Inject DMJ-I-228 into the calorimeter cell containing gp120 at 25°C. Record the heat exchange ( μcal/sec ) to extract ΔH , Ka​ , and stoichiometry ( N ).

  • Self-Validating Negative Control (Critical Step): Perform a parallel ITC titration using a gp120 S375W mutant . Causality: Serine 375 sits at the base of the Phe43 cavity. Mutating it to Tryptophan (W) introduces a bulky indole ring that physically fills the cavity from the inside. If DMJ-I-228 binding is truly specific to the Phe43 cavity, the S375W mutant will yield zero binding signal. This step definitively proves on-target specificity .

W Prep gp120 Core Preparation (Clade A/E 93TH057) Complex Co-crystallization with DMJ-I-228 Prep->Complex Purified Protein ITC Isothermal Titration Calorimetry Prep->ITC Monomeric gp120 Diffract X-Ray Diffraction (1.89 Å Resolution) Complex->Diffract Crystal Optimization Model Structural Modeling (PDB: 4DKQ) Diffract->Model Phase Determination Thermo Enthalpy/Entropy Quantification Model->Thermo Correlate Structure with Thermodynamics ITC->Thermo Heat Exchange

Self-validating workflow for structural and thermodynamic profiling of gp120 complexes.

Allosteric Modulation: Sensitization to Vaccine-Elicited Antibodies

Beyond direct viral inhibition, DMJ-I-228 exhibits a profound secondary therapeutic mechanism: allosteric sensitization.

Primary HIV-1 isolates typically conceal highly conserved epitopes to evade immune detection. When DMJ-I-228 binds the Phe43 cavity, it induces localized conformational shifts that expose CD4-induced (CD4i) epitopes and the V3 loop region without fully triggering the entry cascade.

In viral neutralization assays, pre-incubation of HIV-1 with DMJ-I-228 renders the virus highly susceptible to neutralization by weakly neutralizing, vaccine-elicited antibodies (such as 17b and 39F) and sera from immunized subjects . Furthermore, CD4 mimetics like DMJ-I-228 have been shown to sensitize HIV-1-infected cells to Antibody-Dependent Cellular Cytotoxicity (ADCC) by forcing the Env trimer on the infected cell surface into an open conformation, allowing host immune cells to recognize and clear the infection .

Conclusion

DMJ-I-228 represents a masterclass in structure-based drug design. By mapping and targeting the dual hotspots of the gp120-CD4 interface, researchers successfully engineered an antagonist that circumvents the thermodynamic pitfalls of earlier CD4 mimetics. Its ability to sterically block CD4, abort co-receptor engagement, and simultaneously unmask hidden viral epitopes for immune clearance positions the Phe43 cavity as a premier target for next-generation HIV-1 microbicides and combination vaccine strategies.

References

  • Courter, J. R., et al. (2014). "Structure-Based Design, Synthesis and Validation of CD4-Mimetic Small Molecule Inhibitors of HIV-1 Entry: Conversion of a Viral Entry Agonist to an Antagonist." Accounts of Chemical Research. Available at:[Link]

  • RCSB Protein Data Bank. (2012). "Crystal structure of clade A/E 93TH057 HIV-1 gp120 core in complex with DMJ-I-228 (PDB ID: 4DKQ)." RCSB PDB. Available at: [Link]

  • Madani, N., et al. (2014). "CD4-Mimetic Small Molecules Sensitize Human Immunodeficiency Virus to Vaccine-Elicited Antibodies." Journal of Virology. Available at:[Link]

  • Veillette, M., et al. (2015). "CD4 mimetics sensitize HIV-1-infected cells to ADCC." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Foundational

thermodynamic profiling of DMJ-I-228 and gp120 envelope interactions

Thermodynamic Profiling and Structural Dynamics of DMJ-I-228 Interactions with the HIV-1 gp120 Envelope Glycoprotein: A Technical Guide 1. Executive Summary As a Senior Application Scientist, I approach the evaluation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Profiling and Structural Dynamics of DMJ-I-228 Interactions with the HIV-1 gp120 Envelope Glycoprotein: A Technical Guide

1. Executive Summary As a Senior Application Scientist, I approach the evaluation of viral entry inhibitors not merely as a binary question of efficacy, but as a complex thermodynamic puzzle. The HIV-1 envelope glycoprotein (Env) trimer is a highly dynamic macromolecular machine. Viral entry is initiated when the surface subunit, gp120, binds to the host CD4 receptor. This binding event triggers massive conformational changes, exposing the highly conserved co-receptor binding site (CCR5 or CXCR4) and the CD4-induced (CD4i) epitopes. This whitepaper dissects the thermodynamic profiling of (+)-DMJ-I-228, a next-generation CD4-mimetic, detailing the causality behind its binding signature, its allosteric mechanisms, and the self-validating protocols required to accurately measure these interactions.

2. The Mechanistic Landscape of HIV-1 Entry and CD4 Mimetics The discovery of the Phe43 cavity—a highly conserved, ~150-ų hydrophobic pocket at the CD4-gp120 interface—opened the door for small-molecule CD4 mimetics (CD4mc) . While early prototypes like NBD-556 successfully targeted this cavity, their therapeutic utility was heavily limited by modest affinity and an agonistic tendency to promote CD4-independent viral entry.

The rationally designed derivative, (+)-DMJ-I-228, represents a structural and thermodynamic leap forward. By incorporating a guanidinium group, DMJ-I-228 engages a secondary "hotspot," forming a water-mediated hydrogen bond network with Asp368 of gp120. This allows the molecule to lock the protein in a vulnerable state while acting as a potent entry antagonist .

3. Thermodynamic Profiling: Deciphering the Binding Signature To truly understand why DMJ-I-228 outperforms its predecessors, we must look at the causality behind its binding thermodynamics. The interaction between soluble CD4 (sCD4) and gp120 is characterized by a massive, favorable enthalpy change ( ΔH ) driven by the formation of extensive intermolecular contacts. However, this is heavily penalized by a large unfavorable entropy change ( −TΔS ) due to the structural ordering of the previously flexible gp120 inner and outer domains .

When profiling DMJ-I-228 via Isothermal Titration Calorimetry (ITC), we observe a refined thermodynamic signature. The addition of the guanidinium moiety not only improves the enthalpic contribution via targeted electrostatic interactions with Asp368 but also significantly reduces the entropic penalty compared to NBD-556. DMJ-I-228 achieves high-affinity binding without requiring the full, entropically costly structural rearrangement of the entire Env trimer.

Quantitative Thermodynamic Summary

The following table summarizes the thermodynamic parameters, illustrating the enthalpy-entropy compensation that dictates gp120 ligand design.

Ligand / InhibitorAffinity ( Kd​ )Enthalpy ( ΔH , kcal/mol)Entropy ( −TΔS , kcal/mol)Mechanism of Action
sCD4 ~4.0 nM-34.5+23.6Natural Receptor (Agonist)
NBD-556 ~3.0 μM FavorableHighly UnfavorableCD4 Mimetic (Weak Agonist)
(+)-DMJ-I-228 ~0.25 μM Highly FavorableLess UnfavorableDual-Hotspot Antagonist

Note: Values are representative benchmarks at 25°C derived from ITC profiling of monomeric gp120 cores .

4. Allosteric Modulation and Immune Sensitization DMJ-I-228 is not just a static plug in the Phe43 cavity; it acts as an allosteric modulator. By inducing a CD4-bound-like conformation, DMJ-I-228 prematurely exposes CD4i epitopes (such as those recognized by the 17b antibody) before the virus encounters a target cell. This thermodynamic "trick" sensitizes HIV-1 to Antibody-Dependent Cellular Cytotoxicity (ADCC) mediated by vaccine-elicited or pre-existing non-neutralizing antibodies .

Pathway Env Unliganded HIV-1 Env (Concealed Epitopes) CD4 Host CD4 Binding (Natural Pathway) Env->CD4 DMJ DMJ-I-228 Binding (Phe43 & Asp368 Hotspots) Env->DMJ Conf Thermodynamic Shift (CD4i Epitope Exposure) CD4->Conf High Entropic Penalty DMJ->Conf Optimized Enthalpy Entry Viral Entry (Infection) DMJ->Entry Steric Blockade Conf->Entry Co-receptor Engagement ADCC Sensitization to ADCC & 17b Neutralization Conf->ADCC Immune Clearance

Fig 1: Thermodynamic pathway of DMJ-I-228 allosteric modulation and immune sensitization.

5. Self-Validating Experimental Methodologies To ensure high-fidelity data, laboratory workflows must be self-validating. Below are the definitive protocols for characterizing DMJ-I-228, designed with built-in causality checks.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is the gold standard for directly measuring the heat released or absorbed during biomolecular interactions. The critical failure point in ITC is the "heat of dilution" caused by buffer mismatch.

Validation Checkpoint: The protocol mandates exhaustive co-dialysis. If the baseline heat of injection (ligand into buffer) exceeds 5% of the binding heat, the system is invalid and must be re-dialyzed.

Step-by-Step Methodology:

  • Sample Preparation & Co-Dialysis: Express and purify monomeric gp120 core protein. Dialyze both gp120 (target) and DMJ-I-228 (ligand) extensively against the exact same buffer (e.g., PBS, pH 7.4, 2% DMSO to maintain compound solubility). Causality: Exact buffer matching eliminates background heat generated by mixing different solvent compositions.

  • Degassing: Degas both solutions under vacuum for 10 minutes at a temperature 2°C below the experimental run temperature (typically 25°C). Causality: Prevents microbubble formation in the sample cell, which causes erratic baseline spikes.

  • Cell Loading & Equilibration: Load gp120 (~10-20 μM ) into the sample cell and DMJ-I-228 (~150-200 μM ) into the injection syringe. Allow the system to equilibrate until a stable thermal baseline is achieved (variance < 10 ncal/s).

  • Titration Execution: Program the ITC to perform an initial 1 μL "dummy" injection (discarded during analysis due to syringe tip diffusion), followed by 18-25 injections of 2 μL every 150 seconds.

  • Data Integration & Fitting: Subtract the background heat of dilution (determined by injecting DMJ-I-228 into buffer alone). Fit the integrated heat data to a one-site binding model to extract the stoichiometry ( N ), binding constant ( Ka​=1/Kd​ ), and enthalpy ( ΔH ). Calculate entropy using ΔG=−RTlnKa​=ΔH−TΔS .

ITC_Workflow Dialysis 1. Co-Dialysis (Buffer Matching) Degas 2. Degassing (Prevent Bubbles) Dialysis->Degas Titration 3. Titration (DMJ into gp120) Degas->Titration Integration 4. Peak Integration (Subtract Background) Titration->Integration Isotherm 5. Model Fitting (Extract Kd, ΔH, ΔS) Integration->Isotherm

Fig 2: Self-validating Isothermal Titration Calorimetry (ITC) workflow.

Protocol 2: Viral Infectivity and Neutralization Assay

To prove that the thermodynamic binding translates to biological efficacy, we utilize a single-round luciferase reporter assay.

Validation Checkpoint: The inclusion of an Amphotropic Murine Leukemia Virus (A-MLV) pseudotyped control. If DMJ-I-228 inhibits A-MLV, the compound is exhibiting non-specific cytotoxicity rather than specific gp120 antagonism.

Step-by-Step Methodology:

  • Pseudovirus Generation: Co-transfect HEK293T cells with an HIV-1 backbone plasmid lacking the env gene (encoding firefly luciferase) and a plasmid expressing the HIV-1 Env of interest (e.g., JR-FL or YU2). In parallel, generate A-MLV pseudotyped virus as the negative control.

  • Target Cell Preparation: Seed Cf2Th cells stably expressing human CD4 and CCR5 in 96-well plates. Causality: These cells provide the necessary receptors for physiological viral entry.

  • Compound Pre-incubation: Serially dilute DMJ-I-228 and incubate with the pseudovirus for 30 minutes at 37°C prior to adding to the target cells. Causality: This allows the thermodynamic equilibrium of the DMJ-I-228/gp120 complex to be reached before receptor competition begins.

  • Infection & Readout: Add the virus-compound mixture to the target cells. Incubate for 48-72 hours. Lyse the cells and add luciferin substrate. Measure relative light units (RLU) using a luminometer.

  • Analysis: Calculate the IC 50​ by plotting the percentage of viral entry (relative to a no-drug control) against the log concentration of DMJ-I-228. Validate that the A-MLV control shows no reduction in RLU.

6. Conclusion The thermodynamic profiling of DMJ-I-228 demonstrates the power of structure-guided drug design. By meticulously analyzing the enthalpy-entropy compensation inherent in gp120-CD4 interactions, researchers have engineered a molecule that not only blocks viral entry with high affinity but also manipulates the conformational state of the Env trimer to expose the virus to immune clearance. For application scientists, rigorous, self-validating methodologies like ITC and controlled pseudovirus assays remain the bedrock for translating these thermodynamic signatures into viable therapeutics.

7. References

  • Madani N, et al. "CD4-Mimetic Small Molecules Sensitize Human Immunodeficiency Virus to Vaccine-Elicited Antibodies." Journal of Virology. URL: [Link]]

  • Courter JR, et al. "Structure-Based Design, Synthesis and Validation of CD4-Mimetic Small Molecule Inhibitors of HIV-1 Entry: Conversion of a Viral Entry Agonist to an Antagonist." Accounts of Chemical Research. URL: [Link]]

  • LaLonde JM, et al. "Structure-Based Design, Synthesis and Characterization of Dual Hotspot Small-Molecule HIV-1 Entry Inhibitors." Journal of Medicinal Chemistry (via PMC). URL: [Link]]

  • Richard J, et al. "CD4 mimetics sensitize HIV-1-infected cells to ADCC." Proceedings of the National Academy of Sciences (PNAS). URL: [Link]]

Exploratory

Thermodynamic Unmasking of HIV-1: The Role of DMJ-I-228 in Exposing CD4-Induced (CD4i) Epitopes

The Challenge of Conformational Masking in HIV-1 The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (Env) trimer is a highly metastable structure that utilizes conformational masking as a primary mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

The Challenge of Conformational Masking in HIV-1

The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (Env) trimer is a highly metastable structure that utilizes conformational masking as a primary mechanism of immune evasion. In its unliganded state, the Env trimer tightly conceals highly conserved, functionally critical domains—specifically the coreceptor binding site and CD4-induced (CD4i) epitopes. These regions only become transiently exposed following the thermodynamic shift triggered by the binding of the host CD4 receptor.

Because circulating primary HIV-1 isolates maintain a tightly "closed" Env architecture with low intrinsic reactivity, eliciting broadly neutralizing antibodies against these hidden epitopes has remained a profound hurdle in vaccine development. Overcoming this requires targeted allosteric modulators capable of prematurely springing the Env structural trap.

Mechanistic Intervention: DMJ-I-228 as a CD4 Mimetic

DMJ-I-228 is a rationally designed, ~337-Dalton small-molecule CD4-mimetic compound (CD4mc) derived from the NBD-556 prototype 1[1]. It acts as a viral entry agonist-turned-antagonist by directly engaging the highly conserved 150-ų Phe-43 cavity located at the interface of the gp120 inner domain, outer domain, and bridging sheet 2[2].

Upon binding, DMJ-I-228 induces a massive allosteric shift, forcing the Env trimer to prematurely sample the CD4-bound "open" conformation. This thermodynamic transition unmasks the CD4i epitopes and the V3 loop, effectively stripping the virus of its conformational stealth. Consequently, primary HIV-1 becomes highly susceptible to neutralization by readily elicited CD4i-directed monoclonal antibodies (mAbs), such as 17b 3[3].

MOA Unliganded Unliganded HIV-1 Env Trimer (Closed Conformation) Binding Binding to Phe-43 Cavity (gp120 Interface) Unliganded->Binding DMJ DMJ-I-228 (CD4 Mimetic) DMJ->Binding ConformationalChange Thermodynamic Env Transition (Open Conformation) Binding->ConformationalChange Allosteric Shift Exposure Exposure of CD4i Epitopes & V3 Loop ConformationalChange->Exposure Neutralization Sensitization to CD4i mAbs & ADCC Responses Exposure->Neutralization Antibody Binding

Mechanism of DMJ-I-228 inducing conformational shifts to expose HIV-1 CD4i epitopes.

Quantitative Profiling of DMJ-I-228

The structural optimization of DMJ-I-228 has yielded significant improvements in binding affinity and functional efficacy compared to early-generation CD4 mimetics.

ParameterValue / ObservationBiological Significance
Binding Affinity (Kd) ~250 nM (Monomeric gp120)High-affinity engagement of the Phe-43 cavity ensures stable thermodynamic unmasking 1[1].
Viral Entry Inhibition Mean IC50 = 7.9 μMDirect antiviral activity across diverse primary isolates by competitively blocking host CD4 binding[1].
Neutralization Sensitization Renders primary HIV-1 sensitive to 17bProves the structural unmasking of the highly conserved coreceptor binding site, overcoming Env low reactivity 3[3].
ADCC Enhancement Significant lysis at 50 μMFlags previously resistant infected cells for NK-cell mediated destruction by non-neutralizing antibodies 2[2].

Validated Experimental Methodologies

To rigorously evaluate the epitope-unmasking capabilities of DMJ-I-228, protocols must be designed to eliminate confounding variables such as spontaneous Env opening (common in lab-adapted strains) and endogenous CD4 interference.

Protocol 1: Pseudovirus Neutralization Sensitization Assay

Objective: Quantify the ability of DMJ-I-228 to sensitize primary HIV-1 to CD4i mAbs.

  • Pseudovirus Production: Co-transfect HEK293T cells with an Env-deficient HIV-1 backbone (e.g., pSG3ΔEnv) and a plasmid expressing a primary HIV-1 Env (e.g., JR-FL).

    • Causality: Utilizing single-round pseudoviruses isolates entry events, preventing multi-round replication dynamics from skewing neutralization kinetics.

  • Compound-Virus Pre-incubation: Incubate the pseudovirus with DMJ-I-228 (10–50 μM) and varying concentrations of the CD4i mAb 17b for 1 hour at 37°C.

    • Causality: This pre-incubation window is critical; it allows the CD4mc to induce the thermodynamic shift and unmask the CD4i epitope before the virus encounters the target cell.

  • Target Cell Infection: Add the pre-incubated mixture to TZM-bl target cells (which stably express CD4 and CCR5).

  • Quantification: After 48 hours, lyse the cells and measure relative luminescence units (RLU). A reduction in RLU compared to the vehicle control confirms successful epitope unmasking and subsequent neutralization.

Protocol 2: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

Objective: Evaluate DMJ-I-228's capacity to flag HIV-1 infected cells for NK-cell mediated lysis.

  • Primary Cell Infection: Infect primary CD4+ T cells with Transmitted/Founder (T/F) HIV-1 Infectious Molecular Clones (IMCs).

    • Causality: T/F viruses maintain a tightly "closed" Env trimer, accurately reflecting the physiological hurdle of conformational masking. Lab-adapted strains spontaneously sample open conformations, leading to false-positive ADCC signals.

  • Epitope Unmasking: Incubate infected cells with 50 μM DMJ-I-228 for 30 minutes.

  • Opsonization: Add HIV+ patient sera or specific CD4i mAbs to bind the newly exposed epitopes.

  • Effector Cell Addition: Introduce autologous NK cells at an Effector:Target (E:T) ratio of 10:1.

  • Cytotoxicity Readout & Self-Validation: Measure intracellular Granzyme B delivery or LDH release.

    • Self-Validating Control: Run parallel assays using Nef/Vpu-deleted IMCs. Because Nef and Vpu downregulate host CD4, their absence causes CD4 to accumulate and bind Env in cis, naturally exposing CD4i epitopes 4[4]. If DMJ-I-228 operates strictly via CD4 mimicry, it will yield no additive ADCC effect in these mutant cells. This internal control proves the mechanism of action.

Workflow Step1 Infect Primary CD4+ T Cells (T/F HIV-1 IMCs) Step2 Incubate with DMJ-I-228 (50 μM, 30 min) Step1->Step2 Step3 Add HIV+ Sera or CD4i mAbs (e.g., 17b) Step2->Step3 Unmasks Epitopes Step4 Add NK Effector Cells (E:T Ratio 10:1) Step3->Step4 Opsonization Step5 Measure Cell Lysis (Granzyme B / LDH) Step4->Step5 Cytotoxicity

Step-by-step ADCC assay workflow utilizing DMJ-I-228 for epitope unmasking.

Strategic Implications for Drug Development

The ability of DMJ-I-228 to forcefully open the HIV-1 Env trimer presents a paradigm shift for prophylactic strategies. Traditional vaccines struggle to elicit broadly neutralizing antibodies against the closed Env. However, by utilizing a CD4mc like DMJ-I-228 as a topical microbicide, researchers can sensitize the virus at the mucosal point of entry. This "prime-and-shock" synergy means that a vaccine only needs to elicit non-neutralizing, CD4i-directed antibodies (which are immunologically easier to generate) to achieve robust, sterilizing protection against viral transmission[3].

References
  • Madani N, et al. "CD4-Mimetic Small Molecules Sensitize Human Immunodeficiency Virus to Vaccine-Elicited Antibodies." Journal of Virology, 2014. 3

  • Richard J, et al. "CD4 mimetics sensitize HIV-1-infected cells to ADCC." Proceedings of the National Academy of Sciences (PNAS), 2015. 2

  • Courter JR, et al. "Structure-Based Design, Synthesis and Validation of CD4-Mimetic Small Molecule Inhibitors of HIV-1 Entry: Conversion of a Viral Entry Agonist to an Antagonist." Accounts of Chemical Research, 2014. 1

  • Veillette M, et al. "Conformational Masking and Receptor-Dependent Unmasking of Highly Conserved Env Epitopes Recognized by Non-Neutralizing Antibodies That Mediate Potent ADCC against HIV-1." Viruses, 2015. 4

Sources

Foundational

DMJ-I-228: Mechanistic Profiling of a Small-Molecule CD4-Mimetic in HIV-1 Entry Inhibition and Immune Sensitization

Executive Summary The development of small-molecule CD4-mimetics (CD4mcs) represents a critical frontier in HIV-1 therapeutics. DMJ-I-228 is a potent, rationally designed CD4mc that targets the highly conserved Phe43 cav...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule CD4-mimetics (CD4mcs) represents a critical frontier in HIV-1 therapeutics. DMJ-I-228 is a potent, rationally designed CD4mc that targets the highly conserved Phe43 cavity of the HIV-1 envelope (Env) glycoprotein, gp120. By mimicking the host CD4 receptor, DMJ-I-228 acts as a functional antagonist of viral entry while simultaneously serving as an allosteric modulator that forces the Env trimer into a vulnerable, "open" conformation. This technical guide provides an in-depth analysis of DMJ-I-228’s structural biology, quantitative efficacy, and the self-validating experimental protocols required to evaluate its dual mechanism of action.

Structural Biology and Mechanism of Action

HIV-1 entry is driven by the viral Env glycoprotein spike, a trimer of gp120-gp41 heterodimers. Entry is initiated when gp120 binds to the host CD4 receptor, triggering massive conformational rearrangements that expose the coreceptor binding site (CCR5 or CXCR4) (1)[1].

DMJ-I-228 (CAS# 1374035-59-2) competitively binds to the highly conserved Phe43 cavity of gp120 (2)[2]. Unlike earlier NBD-556 analogs, DMJ-I-228 utilizes a rigid trans-1,2-disubstituted indane scaffold. This structural optimization precisely directs a basic guanidinium group toward the Asp368 residue of gp120, forming a critical salt bridge (PDB ID: 4DKQ) that vastly improves its binding affinity and functional antagonism (1)[1].

Dual-Pathway Efficacy

DMJ-I-228 exerts its antiviral effects through two distinct, synergistic pathways:

  • Direct Steric Blockade : By occupying the Phe43 cavity, DMJ-I-228 directly occludes the binding of host CD4, neutralizing the virus's ability to attach to target cells (3)[3].

  • Allosteric Immune Sensitization : Binding of DMJ-I-228 acts as an agonist for Env conformational changes, forcing the trimer into an "open," CD4-bound state. This premature activation exposes highly conserved, vulnerable epitopes—specifically the CD4-induced (CD4i) and V3 loop regions. Consequently, the virus and infected cells are sensitized to neutralization by vaccine-elicited non-neutralizing antibodies and targeted for clearance via Antibody-Dependent Cellular Cytotoxicity (ADCC) (4)[4].

Pathway Env Closed HIV-1 Env Trimer DMJ DMJ-I-228 Binding (Phe43 Cavity & Asp368) Env->DMJ OpenEnv Open Env Conformation (CD4-bound state) DMJ->OpenEnv Thermodynamic shift BlockCD4 Steric Blockade of Host CD4 Receptor DMJ->BlockCD4 ExposeCD4i Exposure of CD4i & V3 Epitopes OpenEnv->ExposeCD4i Inhibit Inhibition of Viral Entry BlockCD4->Inhibit ADCC Sensitization to ADCC & Antibody Neutralization ExposeCD4i->ADCC

Fig 1. DMJ-I-228 mechanism: inducing Env conformational shifts and blocking CD4 binding.

Quantitative Profiling of DMJ-I-228

The tables below summarize the in vitro efficacy of DMJ-I-228 compared to its derivative, DMJ-II-121, against primary HIV-1 strains (JR-FL and YU2). The thermodynamic destabilization is quantified by the cold inactivation half-life, demonstrating how CD4mcs trap Env in a metastable state that rapidly decays at 0°C (3)[3].

Table 1: Antiviral Efficacy (IC50) of CD4-Mimetic Compounds
CompoundHIV-1 StrainIC50 (μM)A-MLV Control IC50 (μM)
(+)-DMJ-I-228JR-FL86.9>100 (No inhibition)
(+)-DMJ-I-228YU246.7>100 (No inhibition)
(+)-DMJ-II-121JR-FL27.8>100 (No inhibition)
(+)-DMJ-II-121YU23.6>100 (No inhibition)
Table 2: Thermodynamic Destabilization (Cold Inactivation Half-Life)
ConditionHIV-1 StrainHalf-Life at 0°C (hours)
Untreated (Control)JR-FL15.7
+ NBD-556 (Parent)JR-FL15.7
+ (±)-MAE-II-120JR-FL8.7
+ (+)-DMJ-I-228JR-FL9.1
+ (+)-DMJ-II-121JR-FL1.9

Experimental Methodologies: Self-Validating Protocols

To ensure robust, reproducible data, assays evaluating DMJ-I-228 must be designed as self-validating systems. This requires internal controls that prove the assay's mechanistic specificity regardless of the compound's performance.

Workflow Prep 1. Pseudovirus Preparation Incubate 2. DMJ-I-228 Pre-incubation Prep->Incubate Infect 3. Target Cell Infection Incubate->Infect Assay 4. Luciferase Quantification Infect->Assay Validate 5. IC50 & Specificity Check Assay->Validate

Fig 2. Step-by-step workflow for the single-cycle HIV-1 pseudovirus entry inhibition assay.

Protocol 1: Single-Cycle Pseudovirus Infection & Neutralization Assay

Objective: Quantify the IC50 of DMJ-I-228 against HIV-1 entry while ruling out off-target cytotoxicity.

  • Pseudovirus Preparation: Generate recombinant HIV-1 expressing a firefly luciferase reporter gene, pseudotyped with either HIV-1 Env (e.g., JR-FL, YU2) or Amphotropic Murine Leukemia Virus (A-MLV) Env.

  • Compound Pre-incubation: Serially dilute DMJ-I-228 in culture medium. Incubate the pseudoviruses with the compound dilutions for 1 hour at 37°C.

    • Causality: Pre-incubation allows the CD4mc to reach thermodynamic equilibrium with the Env trimer before host cells are introduced.

  • Target Cell Infection: Add the virus-compound mixtures to Cf2Th-CD4-CCR5 target cells.

    • Causality: These canine thymocytes are engineered to express human CD4 and CCR5, providing the necessary receptors for HIV-1 entry without endogenous human background interference.

  • Luciferase Quantification: Lyse cells 48–72 hours post-infection and measure luminescence.

  • Self-Validation Check (The A-MLV Control): A-MLV uses a completely distinct, CD4-independent entry pathway. If DMJ-I-228 inhibits A-MLV, it indicates non-specific cellular toxicity or direct interference with the luciferase reporter, invalidating the HIV-1 specific data. A true CD4mc must show >100 μM IC50 against A-MLV.

Protocol 2: Cold-Inactivation Sensitization Assay

Objective: Measure the thermodynamic instability induced by DMJ-I-228 binding.

  • Incubation: Incubate HIV-1 pseudovirus with a fixed concentration of DMJ-I-228 (e.g., 50 μM) for 1 hour at 37°C to induce the "open" Env state.

  • Cold Shift: Rapidly transfer the samples to an ice bath (0°C). Extract aliquots at predetermined time points (e.g., 0, 2, 4, 8, 16 hours).

    • Causality: The CD4-bound conformation of the Env trimer is a high-energy, metastable intermediate. Without a target membrane to fuse with, this intermediate decays into non-functional forms. Cold temperatures slow the kinetics of this spontaneous decay, allowing for precise measurement of the half-life.

  • Infectivity Readout: Titrate the extracted aliquots onto Cf2Th-CD4-CCR5 cells and measure residual infectivity via luciferase activity. Calculate the decay half-life.

Translational Perspectives for Drug Development

The ability of DMJ-I-228 to "unmask" hidden epitopes presents a paradigm shift in HIV-1 therapeutic strategy. Rather than functioning solely as a traditional entry inhibitor, DMJ-I-228 serves as a pharmacological adjuvant. By stabilizing the open Env conformation, it bridges the gap between small-molecule virology and immunotherapy, offering a mechanism to leverage pre-existing, non-neutralizing antibody responses to clear the latent viral reservoir (5)[5]. Future drug development efforts should focus on optimizing the indane scaffold to lower the IC50 into the low nanomolar range while maintaining the robust ADCC sensitization profile.

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Exploratory

Dual-Hotspot Antagonism: The Mechanistic Blueprint of DMJ-I-228 in HIV-1 Entry Inhibition

Executive Summary The initial stage of HIV-1 infection—viral entry—is orchestrated by the envelope glycoprotein (Env) trimer, which undergoes a series of complex conformational changes upon binding to the host CD4 recept...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The initial stage of HIV-1 infection—viral entry—is orchestrated by the envelope glycoprotein (Env) trimer, which undergoes a series of complex conformational changes upon binding to the host CD4 receptor and subsequent coreceptors (CCR5/CXCR4). For decades, targeting the CD4-gp120 interface with small molecules proved challenging; early CD4-mimetic compounds, such as NBD-556, effectively bound the viral spike but inadvertently acted as agonists, prematurely triggering fusogenic conformations and promoting CD4-independent viral entry.

The development of DMJ-I-228 represents a paradigm shift in structure-based drug design. By engineering a molecule that simultaneously engages two distinct thermodynamic hotspots on the gp120 subunit, researchers successfully converted a viral entry agonist into a fully functional antagonist [1]. This technical guide explores the structural mechanics, thermodynamic profiling, and immunological sensitization properties of DMJ-I-228, providing a comprehensive framework for researchers and drug development professionals targeting viral entry.

Structural Mechanics: The Dual-Hotspot Paradigm

The efficacy of DMJ-I-228 is rooted in its ability to exploit the highly conserved Phe43 cavity —a ~150-ų hydrophobic pocket at the interface of the gp120 inner domain, outer domain, and bridging sheet [2]. However, cavity engagement alone is insufficient for antagonism.

Overcoming the Agonist Liability

Early mimetics like NBD-556 bound the Phe43 cavity but failed to replicate the critical salt-bridge interaction normally formed between the host CD4 receptor (Arg59) and the viral gp120 (Asp368). Without this secondary anchor, the Env trimer was thermodynamically permitted to transition into an activated, fusogenic state.

The DMJ-I-228 Solution (PDB: 4DKQ)

DMJ-I-228 was synthesized by appending a guanidinium group to an indane scaffold. High-resolution (1.89 Å) X-ray crystallography of the (+)-DMJ-I-228/gp120 complex revealed that this molecule acts as a dual-hotspot inhibitor [1].

  • Primary Anchor: The indane core penetrates deep into the Phe43 cavity, sterically occluding host CD4 binding.

  • Secondary Hotspot (gp120Asp368): Instead of a direct salt bridge, the guanidinium moiety of DMJ-I-228 establishes a highly coordinated, water-mediated hydrogen-bonding network (specifically involving crystallographic water 501) that bridges the inhibitor, gp120Asp368, and the bridging sheet [1].

This dual engagement acts as a molecular "deadbolt," arresting the Env trimer in a metastable state and preventing the allosteric transduction required for coreceptor binding.

G Env HIV-1 Env Trimer (Closed State) DMJ DMJ-I-228 Binding Env->DMJ Targeted by Phe43 Phe43 Cavity (Primary Anchor) DMJ->Phe43 Engages Asp368 gp120Asp368 (Water-Mediated H-Bond) DMJ->Asp368 Engages Steric Steric CD4 Blockade Phe43->Steric Induces Arrest Conformational Arrest (Antagonist State) Asp368->Arrest Prevents full activation Steric->Arrest CD4i CD4i Epitope Exposure Arrest->CD4i Partial opening ADCC ADCC Sensitization CD4i->ADCC Immune recognition

Fig 1: Mechanistic pathway of DMJ-I-228 dual-hotspot binding and ADCC sensitization.

Thermodynamic Profiling: Agonist-to-Antagonist Conversion

To understand why DMJ-I-228 acts as an antagonist, we must examine the thermodynamics of binding. Isothermal Titration Calorimetry (ITC) provides the causality behind the phenotypic shift from NBD-556 to DMJ-I-228.

When a CD4-mimetic binds gp120, a massive entropic penalty (-TΔS) is typically observed, reflecting the rigidification of the highly flexible Env trimer into the CD4-bound state. NBD-556 incurs a severe entropic penalty, effectively paying the thermodynamic cost to push the trimer into a fusogenic conformation. By contrast, DMJ-I-228 exhibits a significantly reduced entropic penalty [1]. The water-mediated interaction at Asp368 satisfies binding enthalpy without forcing the trimer into the rigid, fully activated state required for CD4-independent entry.

Quantitative Comparison of CD4 Mimetics
CompoundTarget HotspotsBinding Affinity (K_d)Viral Entry Inhibition (IC₅₀)CD4-Independent EntryMechanism of Action
NBD-556 Phe43 Cavity~3.0 μM~29.3 μMPromotes (Agonist)Single-Hotspot Agonist
DMJ-I-228 Phe43 Cavity + Asp368250 nM22.9 μMBlocks (Antagonist)Dual-Hotspot Antagonist

Data synthesized from thermodynamic and viral infectivity profiling of CD4-mimetic small molecules [2].

Immunological Sensitization: Exposing the CD4i Vulnerability

Beyond direct steric blockade, DMJ-I-228 possesses a secondary, highly potent mechanism of action: immunological sensitization .

HIV-1 evades the host immune system by hiding highly conserved coreceptor-binding sites (CD4-induced or "CD4i" epitopes) within the closed Env trimer. These epitopes are only exposed transiently during host CD4 binding. Because DMJ-I-228 mimics CD4, its binding induces a partial conformational shift that prematurely exposes these CD4i epitopes (e.g., the 17b antibody binding site) and the V3 loop [3].

Crucially, this sensitization occurs not just on free virions, but on the surface of HIV-1-infected cells. By forcing the Env trimer into a CD4-bound conformation, DMJ-I-228 renders infected cells highly susceptible to Antibody-Dependent Cellular Cytotoxicity (ADCC) mediated by sera from HIV-1-positive individuals [4]. This dual-action profile—direct viral entry inhibition combined with ADCC sensitization—positions DMJ-I-228 as a compelling candidate for both microbicide development and "shock and kill" eradication strategies.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems used to characterize DMJ-I-228.

Protocol 1: Viral Infectivity and Entry Inhibition Assay

Causality Check: We utilize Cf2Th-CD4-CCR5 cells because they are engineered to stably express human CD4 and CCR5 on a canine thymocyte background. This isolates the viral entry mechanism, ensuring that the measured luminescence is strictly a function of entry inhibition, free from interference by human-specific post-entry replication factors.

Step-by-Step Methodology:

  • Cell Preparation: Seed Cf2Th-CD4-CCR5 target cells in 96-well plates at a density of 1 × 10⁴ cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Virus Pseudotyping: Generate recombinant HIV-1 expressing a firefly luciferase reporter, pseudotyped with the desired Env (e.g., YU2 or JR-FL).

  • Inhibitor Incubation: Prepare serial dilutions of DMJ-I-228 (ranging from 0.1 μM to 100 μM). Pre-incubate the pseudovirus with the compound for 1 hour at 37°C to allow thermodynamic equilibrium of the complex.

  • Infection: Add the virus-compound mixture to the target cells. Include a mock-infected control and a vehicle (DMSO) control.

  • Lysis & Quantification: After 48 hours, lyse the cells using a standard passive lysis buffer. Add luciferin substrate and quantify luminescence using a microplate luminometer.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression analysis. A functional antagonist will show a dose-dependent decrease in luminescence without baseline elevation (which would indicate CD4-independent entry).

Workflow Prep Prepare Pseudovirus (Luciferase Reporter) Incubate Incubate with DMJ-I-228 (1h) Prep->Incubate Infect Infect Target Cells (Cf2Th-CD4-CCR5) Incubate->Infect Lyse Cell Lysis & Substrate Addition Infect->Lyse 48h Post-Infection Read Quantify Luminescence (Determine IC50) Lyse->Read

Fig 2: Step-by-step workflow for the viral infectivity and entry inhibition assay.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality Check: ITC is mandated here because surface plasmon resonance (SPR) only provides kinetic data (on/off rates). ITC directly measures the heat released or absorbed (ΔH), allowing the calculation of the entropic penalty (-TΔS). This is the only definitive way to prove that DMJ-I-228 does not thermodynamically lock the trimer into the rigid fusogenic state associated with agonists.

Step-by-Step Methodology:

  • Protein Preparation: Express and purify monomeric gp120 (e.g., YU2 strain). Dialyze extensively against PBS (pH 7.4) to ensure buffer matching.

  • Ligand Preparation: Dissolve DMJ-I-228 in the exact same dialysis buffer to prevent heat-of-mixing artifacts.

  • Titration Setup: Load 20 μM of gp120 into the sample cell of a high-sensitivity microcalorimeter. Load 200 μM of DMJ-I-228 into the injection syringe.

  • Execution: Perform 20-30 sequential injections of the ligand into the cell at 25°C, with 150-second intervals to allow the baseline to stabilize.

  • Thermodynamic Extraction: Integrate the heat peaks and fit the data to a one-site binding model to extract K_d, ΔH, and calculate ΔS.

References

  • Structure-Based Design, Synthesis and Validation of CD4-Mimetic Small Molecule Inhibitors of HIV-1 Entry: Conversion of a Viral Entry Agonist to an Antagonist Accounts of Chemical Research / PubMed Central (PMC)
  • Structure-Based Design, Synthesis and Characterization of Dual Hotspot Small-Molecule HIV-1 Entry Inhibitors PubMed Central (PMC) / NIH
  • CD4-Mimetic Small Molecules Sensitize Human Immunodeficiency Virus to Vaccine-Elicited Antibodies Journal of Virology (JVI) / ASM
  • CD4 mimetics sensitize HIV-1-infected cells to ADCC Proceedings of the N
Foundational

DMJ-I-228 Induced Conformational Changes in the HIV-1 Env Trimer: Mechanisms, Thermodynamics, and Therapeutic Implications

Executive Summary The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (Env) trimer is a highly dynamic, metastable machine that mediates viral entry into host cells[1]. Because the Env trimer is the sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (Env) trimer is a highly dynamic, metastable machine that mediates viral entry into host cells[1]. Because the Env trimer is the sole viral antigen exposed on the virion surface, it is the primary target for neutralizing antibodies and entry inhibitors. However, HIV-1 has evolved sophisticated conformational masking strategies to hide highly conserved co-receptor binding sites until the virus physically engages the host CD4 receptor[2].

DMJ-I-228 is a rationally designed, small-molecule CD4-mimetic that subverts this viral defense mechanism. By binding to the highly conserved Phe43 cavity of the gp120 subunit, DMJ-I-228 acts as an allosteric agonist[3]. It prematurely triggers the Env trimer to transition from its high-energy unliganded state to a lower-energy open conformation prior to host cell encounter[1]. This in-depth technical guide explores the structural mechanics, thermodynamic profiling, and immunological consequences of DMJ-I-228, providing a comprehensive framework for researchers developing next-generation viral entry antagonists and microbicides.

The Energy Landscape and the Phe43 Cavity

During a natural infection, the cleavage of the gp160 precursor into the non-covalently associated gp120/gp41 trimer traps the Env spike in a high potential energy state[1],[4]. Viral entry requires a stepwise traversal of an energy landscape:

  • Target Engagement: gp120 binds to host CD4.

  • Conformational Shift: This interaction induces massive structural rearrangements, forming an interfacial hydrophobic pocket known as the Phe43 cavity [2],[5].

  • Co-receptor Unmasking: The bridging sheet forms, exposing the binding sites for co-receptors (CCR5 or CXCR4)[6].

The Phe43 cavity is a ~150-ų pocket located at the nexus of the inner domain, outer domain, and bridging sheet of gp120[2]. Because this cavity is strictly conserved across multiple HIV-1 clades to ensure CD4 binding, it presents a highly attractive, mutation-resistant target for small-molecule intervention.

Structural Mechanics of DMJ-I-228 Binding

DMJ-I-228 was developed through structure-based optimization of earlier NBD-556 analogues[5]. To achieve potent allosteric activation, the molecular architecture of DMJ-I-228 was engineered to engage multiple "hotspots" within the gp120-CD4 interface:

  • Cavity Penetration: The core of DMJ-I-228 deeply penetrates the Phe43 cavity, mimicking the insertion of the phenylalanine 43 residue of host CD4[3],[7].

  • Asp368 Interaction: A critical advancement in DMJ-I-228 is its guanidinium indane core, which extends into the cavity vestibule to form a critical interaction—often mediated by a network of crystallographic water molecules—with the gp120 Asp368 residue and the bridging sheet[1],[4].

This dual-hotspot engagement is the mechanical catalyst that forces the Env trimer to abandon its closed conformation.

G cluster_outcomes Therapeutic Outcomes Env_Closed Unliganded Env Trimer (High Potential Energy) DMJ DMJ-I-228 Binding (Phe43 Cavity & Asp368) Env_Closed->DMJ Target Engagement Env_Open Conformational Transition (Thermodynamic Shift) DMJ->Env_Open Allosteric Trigger Epitope_Exposure Unmasking of CD4i & V3 (Co-receptor Binding Sites) Env_Open->Epitope_Exposure Structural Rearrangement Outcome1 Premature Viral Inactivation Epitope_Exposure->Outcome1 Outcome2 Sensitization to ADCC & Neutralizing Abs Epitope_Exposure->Outcome2

Mechanistic pathway of DMJ-I-228-induced allosteric activation and viral inactivation.

Thermodynamic Profiling of Allosteric Activation

Binding affinity ( Kd​ ) alone cannot distinguish between an antagonist that "freezes" the Env trimer and an agonist that induces conformational change. Therefore, thermodynamic profiling is essential.

The binding of DMJ-I-228 to gp120 is characterized by a large favorable enthalpy ( ΔH ) and a smaller unfavorable entropy ( −TΔS )[8]. This thermodynamic signature closely mirrors the binding of soluble CD4 (sCD4), confirming that DMJ-I-228 actively drives the structural ordering required for the transition to the CD4-bound state[2],[8].

Table 1: Pharmacological and Thermodynamic Profile of CD4 Mimetics

CompoundTarget SiteBinding Affinity ( Kd​ )Mean IC 50​ (Primary Isolates)Key Structural Interactions
NBD-556 Phe43 Cavity~3.0 μM>100 μMPhe43 cavity core
DMJ-I-228 Phe43 Cavity250 nM7.9 μMPhe43 cavity, Asp368, Bridging sheet[1]
DMJ-II-121 Phe43 Cavity~100 nM3.6 μM (YU2 strain)Phe43 cavity, Met426[5]
JP-III-48 Phe43 Cavity<250 nM<7.9 μMPhe43 cavity (High affinity)[3]

Data synthesized from cell-based viral infectivity assays and thermodynamic profiling[1],[3],[5].

Immunological Consequences: ADCC and Neutralization Sensitization

The most profound therapeutic implication of DMJ-I-228 is its ability to sensitize HIV-1 to the host immune system. Primary HIV-1 isolates efficiently down-regulate CD4, ensuring that Env remains in a closed conformation that hides CD4-induced (CD4i) and V3 epitopes[3].

By forcing the Env trimer open, DMJ-I-228 exposes these highly conserved epitopes[5]. This renders the virus highly susceptible to non-neutralizing antibodies (such as the 17b antibody) that are readily elicited by vaccines but are normally ineffective against closed trimers[5],[6]. Furthermore, the binding of these antibodies to the DMJ-I-228-opened Env on the surface of infected cells triggers potent Antibody-Dependent Cellular Cytotoxicity (ADCC), leading to the targeted destruction of the viral reservoirs[2],[3].

Validated Experimental Workflows

To rigorously evaluate CD4-mimetics like DMJ-I-228, researchers must utilize self-validating experimental systems that confirm both the physical conformational shift and its physiological relevance.

Protocol 1: Surface Plasmon Resonance (SPR) for Conformational Validation

Causality & Rationale: While standard affinity assays confirm target binding, SPR is employed here to prove that DMJ-I-228 physically alters the gp120 conformation. By immobilizing the CD4i-specific antibody 17b (which only binds the open conformation) and flowing gp120 pre-incubated with DMJ-I-228, we isolate the specific conformational unmasking event. An exponential increase in 17b binding validates the CD4-mimetic mechanism[6].

  • Sensor Chip Preparation: Immobilize the 17b monoclonal antibody onto a CM5 sensor chip via standard amine coupling until a stable baseline of ~500 Response Units (RU) is achieved.

  • Analyte Preparation: Purify monomeric HIV-1 gp120 (e.g., YU2 strain) and prepare a baseline analyte solution in HBS-EP+ running buffer.

  • Ligand Incubation: Incubate 100 nM of gp120 with varying concentrations of DMJ-I-228 (0.1 μM to 100 μM) for 30 minutes at room temperature to ensure thermodynamic equilibrium.

  • Injection & Kinetics: Inject the gp120/DMJ-I-228 complex over the 17b-immobilized flow cell at a flow rate of 30 μL/min for 3 minutes, followed by a 5-minute dissociation phase.

  • Data Analysis: Subtract reference flow cell responses and fit the sensorgrams to a 1:1 Langmuir binding model to quantify the enhancement of 17b binding affinity.

Protocol 2: Flow Cytometry-Based ADCC Sensitization Assay

Causality & Rationale: Recombinant gp120 monomers lack the quaternary structural constraints of the native Env trimer. This cell-based assay validates that DMJ-I-228 can overcome these quaternary barriers on the surface of living, infected cells, exposing epitopes to trigger immune-mediated killing[3].

  • Cell Infection: Infect primary human CD4+ T cells with HIV-1 infectious molecular clones (IMCs) representing transmitted/founder (T/F) viruses. Cultivate for 48 hours.

  • Compound Treatment: Incubate the infected cells with 50 μM DMJ-I-228 or a DMSO vehicle control for 30 minutes at 37°C to trigger Env opening.

  • Antibody Staining: Add HIV-1+ patient sera or isolated CD4i antibodies (e.g., 17b) conjugated to a fluorophore (e.g., FITC) and incubate for 30 minutes at 4°C (low temperature prevents endocytosis of the receptor complexes).

  • Intracellular Gating: Fix and permeabilize the cells, then stain with anti-p24-PE to specifically identify and gate the actively infected viral population.

  • Flow Cytometry Acquisition: Acquire data on a flow cytometer, gating strictly for p24+ cells. Quantify the Mean Fluorescence Intensity (MFI) of the CD4i antibody. A significant shift in MFI confirms quaternary conformational unmasking.

Conclusion

DMJ-I-228 represents a critical proof-of-concept in the structural pharmacology of HIV-1 entry inhibitors. By exploiting the thermodynamic instability of the Env trimer, DMJ-I-228 acts not merely as a steric blocker, but as an active allosteric trigger. The resulting premature conformational changes irreversibly deactivate the viral entry machinery and strip away the virus's conformational masking, opening new avenues for microbicide development and vaccine-adjuvant strategies.

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Exploratory

Pharmacological Profiling and In Vitro Efficacy of DMJ-I-228: A Next-Generation CD4-Mimetic HIV-1 Entry Antagonist

Target Audience: Virologists, Structural Biologists, and Drug Discovery Scientists Document Type: Technical Whitepaper & Experimental Guide Executive Summary The development of small-molecule viral entry inhibitors repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Virologists, Structural Biologists, and Drug Discovery Scientists Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The development of small-molecule viral entry inhibitors represents a critical frontier in antiretroviral drug discovery. Among these, CD4-mimetic compounds (CD4mc) have garnered significant attention for their ability to target the highly conserved envelope glycoprotein (Env) trimer of HIV-1. DMJ-I-228 is a rationally designed, next-generation small-molecule CD4-mimetic that binds directly to the gp120 subunit[1].

Unlike its predecessors (such as NBD-556), which inadvertently acted as viral agonists in CD4-negative cells, DMJ-I-228 functions as a full functional antagonist [2],[3]. By simultaneously engaging the hydrophobic Phe43 cavity and forming critical electrostatic interactions with Asp368, DMJ-I-228 blocks CD4 binding, halts viral entry, and sensitizes the virus to both cold inactivation and antibody-dependent cellular cytotoxicity (ADCC)[4],[5]. This whitepaper synthesizes the pharmacological properties, in vitro IC50 metrics, and self-validating experimental workflows required to evaluate DMJ-I-228.

Mechanistic Paradigm: From Agonism to True Antagonism

To understand the pharmacological value of DMJ-I-228, one must examine the structural causality of its design. HIV-1 entry is initiated when the viral gp120 binds to the host CD4 receptor. This interaction is anchored by the insertion of CD4's Phe43 residue into a highly conserved hydrophobic pocket on gp120 (the Phe43 cavity), accompanied by a critical salt bridge between Arg59 of CD4 and Asp368 of gp120[3].

Early small-molecule inhibitors, such as NBD-556, successfully targeted the Phe43 cavity but failed to engage Asp368. Consequently, they induced the thermodynamic conformational changes of CD4 binding without blocking the coreceptor binding site, inadvertently promoting CD4-independent viral entry[2],[3].

The DMJ-I-228 Innovation: Structure-based optimization led to the synthesis of DMJ-I-228, which incorporates a guanidinium group specifically engineered to mimic the Arg59-Asp368 interaction[6]. This dual-hotspot engagement provides a steric and electrostatic blockade that prevents the native CD4 receptor from binding, locking the Env trimer in a state that cannot proceed to membrane fusion[1],[2].

MOA gp120 HIV-1 gp120 Env Phe43 Phe43 Cavity gp120->Phe43 exposes DMJ DMJ-I-228 Phe43->DMJ binds Asp368 Asp368 Interaction DMJ->Asp368 guanidinium bond Block Steric Blockade Asp368->Block induces CD4 Host CD4 Receptor Block->CD4 prevents binding Entry Viral Entry Halted CD4->Entry fails to trigger

Fig 1. Logical relationship and signaling blockade of HIV-1 entry by DMJ-I-228.

In Vitro IC50 Profiling & Quantitative Data

DMJ-I-228 demonstrates broad-spectrum antiviral activity across multiple HIV-1 clades. The compound's efficacy is typically quantified using single-round infection assays to isolate the entry phase of the viral lifecycle from subsequent replication steps.

Table 1: Pharmacological IC50 Values of DMJ-I-228

Viral Strain / PseudotypeEnv CladeIC50 (µM)Pharmacological ObservationReference
HIV-1 JR-FL Clade B86.9Full entry antagonism; sensitizes to cold decay[4]
HIV-1 YU2 Clade B46.7Full entry antagonism[4]
Primary Isolates Mixed7.9 (Mean)Broad-spectrum inhibition across diverse isolates[2]
A-MLV (Control) Amphotropic> 100.0No off-target inhibition; confirms specificity[4]

Note: The inclusion of the Amphotropic Murine Leukemia Virus (A-MLV) serves as an orthogonal control. Because A-MLV uses a completely different entry mechanism (via PiT-2 receptors), the lack of inhibition by DMJ-I-228 confirms that the compound is not merely cytotoxic or interfering with the luciferase reporter system[4].

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust drug discovery relies on self-validating assay systems. The following protocols are designed with built-in causality checks to ensure data integrity when evaluating DMJ-I-228.

Protocol A: Single-Round Luciferase Viral Entry Assay

Purpose: To determine the precise IC50 of DMJ-I-228 against specific HIV-1 Env pseudotypes. Causality Check: We utilize Cf2Th-CCR5-CD4 cells (canine thymocytes). Because canine cells lack endogenous human HIV receptors, entry is strictly dependent on the stably transfected human CD4 and CCR5. This eliminates background noise from alternative entry pathways[4].

Step-by-Step Workflow:

  • Cell Seeding: Seed Cf2Th-CCR5-CD4 target cells at a density of 6×103 cells/well in 96-well luminometer-compatible tissue culture plates. Incubate for 24 hours at 37°C[4].

  • Compound Preparation: Prepare a serial dilution of DMJ-I-228 (0 to 100 µM) in phosphate-buffered saline (PBS) containing a final concentration of 2% DMSO to ensure solubility[4].

  • Viral Incubation: Incubate the diluted DMJ-I-228 with recombinant HIV-1 expressing firefly luciferase (10,000 RT units) at 37°C for 30 minutes[4]. Rationale: Pre-incubation allows the compound to reach thermodynamic equilibrium with the unliganded Env trimer.

  • Infection: Transfer the virus-compound mixture to the seeded Cf2Th-CCR5-CD4 cells. Include A-MLV pseudotyped virus in parallel wells as a negative control[4].

  • Quantification: After 48–72 hours, lyse the cells, add luciferin substrate, and measure luminescence. Calculate the IC50 using non-linear regression analysis.

Workflow Seed Seed Cf2Th Cells Incubate Incubate Virus + DMJ-I-228 Seed->Incubate Infect Infect Target Cells Incubate->Infect Lyse Lyse & Add Luciferin Infect->Lyse Read Quantify IC50 Lyse->Read

Fig 2. Step-by-step workflow for single-round luciferase viral entry assay.

Protocol B: Cold Inactivation Sensitization Assay

Purpose: To validate that DMJ-I-228 induces a CD4-bound conformational state. Causality Check: Unliganded HIV-1 Env is relatively stable. However, when a CD4-mimetic binds, it forces the Env trimer into a transient, high-energy intermediate state that rapidly decays if membrane fusion does not occur. By measuring the viral half-life on ice, we can orthogonally confirm target engagement without relying solely on cell-based entry metrics[4].

Step-by-Step Workflow:

  • Aliquot HIV-1 JR-FL virus into standard microcentrifuge tubes.

  • Add DMJ-I-228 at a concentration equivalent to its IC90.

  • Incubate the mixture strictly on ice (0°C).

  • At specific time intervals (e.g., 0, 2, 4, 8, 16, and 24 hours), remove an aliquot and immediately infect Cf2Th-CCR5-CD4 cells.

  • Measure residual infectivity via luciferase output. Expected Result: DMJ-I-228 reduces the half-life of HIV-1 JR-FL in the cold from 15.7 hours (untreated) to 9.1 hours, confirming the premature triggering of the Env trimer[4].

Conclusion

DMJ-I-228 represents a triumph of structure-based drug design. By successfully bridging the Phe43 cavity and the Asp368 residue, it overcomes the agonistic pitfalls of earlier analogs. Its ability to act as a full functional antagonist, combined with its capacity to sensitize the virus to neutralizing antibodies and cold decay, makes it a highly valuable pharmacological tool and a promising scaffold for the development of next-generation HIV-1 entry inhibitors and microbicides.

References

  • CD4-Mimetic Small Molecules Sensitize Human Immunodeficiency Virus to Vaccine-Elicited Antibodies Journal of Virology URL:[Link]

  • Structure-based design, synthesis and validation of CD4-mimetic small molecule inhibitors of HIV-1 entry: conversion of a viral entry agonist to an antagonist Accounts of Chemical Research URL:[Link]

  • Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site PLOS One URL:[Link]

  • CD4 mimetics sensitize HIV-1-infected cells to ADCC Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • In Silico Identification of Novel Aromatic Compounds as Potential HIV-1 Entry Inhibitors Mimicking Cellular Receptor CD4 MDPI - Molecules URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for HIV-1 Pseudovirus Neutralization and Sensitization Assays Using the CD4-Mimetic DMJ-I-228

[label="Add CD4i Antibody (e.g., 17b)\nIncubate (30 min, 37°C)", Introduction & Mechanism of Action A primary barrier to HIV-1 vaccine development is the structural architecture of the viral envelope glycoprotein (Env) t...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Add CD4i Antibody (e.g., 17b)\nIncubate (30 min, 37°C)",

Introduction & Mechanism of Action

A primary barrier to HIV-1 vaccine development is the structural architecture of the viral envelope glycoprotein (Env) trimer. In its native, unliganded state, the Env trimer adopts a "closed" conformation that sterically shields highly conserved vulnerability sites, such as the coreceptor binding site [1.2].

DMJ-I-228 is a rationally designed, small-molecule CD4-mimetic (CD4mc) that specifically targets the HIV-1 entry machinery. It binds deep within the conserved Phe43 cavity of the gp120 subunit[1][2]. This binding initiates a dual-action antiviral mechanism:

  • Direct Entry Inhibition: By occupying the Phe43 cavity, DMJ-I-228 competitively blocks the engagement of the host cell CD4 receptor, aborting viral entry[3].

  • Epitope Sensitization: DMJ-I-228 acts as a thermodynamic agonist, inducing premature conformational changes that transition the Env trimer into an "open" state[4]. This exposes CD4-induced (CD4i) epitopes, rendering otherwise neutralization-resistant primary HIV-1 isolates highly susceptible to vaccine-elicited CD4i antibodies (e.g., 17b) and Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)[2][4].

Mechanism V HIV-1 Env Trimer (Closed) O Env Trimer (Open Conformation) V->O Binding D DMJ-I-228 (CD4-Mimetic) D->O Phe43 Cavity B Direct Inhibition (CD4 Blockade) O->B Pathway 1 S Epitope Exposure (CD4i/V3 Sites) O->S Pathway 2 N Synergistic Neutralization S->N Sensitization A CD4i Antibodies (e.g., 17b) A->N Binding

Mechanism of DMJ-I-228: Direct HIV-1 entry inhibition and CD4i epitope sensitization.

Experimental Design & Rationale

To accurately quantify the inhibitory and sensitizing properties of DMJ-I-228, a self-validating pseudovirus reporter assay is utilized[2]. The causality behind the experimental design is as follows:

  • Reporter Cell Lines (TZM-bl or Cf2Th-CCR5-CD4): These cells stably express CD4 and coreceptors (CCR5/CXCR4) and contain integrated luciferase reporter genes driven by the HIV-1 LTR. Luminescence is strictly dependent on successful viral entry and Tat-mediated transactivation, providing a high signal-to-noise ratio[2].

  • Single-Round Pseudoviruses: Using Env-pseudotyped viruses (e.g., JR-FL, YU2) isolates the entry step from post-integration replication events, ensuring that the measured inhibition is exclusively due to entry blockade[2].

  • A-MLV Specificity Control: Amphotropic Murine Leukemia Virus (A-MLV) utilizes the PiT-2 receptor for entry, completely independent of CD4 and gp120. Including an A-MLV pseudovirus control is critical; if DMJ-I-228 reduces A-MLV signal, it indicates non-specific cytotoxicity or assay interference rather than true gp120-targeted neutralization[2].

Table 1: Essential Reagents and Materials
ComponentFunction / DescriptionRecommended Source
DMJ-I-228 CD4-mimetic small molecule (Test compound)[3]
TZM-bl Cells Target cells for viral entry and reporter readoutNIH AIDS Reagent Program
HIV-1 Pseudovirus Single-round luciferase virus (e.g., JR-FL, YU2)In-house generation (HEK293T transfection)
A-MLV Pseudovirus Specificity and cytotoxicity control virusIn-house generation
17b Monoclonal Ab Prototypic CD4i antibody for sensitization assaysNIH AIDS Reagent Program
Bright-Glo™ Luciferase assay substratePromega

Detailed Step-by-Step Methodologies

Workflow Step1 Plate Target Cells (TZM-bl / Cf2Th-CCR5-CD4) Split Assay Type Step1->Split Direct Direct Neutralization Split->Direct Sens Sensitization Assay Split->Sens D_Inc Incubate Virus + DMJ-I-228 (30 min, 37°C) Direct->D_Inc S_Inc1 Incubate Virus + Fixed DMJ-I-228 (30 min, 37°C) Sens->S_Inc1 Infect Transfer Mixture to Cells Incubate 48-72 hours D_Inc->Infect S_Inc2 Add CD4i Antibody (e.g., 17b) Incubate (30 min, 37°C) S_Inc1->S_Inc2 S_Inc2->Infect Read Lyse Cells & Read Luminescence Infect->Read

Workflow for direct neutralization and two-step antibody sensitization assays.

Part A: Cell Preparation (Day 0)
  • Harvest TZM-bl (or Cf2Th-CCR5-CD4) cells at 70-80% confluency.

  • Seed cells at a density of 1×104 cells/well (for TZM-bl) or 6×103 cells/well (for Cf2Th) in 96-well luminometer-compatible tissue culture plates[2].

  • Incubate overnight at 37°C in 5% CO₂.

Part B: Direct Neutralization Assay (Day 1)

This assay measures the ability of DMJ-I-228 to sterically block host CD4 engagement.

  • Compound Dilution: Prepare serial dilutions of DMJ-I-228 (e.g., 0 to 100 μM) in culture media.

  • Pre-incubation: Mix the diluted DMJ-I-228 with recombinant pseudovirus (calibrated to ~10,000 RT units or 200 TCID₅₀ per well).

    • Causality Note: Incubate the mixture at 37°C for 30 minutes before adding to cells[2]. This step is critical; it allows the small molecule to occupy the Phe43 cavity and reach thermodynamic equilibrium without competition from host cell CD4 receptors[5].

  • Infection: Transfer the virus-compound mixtures to the pre-seeded target cells. Include "Virus Only" (maximum signal) and "Cells Only" (background) controls.

Part C: Antibody Sensitization Assay (Day 1)

This assay measures the synergistic neutralization achieved by opening the Env trimer to expose hidden epitopes.

  • First Incubation (Trimer Opening): Incubate the pseudovirus with a fixed, sub-neutralizing concentration of DMJ-I-228 (e.g., IC₂₀ to IC₅₀ range) for 30 minutes at 37°C[2].

  • Second Incubation (Antibody Binding): Add serial dilutions of a CD4i antibody (e.g., 17b, 0 to 100 μg/mL) to the virus-compound mixture. Incubate for an additional 30 minutes at 37°C[2].

    • Causality Note: Sequential addition is mandatory. Because the 17b epitope is hidden in the native trimer, adding the antibody simultaneously with the CD4mc prevents optimal binding. The trimer must be "opened" first by DMJ-I-228[2].

  • Infection: Transfer the ternary mixture (Virus + DMJ-I-228 + Antibody) to the target cells.

Part D: Luciferase Readout (Day 3)
  • Following 48 to 72 hours of incubation, remove 100 μL of culture media from each well.

  • Add 100 μL of Bright-Glo™ Luciferase reagent to each well. Incubate at room temperature for 2 minutes to allow complete cell lysis.

  • Measure relative luminescence units (RLU) using a microplate luminometer.

Data Analysis & Expected Results

Calculate the percentage of neutralization using the following formula:

% Neutralization=(1−RLUvirus control​−RLUcell control​RLUsample​−RLUcell control​​)×100

Plot the % Neutralization against the log concentration of DMJ-I-228 (or Antibody) to determine the IC₅₀ using non-linear regression analysis.

Table 2: Expected IC₅₀ Values for DMJ-I-228 (Direct Neutralization)

Quantitative benchmarks based on foundational studies by Madani et al.[2]:

Virus StrainEnvelope TropismExpected IC₅₀ (μM)Interpretation
HIV-1 JR-FL CCR5 (Primary isolate)~86.9Moderate direct inhibition
HIV-1 YU2 CCR5 (Primary isolate)~46.7Potent direct inhibition
A-MLV Amphotropic (PiT-2)>100.0Specificity control (Validates lack of off-target toxicity)

Sensitization Expected Results: When testing primary isolates like JR-FL, the 17b antibody alone will show very poor neutralization (IC₅₀ > 100 μg/mL). However, in the presence of DMJ-I-228, the IC₅₀ of 17b will shift dramatically lower, demonstrating potent synergistic neutralization[2][6].

References

  • Madani N, Princiotto AM, Schön A, et al. "CD4-Mimetic Small Molecules Sensitize Human Immunodeficiency Virus to Vaccine-Elicited Antibodies." Journal of Virology, 2014 Jun;88(12):6542-55. URL:[Link]

  • Melillo B, Liang S, Park J, et al. "Small-Molecule CD4-Mimics: Structure-Based Optimization of HIV-1 Entry Inhibition." ACS Medicinal Chemistry Letters, 2016 Jan;7(3):330-334. URL:[Link]

Sources

Application

in vitro ADCC sensitization assay protocol with DMJ-I-228

Application Note & Protocol Topic: High-Throughput In Vitro ADCC Sensitization Assay Using the Small Molecule Modulator DMJ-I-228 Audience: Researchers, scientists, and drug development professionals in immuno-oncology a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: High-Throughput In Vitro ADCC Sensitization Assay Using the Small Molecule Modulator DMJ-I-228

Audience: Researchers, scientists, and drug development professionals in immuno-oncology and cellular therapeutics.

Abstract

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) is a pivotal mechanism of action for numerous therapeutic monoclonal antibodies, leveraging the power of the innate immune system, particularly Natural Killer (NK) cells, to eliminate tumor cells.[1][2] Enhancing the susceptibility of cancer cells to this process, a strategy known as ADCC sensitization, represents a promising frontier in combination cancer therapy. This document provides a comprehensive protocol for an in vitro ADCC assay designed to evaluate the sensitizing effects of DMJ-I-228, a small molecule modulator. We hypothesize that DMJ-I-228 functions as an inhibitor of the Inositol-requiring enzyme 1α (IRE1α), a key sensor of the Unfolded Protein Response (UPR).[3][4] This inhibition is proposed to induce a specific state of endoplasmic reticulum (ER) stress, leading to the cell-surface translocation of calreticulin (CRT).[5][6] Surface-exposed CRT acts as a potent "eat-me" signal, enhancing the recognition and subsequent lysis of antibody-opsonized tumor cells by NK cells.[7][8] This protocol details a robust, non-radioactive, high-throughput method using a lactate dehydrogenase (LDH) release assay to quantify cytotoxicity, providing researchers with a validated system to explore novel ADCC-sensitizing agents.

Hypothesized Mechanism of Action: DMJ-I-228-Mediated ADCC Sensitization

The rationale for using DMJ-I-228 as an ADCC sensitizer is grounded in the modulation of the Unfolded Protein Response (UPR), a cellular stress response pathway often dysregulated in cancer.[9][10] The UPR is initiated by three main ER transmembrane sensors: IRE1α, PERK, and ATF6.[5][11] Under normal conditions, these sensors are kept inactive by the chaperone BiP (also known as GRP78).[12] An accumulation of unfolded proteins causes BiP to dissociate, activating the sensors.

For the purposes of this protocol, we hypothesize that DMJ-I-228 acts as a selective inhibitor of the IRE1α kinase/RNase.[3] Inhibition of IRE1α disrupts the adaptive capacity of the UPR, leading to unresolved ER stress.[13] A key consequence of this specific stress signaling cascade is the pre-apoptotic translocation of the ER-resident chaperone calreticulin (CRT) from the ER lumen to the outer leaflet of the plasma membrane.[8][14] Once exposed on the cell surface, CRT functions as a damage-associated molecular pattern (DAMP) that serves as a pro-phagocytic "eat-me" signal for antigen-presenting cells and an activation signal for NK cells.[7][15] This enhanced immunogenicity of the tumor cell synergizes with the antibody-mediated engagement of NK cells, leading to a potentiation of ADCC.

DMJ_I_228_Mechanism cluster_0 Tumor Cell cluster_1 Immune Synapse DMJ DMJ-I-228 IRE1_active IRE1α (Active) DMJ->IRE1_active Inhibits IRE1 IRE1α (Inactive) UPR Unfolded Protein Response (UPR) IRE1_active->UPR Initiates ER_Stress ER Stress (Unfolded Proteins) ER_Stress->IRE1_active Activates CRT_Surface Surface-Exposed Calreticulin ('Eat-Me' Signal) ER_Stress->CRT_Surface Induces Translocation (via UPR modulation) CRT_ER Calreticulin (in ER) UPR->CRT_ER Regulates Homeostasis NK_Cell NK Cell CRT_Surface->NK_Cell Co-stimulates FcR FcγRIIIa Lysis Enhanced Cell Lysis (Perforin/Granzyme) NK_Cell->Lysis Triggers Antibody Therapeutic Antibody (e.g., Trastuzumab) Tumor_Antigen Tumor Antigen (e.g., HER2) Antibody->Tumor_Antigen Binds FcR->Antibody Binds Fc Region ADCC_Workflow A 1. Plate Target Cells (e.g., SK-BR-3) in 96-well plate B 2. Sensitize with DMJ-I-228 (Dose-response, 18-24h incubation) A->B C 3. Add Therapeutic Antibody (e.g., Trastuzumab, 15-30 min) B->C D 4. Add Effector Cells (e.g., NK-92) at desired E:T ratios C->D E 5. Co-culture Incubation (4-6 hours at 37°C) D->E F 6. Collect Supernatant (Centrifuge plate) E->F G 7. Perform LDH Assay (Add reaction mix, 30 min incubation) F->G H 8. Measure Absorbance (490 nm on plate reader) G->H I 9. Calculate % Cytotoxicity and Analyze Data H->I

Caption: High-level experimental workflow for the ADCC sensitization assay.

Materials and Reagents

ComponentDescription / Recommended Source
Target Cells SK-BR-3 (HER2-positive breast cancer, ATCC HTB-30) or other relevant tumor line.
Effector Cells NK-92 (ATCC CRL-2407) or freshly isolated human PBMCs/NK cells. [2]
Therapeutic Antibody Trastuzumab (anti-HER2) or other antibody matching the target cell antigen.
Sensitizing Agent DMJ-I-228 (or other IRE1α inhibitor). Prepare stock in DMSO.
Target Cell Medium McCoy's 5A Medium + 10% FBS + 1% Penicillin-Streptomycin.
Effector Cell Medium RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin. For NK-92, add IL-2.
Assay Medium RPMI-1640 + 2% FBS (low serum to reduce background).
Cytotoxicity Kit CytoTox 96® Non-Radioactive Cytotoxicity Assay (Promega, G1780) or similar LDH kit. [16]
Reagents DMSO (vehicle control), Triton™ X-100 (for maximum lysis control), PBS.
Labware 96-well flat-bottom tissue culture plates, sterile reservoirs, multichannel pipettes.

Detailed Step-by-Step Protocol

Causality Note: Each step is designed to isolate and accurately measure the variable of interest: the potentiation of antibody-mediated cytotoxicity by DMJ-I-228. Control wells are critical for establishing baseline cell death and normalizing the results. [17]

Part A: Preparation of Cells (Day 1)
  • Plate Target Cells:

    • Harvest logarithmically growing SK-BR-3 target cells. Perform a cell count and assess viability (should be >95%).

    • Resuspend cells in Target Cell Medium to a concentration of 1 x 10⁵ cells/mL.

    • Seed 100 µL per well (10,000 cells/well) into a 96-well flat-bottom plate. [18] * Expertise Note: Seeding density is crucial. Too few cells will yield a low signal; too many can lead to nutrient depletion and non-specific cell death. 10,000 cells/well is an empirically validated starting point for a 4-6 hour assay.

    • Incubate the plate overnight (18-24 hours) at 37°C, 5% CO₂ to allow cells to adhere.

Part B: Sensitization and Assay Setup (Day 2)
  • Prepare DMJ-I-228 Dilutions:

    • Prepare a 2X working concentration series of DMJ-I-228 in Target Cell Medium. For example, if final concentrations are 0.1, 1, and 10 µM, prepare 0.2, 2, and 20 µM solutions. Include a vehicle control (DMSO) at the highest concentration used.

    • Expertise Note: The optimal concentration for sensitization must be determined empirically and should ideally be non-toxic on its own. A preliminary cytotoxicity screen of DMJ-I-228 alone is recommended.

  • Sensitize Target Cells:

    • Carefully aspirate the medium from the target cell plate.

    • Add 100 µL of the appropriate DMJ-I-228 dilution or vehicle control to each well.

    • Incubate for 18-24 hours at 37°C, 5% CO₂. This duration allows for sufficient time to induce the ER stress response and translocation of calreticulin.

Part C: ADCC Reaction (Day 3)
  • Prepare Assay Plate and Controls:

    • After the sensitization incubation, carefully aspirate the DMJ-I-228 containing medium. Wash cells once gently with 100 µL of warm PBS.

    • Add 50 µL of Assay Medium to all wells.

    • Prepare and add 50 µL of the therapeutic antibody (e.g., Trastuzumab at a final concentration of 1 µg/mL) to the appropriate wells. For "No Antibody" controls, add 50 µL of Assay Medium instead.

    • Incubate for 15-30 minutes at 37°C to allow antibody opsonization.

  • Prepare Effector Cells:

    • Harvest NK-92 effector cells and resuspend in Assay Medium. Perform a cell count.

    • Calculate the volume needed for the desired E:T ratios. A common starting point is 10:1. [19]For 10,000 target cells, a 10:1 ratio requires 100,000 effector cells per well.

    • Prepare effector cell suspensions at 2X the final concentration in Assay Medium. (e.g., for a 10:1 ratio, prepare a suspension of 2 x 10⁶ cells/mL, as you will add 50 µL).

  • Set Up Control Wells (Critical for Data Analysis):

    • Target Spontaneous Release: Wells with target cells only (no effectors, no antibody). Measures background LDH release.

    • Effector Spontaneous Release: Wells with effector cells only. Measures background LDH from effectors.

    • Target Maximum Release: Wells with target cells. 30 minutes before the end of incubation, add 10 µL of 10% Triton™ X-100 to lyse all cells. This defines 100% cytotoxicity.

    • Volume Correction Control: Wells with Assay Medium only. Corrects for background absorbance.

  • Initiate Co-culture:

    • Add 50 µL of the effector cell suspension (or Assay Medium for controls) to the appropriate wells. The final volume in all wells should be 150 µL.

    • Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact.

    • Incubate for 4-6 hours at 37°C, 5% CO₂. [20] * Expertise Note: The incubation time is a balance. It must be long enough to observe significant lysis but short enough to minimize non-specific cell death and ensure the LDH enzyme remains stable.

Part D: LDH Measurement and Data Analysis
  • Collect Supernatant:

    • 30 minutes before the end of the incubation, add lysis solution to the "Target Maximum Release" wells.

    • At the end of the incubation, centrifuge the plate at 250 x g for 4 minutes to pellet the cells.

    • Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Perform LDH Assay:

    • Prepare the LDH substrate mix according to the manufacturer's protocol (e.g., CytoTox 96®). [16] * Add 50 µL of the substrate mix to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of Stop Solution.

  • Read Absorbance:

    • Measure the absorbance at 490 nm using a standard 96-well plate reader.

Data Analysis and Interpretation

The percentage of specific cytotoxicity is calculated using the following formula, which corrects for background LDH release from both effector and target cells. [21] % Cytotoxicity = 100 x (Experimental Release - Effector Spontaneous Release - Target Spontaneous Release) / (Target Maximum Release - Target Spontaneous Release)

Treatment GroupTrastuzumab (1 µg/mL)DMJ-I-228 (1 µM)Average % CytotoxicityStandard Deviation
1 (Vehicle Control)--4.5%1.2
2 (Antibody Only)+-25.8%3.1
3 (DMJ-I-228 Only)-+6.1%1.5
4 (Combination)++52.3%4.5

Interpretation: The sample data above illustrates a successful sensitization experiment.

  • Low Baseline Cytotoxicity: The vehicle and DMJ-I-228 only groups show minimal cell death, indicating the treatment is not overtly toxic at the tested concentration.

  • Baseline ADCC: Trastuzumab alone induces a measurable ADCC response (25.8%).

  • Sensitization Effect: The combination of Trastuzumab and DMJ-I-228 results in a synergistic increase in cytotoxicity (52.3%), demonstrating that DMJ-I-228 significantly sensitizes the target cells to ADCC.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
High Target Spontaneous Release (>20%) - Target cells are unhealthy or overgrown. - Rough handling during washes.- Use cells in the logarithmic growth phase. - Optimize seeding density. - Handle plates gently, do not dislodge adherent cells.
Low Maximum Release Signal - Insufficient target cell number. - Incomplete lysis by Triton X-100.- Increase target cell seeding density. - Ensure lysis solution is added correctly and incubated for at least 30 min.
Low Specific ADCC (<10%) - Effector cells have low activity. - Incorrect E:T ratio. - Target cells express low levels of the antigen.- Use a new batch of effector cells or freshly isolated PBMCs. Ensure IL-2 is present for NK-92 cells. - Optimize the E:T ratio (try 25:1). [21] - Confirm antigen expression on target cells via flow cytometry.
High Variability Between Replicates - Inconsistent cell seeding. - Pipetting errors.- Use a multichannel pipette for adding cells and reagents. - Ensure complete mixing of cell suspensions before plating.

References

  • ADCC Assay Protocol. (n.d.). Bio-protocol. Retrieved March 26, 2026, from [Link]

  • Binyameen, M., et al. (2021). Development and implementation of natural killer cell simultaneous ADCC and direct killing assay. Journal of Immunological Methods. Available at: [Link]

  • Antibody-dependent cellular cytotoxicity (ADCC). (n.d.). Axion BioSystems. Retrieved March 26, 2026, from [Link]

  • Richard, J., et al. (2015). CD4 mimetics sensitize HIV-1-infected cells to ADCC. Proceedings of the National Academy of Sciences. Available at: [Link]

  • How to Perform an ADCC Assay: Step-by-Step Protocol. (2026, March 27). Liv Hospital. Retrieved March 26, 2026, from [Link]

  • QuantiChrom™ LDH Cytotoxicity Assay Kit. (n.d.). BioAssay Systems. Retrieved March 26, 2026, from [Link]

  • Wang, Y., et al. (2022). Evaluating Human Natural Killer Cells Antibody-dependent Cellular Cytotoxicity (ADCC) Using Plate-bound Anti-CD16 Antibodies. Bio-protocol. Available at: [Link]

  • ADCC and CDC Assay: Validation and Optimization. (2022, July 17). BioAgilytix. Retrieved March 26, 2026, from [Link]

  • Hotamisligil, G. S. (2010). Endoplasmic Reticulum Stress and the Inflammatory Basis of Metabolic Disease. Cell. Available at: [Link]

  • Bravo, R., et al. (2013). Endoplasmic Reticulum and the Unfolded Protein Response: Dynamics and Metabolic Integration. International Review of Cell and Molecular Biology. Available at: [Link]

  • Define Critical Parameters of Trastuzumab-Mediated ADCC Assays via Assay Optimization Processes, Focusing on the Impact of Cryopreserved Effector Cells on Assay Performance. (2024, June 27). MDPI. Available at: [Link]

  • Unfolded protein response. (n.d.). QIAGEN. Retrieved March 26, 2026, from [Link]

  • Park, K. W., et al. (2007). Differential requirement of unfolded protein response pathway for calreticulin expression in Caenorhabditis elegans. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Thamsen, M., et al. (2019). Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung. PLOS ONE. Available at: [Link]

  • Antibody-dependent Cellular Cytotoxicity of Natural Killer Cells. (n.d.). Axion BioSystems. Retrieved March 26, 2026, from [Link]

  • Alsahafi, N., et al. (2019). Small CD4 mimetics sensitize HIV-1-infected macrophages to antibody-dependent cellular cytotoxicity. iScience. Available at: [Link]

  • Decoding Endoplasmic Reticulum Stress Signals in Cancer Cells and Anti-tumor Immunity. (n.d.). AACR Journals. Retrieved March 26, 2026, from [Link]

  • Discovery of a Compound That Inhibits IRE1α S-Nitrosylation and Preserves the Endoplasmic Reticulum Stress Response under Nitrosative Stress. (2024, November 12). ACS Chemical Biology. Available at: [Link]

  • Calreticulin exposure orchestrates innate immunosurveillance. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Wiersma, V. R., et al. (2021). Surface-exposed and soluble calreticulin: conflicting biomarkers for cancer prognosis. OncoImmunology. Available at: [Link]

  • Ladoire, S., et al. (2019). Calreticulin exposure correlates with robust adaptive antitumor immunity and favorable prognosis in ovarian carcinoma patients. Journal for ImmunoTherapy of Cancer. Available at: [Link]

  • CD4-mimetics sensitize HIV-infected cells to ADCC mediated by plasma from persons with early-stage HIV-1 infection. (n.d.). bioRxiv. Retrieved March 26, 2026, from [Link]

  • Fucikova, J., et al. (2016). Calreticulin Expression in Human Non–Small Cell Lung Cancers Correlates with Increased Accumulation of Antitumor Immune Cells and Favorable Prognosis. Cancer Research. Available at: [Link]

  • Obeid, M., et al. (2007). Calreticulin exposure dictates the immunogenicity of cancer cell death. Nature Medicine. Available at: [Link]

  • Endoplasmic Reticulum Stress in Cancer. (2025, June 19). PMC. Available at: [Link]

  • CD4 mimetics sensitize HIV-1-infected cells to ADCC. (2015, May 19). PubMed. Available at: [Link]

  • Drug Resistance and Endoplasmic Reticulum Stress in Hepatocellular Carcinoma. (2022, February 11). PMC. Available at: [Link]

  • Wang, M., & Kaufman, R. J. (2014). Endoplasmic reticulum stress response in cancer: molecular mechanism and therapeutic potential. American journal of translational research. Available at: [Link]

  • Endoplasmic Reticulum Stress in Hepatocellular Carcinoma. (2024, December 20). MDPI. Available at: [Link]

  • ADCC-mediating non-neutralizing antibodies can exert immune pressure in early HIV-1 infection. (2021, November 17). PLOS Pathogens. Available at: [Link]

  • Mechanism of action of bisimidazoacridones, new drugs with potent, selective activity against colon cancer. (n.d.). PubMed. Available at: [Link]

Sources

Method

Application Note: Co-Crystallization Techniques for DMJ-I-228 and HIV-1 gp120 Complexes

Target Audience: Structural Biologists, Virologists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The development of small-molecule HIV...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Virologists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The development of small-molecule HIV-1 entry inhibitors requires high-resolution structural insights to optimize binding affinity and neutralization breadth. DMJ-I-228 is a potent CD4-mimetic compound that competitively binds to the highly conserved Phe43 cavity of the HIV-1 envelope glycoprotein gp120[1]. By occupying this ~150-ų pocket, DMJ-I-228 blocks the native gp120-CD4 interaction, thereby preventing the conformational changes required for coreceptor (CCR5/CXCR4) engagement and subsequent viral fusion[2].

A critical structural feature of DMJ-I-228 is its guanidinium group, which was rationally designed to mimic the native salt-bridge interaction between Arg59 of CD4 and Asp368 of gp120. In the crystal structure, this mimicry is achieved through a highly coordinated, water-mediated hydrogen bond network spanning the bridging sheet and outer domains of gp120[3].

To capture this interaction crystallographically, researchers utilize a highly engineered gp120 "extended core" (core_e) from the clade A/E 93TH057 strain[4]. This construct is specifically modified to remove flexible variable loops and includes an H375S mutation . The rationale for this mutation is causal: the native clade A/E sequence contains a bulky histidine at position 375 that sterically hinders the binding of certain NBD-series analogues. Mutating it to serine (mimicking clades B and C) allows DMJ-I-228 to bind deeply within the cavity while retaining the superior, high-resolution crystallization properties inherent to the clade A/E core[3].

Pathway Visualization: DMJ-I-228 Mechanism of Action

Mechanism HIV HIV-1 Virion (gp120 Trimer) Phe43 gp120 Phe43 Cavity Exposed HIV->Phe43 Presents CD4 Host CD4 Receptor CCR5 CCR5/CXCR4 Coreceptor CD4->CCR5 Conformational Change Phe43->CD4 Native Binding DMJ DMJ-I-228 (CD4 Mimetic) DMJ->CD4 Inhibits DMJ->Phe43 Competitive Binding (Blocks CD4) Fusion Viral Fusion & Entry CCR5->Fusion Triggers

Mechanism of DMJ-I-228 competitively binding the gp120 Phe43 cavity to inhibit HIV-1 viral entry.

Materials & Reagents

The following table summarizes the critical reagents required for the successful co-crystallization of the DMJ-I-228:gp120 complex.

ComponentSpecification / CompositionPurpose
Target Protein Clade A/E 93TH057 HIV-1 gp120 core_e (H375S)Engineered structural template optimized for high-resolution diffraction[4].
Ligand DMJ-I-228 (CAS: 1374035-59-2), >98% purityCD4-mimetic small molecule inhibitor[5].
Protein Buffer 2.5 mM Tris-HCl (pH 7.5), 350 mM NaCl, 0.02% NaN₃Maintains protein stability and prevents aggregation prior to crystallization[6].
Reservoir Solution 10–12% PEG 8000, 5% isopropanol, 0.1 M HEPES (pH 7.5)Precipitant mixture. PEG drives supersaturation; isopropanol reduces dielectric constant[7].
Cryoprotectant 30% Ethylene glycol, 12% PEG 8000, 5% isopropanol, 0.1 M HEPES (pH 7.5)Prevents ice lattice formation during flash-freezing in liquid nitrogen[7].

Step-by-Step Co-Crystallization Protocol

This protocol outlines a self-validating workflow. At each phase, specific observable metrics ensure the integrity of the experiment before proceeding to the next step.

Phase 1: Protein Preparation and Quality Control
  • Expression and Purification: Express the clade A/E 93TH057 gp120 core_e (H375S) construct in a suitable eukaryotic system (e.g., Drosophila S2 or HEK293F cells) to ensure proper glycosylation. Purify via affinity chromatography followed by size-exclusion chromatography (SEC).

  • Deglycosylation (Optional but Recommended): Treat the purified gp120 with Endoglycosidase H (Endo H) to trim heterogeneous high-mannose glycans down to single N-acetylglucosamine (GlcNAc) residues. Causality: Removing flexible carbohydrate chains significantly improves crystal lattice packing and diffraction resolution[8].

  • Concentration: Concentrate the purified gp120 protein to ~10 mg/mL in the Protein Buffer (2.5 mM Tris-HCl, pH 7.5, 350 mM NaCl, 0.02% NaN₃)[6].

  • Validation Check: Run a dynamic light scattering (DLS) assay. The sample must show a monodisperse peak. Polydispersity indicates aggregation, which will universally fail to produce diffraction-quality crystals.

Phase 2: Complex Formation
  • Ligand Solubilization: Dissolve DMJ-I-228 powder in 100% molecular-grade DMSO to create a concentrated stock solution (e.g., 2 mM).

  • Incubation: Slowly titrate the DMJ-I-228 stock into the 10 mg/mL gp120 protein solution to achieve a final ligand concentration of 100 μM , ensuring the final DMSO concentration does not exceed 5% (v/v) [7].

  • Equilibration: Incubate the mixture on ice for 1–2 hours to allow the thermodynamic stabilization of the complex.

  • Validation Check: Centrifuge the complex at 14,000 x g for 10 minutes at 4°C. A lack of visible pellet confirms that the 5% DMSO did not denature or precipitate the protein.

Phase 3: Vapor Diffusion Crystallization
  • Plate Setup: Prepare a 24-well or 96-well hanging-drop vapor diffusion plate. Fill the reservoir wells with 500 μL of the Reservoir Solution (10% PEG 8000, 5% isopropanol, 0.1 M HEPES, pH 7.5)[9].

  • Drop Mixing: On a siliconized glass coverslip, mix 0.5 μL of the protein-ligand complex with 0.5 μL of the reservoir solution [6].

  • Sealing: Invert the coverslip and seal it airtight over the reservoir well.

  • Incubation: Store the plates in a vibration-free vibration incubator at 293 K (20°C) [9].

  • Validation Check: Monitor drops under a stereomicroscope daily. Clear drops indicate undersaturation (increase PEG concentration). Amorphous brown precipitate indicates denaturation. Birefringent structures with sharp edges (typically appearing within 3–7 days) indicate successful nucleation.

Phase 4: Cryoprotection and Data Collection
  • Cryo-Soaking: Carefully transfer the mature crystal using a nylon loop into a 2 μL drop of Cryoprotectant Solution (30% ethylene glycol, 12% PEG 8000, 5% isopropanol, 0.1 M HEPES, pH 7.5) for 10–30 seconds[7]. Causality: Ethylene glycol displaces water within the solvent channels of the crystal, preventing the expansion and lattice-shattering effects of crystalline ice during freezing.

  • Flash Freezing: Plunge the looped crystal directly into liquid nitrogen.

  • Diffraction: Mount the crystal under a cryogenic nitrogen stream (100 K) at a synchrotron beamline and collect X-ray diffraction data.

Workflow Visualization: Co-Crystallization Pipeline

Workflow Prep 1. Protein Prep Clade A/E 93TH057 gp120 (H375S core_e) @ 10 mg/mL Complex 2. Complex Formation Add DMJ-I-228 to 100 μM (Max 5% DMSO) Prep->Complex Crystal 3. Vapor Diffusion Hanging Drop @ 293K 10% PEG 8000, 5% Isopropanol Complex->Crystal Cryo 4. Cryoprotection Soak in 30% Ethylene Glycol Flash freeze in Liquid N2 Crystal->Cryo Xray Xray Cryo->Xray

Step-by-step co-crystallization pipeline for the DMJ-I-228 and HIV-1 gp120 complex.

Quantitative Data Presentation & Refinement Metrics

High-quality co-crystallization of the DMJ-I-228:gp120 complex (deposited as PDB ID: 4DKQ ) yields robust diffraction statistics that validate the structural model[10]. The table below summarizes the expected crystallographic parameters when adhering to this protocol.

MetricValue / OutcomeSignificance
PDB Accession 4DKQ[10]Publicly accessible coordinate validation.
Resolution 1.89 Å[10]High resolution allows for the precise mapping of the water-mediated hydrogen bond network at Asp368.
R-Value Work 0.192[10]Indicates excellent agreement between the observed diffraction data and the calculated atomic model.
R-Value Free 0.233[10]Cross-validation metric preventing model overfitting; <0.25 is ideal for this resolution.
Method X-Ray Diffraction[10]Gold standard for determining atomic-level macromolecular interactions.
Binding Thermodynamics ΔH = Favorable; -TΔS = Unfavorable[11]Thermodynamic signature mirrors native soluble CD4 (sCD4) binding, confirming DMJ-I-228 acts as a true structural mimetic[11].

References

  • Richard, J., et al. "CD4 mimetics sensitize HIV-1-infected cells to ADCC". Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • RCSB Protein Data Bank. "4DKQ: Crystal structure of clade A/E 93TH057 HIV-1 gp120 core in complex with DMJ-I-228". RCSB.org. Available at:[Link]

  • Courter, J. R., et al. "Structure-Based Design, Synthesis and Characterization of Dual Hotspot Small-Molecule HIV-1 Entry Inhibitors". Journal of the American Chemical Society / PMC. Available at:[Link]

  • Curreli, F., et al. "Structure-Based Design of a Small Molecule CD4-Antagonist with Broad Spectrum Anti-HIV-1 Activity". ACS Chemical Biology / PMC. Available at:[Link]

  • Kwon, Y. D., et al. "Binding Mode Characterization of NBD Series CD4-Mimetic HIV-1 Entry Inhibitors by X-Ray Structure and Resistance Study". Antimicrobial Agents and Chemotherapy / PMC. Available at:[Link]

  • Madani, N., et al. "Structure-Based Design, Synthesis and Validation of CD4-Mimetic Small Molecule Inhibitors of HIV-1 Entry". Harvard DASH. Available at:[Link]

Sources

Application

Topic: Flow Cytometry Methods for Measuring DMJ-I-228 Induced Epitope Exposure

An Application Note from the Senior Scientist's Desk Introduction: Unmasking Neo-Epitopes with Small Molecules The therapeutic landscape is increasingly focused on precision medicine, where drugs target specific molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Senior Scientist's Desk

Introduction: Unmasking Neo-Epitopes with Small Molecules

The therapeutic landscape is increasingly focused on precision medicine, where drugs target specific molecular states of proteins. A fascinating class of small molecules induces conformational changes in target proteins upon binding.[1][2] These structural shifts can unmask previously hidden regions, creating novel epitopes—often called neo-epitopes—that can be recognized by specific antibodies. The ability to quantify this drug-induced epitope exposure is critical for mechanism-of-action studies, drug screening, and the development of novel biologics.

This application note provides a comprehensive guide to developing a robust flow cytometry assay for quantifying the exposure of a specific epitope on a cell surface protein following treatment with DMJ-I-228 , a hypothetical small molecule modulator. Flow cytometry is the ideal platform for this analysis, offering high-throughput, single-cell resolution to provide quantitative, statistically significant data.[3][4] We will detail the assay principle, critical parameters, a step-by-step protocol, and the essential controls required for data integrity.

Assay Principle: Visualizing Conformational Change

The core of this assay relies on a specific, high-affinity monoclonal antibody (mAb) that recognizes an epitope only accessible after DMJ-I-228 has bound to its target protein and induced a conformational change.

The process is as follows:

  • Live cells expressing the target protein are incubated with varying concentrations of DMJ-I-228.

  • DMJ-I-228 binds to the target protein, causing an allosteric shift in its three-dimensional structure.

  • This shift exposes a previously cryptic epitope.

  • A fluorochrome-conjugated antibody, specific to this neo-epitope, is added.

  • The antibody binds to the exposed epitope.

  • The amount of bound antibody, and thus the degree of epitope exposure, is quantified by measuring the Mean Fluorescence Intensity (MFI) of the cell population using a flow cytometer.

Below is a conceptual diagram illustrating this mechanism.

cluster_0 State 1: Before Treatment cluster_1 State 2: After Treatment Cell_Membrane_1 Cell Membrane Receptor_1 Target Protein (Epitope Hidden) DMJ_1 DMJ-I-228 DMJ_1->invisible_node Drug Treatment Ab_1 Specific mAb Ab_1->Receptor_1 No Binding Cell_Membrane_2 Cell Membrane Receptor_2 Target Protein (Epitope Exposed) DMJ_2 DMJ-I-228 DMJ_2->Receptor_2 Binds Ab_2 Specific mAb Ab_2->Receptor_2 Binds invisible_node->DMJ_2 cluster_prep Cell Preparation cluster_treat Drug Treatment cluster_stain Staining cluster_acq Acquisition & Analysis p1 Harvest Cells (>95% Viability) p2 Count & Resuspend (1-2e6 cells/mL) p1->p2 t1 Aliquot Cells into Treatment Groups p2->t1 t2 Add DMJ-I-228 (Dose-Response) t1->t2 t3 Incubate (Optimal Time @ 37°C) t2->t3 s1 Wash with Cold FACS Buffer t3->s1 s2 Add Neo-Epitope mAb (Optimal Titer) s1->s2 s3 Incubate (20-30 min @ 4°C) s2->s3 s4 Wash & Add Viability Dye s3->s4 a1 Acquire on Flow Cytometer s4->a1 a2 Gate: Live, Single Cells a1->a2 a3 Quantify MFI & % Positive a2->a3

Sources

Method

preparation and DMSO solubility guidelines for DMJ-I-228 in cell culture

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the preparation and use of DMJ-I-228, a no...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the preparation and use of DMJ-I-228, a novel putative inhibitor of HIV-1, in a cell culture setting. While detailed, peer-reviewed studies on DMJ-I-228 are not extensively available in the public domain, this document synthesizes the available information from supplier data and establishes a framework of best practices for its handling and application. The focus of these notes is to provide researchers with a robust starting point for incorporating DMJ-I-228 into their experimental workflows, with a strong emphasis on proper solubilization in Dimethyl Sulfoxide (DMSO), storage, and the empirical determination of optimal working concentrations for cell-based assays.

Introduction to DMJ-I-228

DMJ-I-228 (CAS No. 1374035-59-2) is a small molecule identified as a novel and potent inhibitor of the Human Immunodeficiency Virus 1 (HIV-1). Its chemical formula is C₁₉H₁₉ClFN₅O₄. The precise mechanism of action of DMJ-I-228 has not been extensively elucidated in publicly available literature. However, its classification as an HIV-1 inhibitor suggests that it likely targets a critical component of the viral life cycle, such as viral entry, reverse transcription, integration, or protease activity. Given the complexity of HIV-1 replication, which involves the interplay of numerous viral and host cell factors, a thorough characterization of the compound's specific target and its effects on cellular signaling pathways is a critical area for future investigation.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of DMJ-I-228 is provided in the table below.

PropertyValueSource
CAS Number 1374035-59-2[1]
Molecular Formula C₁₉H₁₉ClFN₅O₄[1]
Appearance Solid at room temperature[1]

Storage Recommendations:

Proper storage is critical to maintain the stability and activity of DMJ-I-228. Based on supplier recommendations, the following storage conditions should be observed[1]:

  • Powder:

    • -20°C for up to 3 years

    • 4°C for up to 2 years

  • In Solvent (e.g., DMSO):

    • -80°C for up to 6 months

    • -20°C for up to 1 month

It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

DMSO Solubility and Stock Solution Preparation

Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving small molecules for use in cell culture due to its high solvating power for a wide range of compounds and its miscibility with aqueous culture media.

Qualitative Solubility:

Protocol for Preparing a 10 mM DMSO Stock Solution:

This protocol provides a starting point for preparing a stock solution. The final concentration may need to be adjusted based on the observed solubility.

Materials:

  • DMJ-I-228 powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of DMJ-I-228. The molecular weight of DMJ-I-228 is approximately 451.85 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 451.85 g/mol * 1000 mg/g = 4.52 mg

  • Weigh the DMJ-I-228 powder accurately in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, sterile DMSO. For a 10 mM solution, add 1 mL of DMSO to 4.52 mg of DMJ-I-228.

  • Facilitate dissolution. Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for a short period (5-10 minutes) may be attempted. Sonication can also be used to aid dissolution.

  • Visually inspect for complete dissolution. The final solution should be clear and free of any particulate matter. If precipitation is observed, the concentration may be too high, and further dilution with DMSO will be necessary.

  • Aliquot and store. Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C for long-term storage or -20°C for short-term storage[1].

Stock_Solution_Preparation cluster_0 Preparation Workflow Calculate Mass Calculate Mass Weigh Powder Weigh Powder Calculate Mass->Weigh Powder Add DMSO Add DMSO Weigh Powder->Add DMSO Dissolve Dissolve Add DMSO->Dissolve Inspect Inspect Dissolve->Inspect Vortex Vortex Dissolve->Vortex Gentle Warming Gentle Warming Dissolve->Gentle Warming Sonication Sonication Dissolve->Sonication Aliquot & Store Aliquot & Store Inspect->Aliquot & Store Precipitation? Precipitation? Inspect->Precipitation? Precipitation?->Aliquot & Store Dilute Further Dilute Further Precipitation?->Dilute Further Yes

Caption: Workflow for preparing a DMJ-I-228 stock solution in DMSO.

Application in Cell Culture: General Guidelines and Protocol

The following are general guidelines for using DMJ-I-228 in cell culture. The optimal conditions, including working concentration and incubation time, will be cell-type dependent and must be determined empirically.

Key Considerations:

  • DMSO Toxicity: While widely used, DMSO can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%. Always include a vehicle control (cells treated with the same final concentration of DMSO without the compound) in your experiments.

  • Working Concentration Range: Without established data, a good starting point for determining the effective concentration of a new compound is to perform a dose-response experiment. A broad range of concentrations, for example, from 1 nM to 100 µM, can be tested initially to identify a window of activity.

  • Cell Line Selection: The choice of cell line will depend on the research question. For studying the anti-HIV-1 activity of DMJ-I-228, relevant cell lines would include T-lymphocyte cell lines (e.g., Jurkat, CEM) or other cells susceptible to HIV-1 infection.

Protocol: Determining the Cytotoxicity of DMJ-I-228 using a Cell Viability Assay

This protocol describes a general method to assess the effect of DMJ-I-228 on cell viability, which is a critical first step before conducting functional assays.

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium

  • DMJ-I-228 DMSO stock solution (e.g., 10 mM)

  • Sterile, 96-well flat-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach and resume growth.

  • Compound Dilution and Treatment:

    • Prepare a serial dilution of the DMJ-I-228 DMSO stock solution in complete cell culture medium. To minimize DMSO precipitation, it is recommended to perform an intermediate dilution step. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO, and then serially dilute in culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of DMJ-I-228. Include wells for a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (from wells with medium and viability reagent but no cells).

    • Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of DMJ-I-228.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration).

Cytotoxicity_Assay_Workflow cluster_1 Experimental Workflow cluster_0 Preparation Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis Prepare Cell Suspension Prepare Cell Suspension Prepare Cell Suspension->Seed Cells Prepare Serial Dilutions Prepare Serial Dilutions Prepare Serial Dilutions->Compound Treatment

Caption: General workflow for determining the cytotoxicity of DMJ-I-228.

Potential Signaling Pathways and Future Directions

Given that DMJ-I-228 is an inhibitor of HIV-1, its mechanism of action could involve the modulation of various signaling pathways that are crucial for viral replication and host cell interaction. While specific pathways affected by DMJ-I-228 are yet to be identified, researchers could investigate its impact on:

  • NF-κB Signaling: This pathway is often hijacked by HIV-1 to promote viral gene expression and replication.

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation and survival and can be modulated by viral proteins.

  • Apoptosis Pathways: HIV-1 infection can induce apoptosis in both infected and uninfected cells. Investigating the effect of DMJ-I-228 on key apoptotic proteins (e.g., caspases, Bcl-2 family members) would be informative.

HIV_Signaling cluster_0 Potential Cellular Targets of an HIV-1 Inhibitor HIV-1 HIV-1 Viral Replication Viral Replication HIV-1->Viral Replication Promotes DMJ-I-228 DMJ-I-228 DMJ-I-228->Viral Replication Inhibits NF-κB Pathway NF-κB Pathway Viral Replication->NF-κB Pathway Activates MAPK/ERK Pathway MAPK/ERK Pathway Viral Replication->MAPK/ERK Pathway Modulates Apoptosis Apoptosis Viral Replication->Apoptosis Induces Viral Gene Expression Viral Gene Expression NF-κB Pathway->Viral Gene Expression Cell Proliferation/Survival Cell Proliferation/Survival MAPK/ERK Pathway->Cell Proliferation/Survival Cell Death Cell Death Apoptosis->Cell Death

Caption: Potential signaling pathways affected by an HIV-1 inhibitor like DMJ-I-228.

Future research should focus on target deconvolution studies to identify the specific viral or host protein that DMJ-I-228 interacts with. Furthermore, comprehensive cell-based assays should be employed to characterize its antiviral activity against different HIV-1 strains and in various relevant cell types, including primary human cells.

Conclusion

DMJ-I-228 is a promising novel compound for HIV-1 research. Although detailed characterization is not yet widely available, the guidelines and protocols outlined in this document provide a solid foundation for researchers to begin their investigations. Careful attention to solubility, storage, and the empirical determination of optimal experimental conditions will be paramount to obtaining reliable and reproducible data.

References

Sources

Application

Application Notes and Protocols: Evaluating the Antiviral Activity of DMJ-I-228 in Primary Human PBMC Cultures

Introduction: A New Frontier in Antiviral Research with DMJ-I-228 The emergence of novel and drug-resistant viral pathogens presents a continuous challenge to global health, necessitating the development of innovative an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Frontier in Antiviral Research with DMJ-I-228

The emergence of novel and drug-resistant viral pathogens presents a continuous challenge to global health, necessitating the development of innovative antiviral therapeutics. One of the most promising strategies in modern virology is the development of broad-spectrum antiviral agents that target host cellular pathways essential for viral replication.[1][2] This approach offers the potential to be effective against a wide range of viruses and may reduce the likelihood of the development of viral resistance.[3][4]

DMJ-I-228 is a novel investigational small molecule inhibitor designed to modulate a key host-cell signaling pathway implicated in the replication of a broad range of viruses. Its precise mechanism of action is under investigation, but preliminary data suggests that DMJ-I-228 may interfere with cellular factors required for viral entry or replication, thereby creating an intracellular environment that is non-permissive for viral propagation.

Primary human Peripheral Blood Mononuclear Cells (PBMCs) represent a critical ex vivo model for studying viral infections and the efficacy of novel antiviral compounds. This heterogenous population of cells, which includes lymphocytes (T cells, B cells, and NK cells) and monocytes, are primary targets for numerous human viruses, most notably Human Immunodeficiency Virus (HIV). Therefore, evaluating the antiviral activity of DMJ-I-228 in this primary human cell system provides a highly relevant and stringent test of its potential as a therapeutic agent.

This comprehensive guide provides a detailed framework for the evaluation of DMJ-I-228's antiviral activity in primary human PBMC cultures. We will delve into the essential protocols, from the isolation of high-quality PBMCs to the precise quantification of antiviral efficacy, while providing expert insights into the rationale behind each critical step.

I. Experimental Workflow: A Strategic Overview

The evaluation of DMJ-I-228's antiviral activity in PBMCs follows a logical and stepwise progression. The overall workflow is designed to first establish the safety profile of the compound in the target cells and then to determine its efficacy in inhibiting viral replication.

Antiviral Evaluation Workflow cluster_0 Phase 1: PBMC Preparation & Cytotoxicity cluster_1 Phase 2: Antiviral Activity Assessment PBMC Isolation PBMC Isolation Cell Counting & Viability Cell Counting & Viability PBMC Isolation->Cell Counting & Viability Freshly isolated cells Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Counting & Viability->Cytotoxicity Assay (MTT) Seed cells Calculate CC50 Calculate CC50 Cytotoxicity Assay (MTT)->Calculate CC50 Determine viability DMJ-I-228 Treatment DMJ-I-228 Treatment Calculate CC50->DMJ-I-228 Treatment Inform non-toxic concentrations PBMC Infection PBMC Infection PBMC Infection->DMJ-I-228 Treatment Add virus Incubation Incubation DMJ-I-228 Treatment->Incubation Add compound Endpoint Analysis Endpoint Analysis Incubation->Endpoint Analysis Collect supernatant Calculate EC50 & SI Calculate EC50 & SI Endpoint Analysis->Calculate EC50 & SI Quantify virus

Caption: Workflow for evaluating DMJ-I-228 in PBMCs.

II. Protocol: Isolation of Primary Human PBMCs

The quality of the isolated PBMCs is paramount for obtaining reliable and reproducible data. This protocol describes the standard method of PBMC isolation using Ficoll-Paque™ density gradient centrifugation.[5][6][7]

Materials:

  • Whole blood collected in sodium heparin or EDTA tubes

  • Ficoll-Paque™ PLUS (density 1.077 g/mL)

  • Phosphate-Buffered Saline (PBS), sterile

  • Fetal Bovine Serum (FBS), heat-inactivated

  • RPMI-1640 medium

  • 50 mL conical tubes

  • Serological pipettes

  • Refrigerated centrifuge with a swinging-bucket rotor

Protocol:

  • Blood Dilution: In a sterile 50 mL conical tube, dilute the whole blood 1:1 with sterile, room temperature PBS. For example, mix 20 mL of whole blood with 20 mL of PBS. This dilution step is crucial for reducing cell clumping and improving the separation efficiency.

  • Ficoll-Paque™ Underlayering: Carefully layer 15 mL of the diluted blood over 15 mL of room temperature Ficoll-Paque™ in a new 50 mL conical tube. To avoid mixing, hold the tube at a 45-degree angle and slowly pipette the diluted blood down the side of the tube. A distinct interface between the blood and the Ficoll-Paque™ should be visible.

  • Density Gradient Centrifugation: Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.[8] The slow deceleration prevents disruption of the separated cell layers.

  • PBMC Collection: After centrifugation, four distinct layers will be visible: the top layer of plasma, a "buffy coat" layer containing the PBMCs, the Ficoll-Paque™ layer, and the bottom layer of red blood cells and granulocytes. Carefully aspirate the upper plasma layer without disturbing the buffy coat. Using a sterile pipette, gently collect the buffy coat layer and transfer it to a new 50 mL conical tube.

  • Washing: Add sterile PBS to the collected PBMCs to bring the volume up to 50 mL. Centrifuge at 300 x g for 10 minutes at room temperature. This step washes away any remaining Ficoll-Paque™ and platelets.

  • Second Wash: Discard the supernatant and resuspend the cell pellet in 50 mL of PBS. Centrifuge at 200 x g for 10-15 minutes at room temperature to further remove platelets.[8]

  • Cell Counting and Viability Assessment: Resuspend the final cell pellet in a known volume of complete RPMI-1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin). Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter. A viability of >95% is expected.

  • Cell Culture: Adjust the cell concentration to the desired density for downstream assays (typically 1-2 x 10^6 cells/mL) in complete RPMI-1640 medium. For some applications, particularly with HIV-1, it is necessary to stimulate the PBMCs with phytohemagglutinin (PHA) and culture them in the presence of Interleukin-2 (IL-2) to promote T-cell proliferation and viral replication.

III. Protocol: Cytotoxicity Assessment of DMJ-I-228

Before evaluating the antiviral activity of DMJ-I-228, it is essential to determine its cytotoxic effect on PBMCs. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

Materials:

  • Isolated and cultured PBMCs

  • DMJ-I-228 stock solution

  • Complete RPMI-1640 medium

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed 100 µL of the PBMC suspension (at a concentration of 1 x 10^6 cells/mL) into each well of a 96-well plate.

  • Compound Dilution Series: Prepare a serial dilution of DMJ-I-228 in complete RPMI-1640 medium. It is recommended to use a 2-fold or 3-fold dilution series to cover a wide range of concentrations.

  • Cell Treatment: Add 100 µL of each DMJ-I-228 dilution to the appropriate wells in triplicate. Also include wells with cells only (untreated control) and wells with medium only (background control).

  • Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. The plate can be incubated overnight at 37°C to ensure complete solubilization.[9]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of DMJ-I-228 compared to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the 50% cytotoxic concentration (CC50).

Data Presentation:

DMJ-I-228 Conc. (µM)Mean Absorbance (570 nm)% Viability
0 (Control)1.25100%
11.2297.6%
31.1894.4%
101.0584.0%
300.6552.0%
1000.1512.0%

IV. Protocol: Antiviral Activity Assay Against HIV-1

This protocol outlines the evaluation of DMJ-I-228's ability to inhibit HIV-1 replication in PHA-stimulated PBMCs. The primary endpoint for this assay is the quantification of the HIV-1 p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[3][11][12]

Materials:

  • PHA-stimulated and IL-2 maintained PBMCs

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB or BaL) with a known titer (TCID50)

  • DMJ-I-228 at non-toxic concentrations (informed by the CC50 value)

  • Complete RPMI-1640 medium with IL-2

  • 96-well U-bottom cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Multi-well plate reader

Protocol:

  • Cell Preparation: Prepare a suspension of PHA-stimulated PBMCs at 2 x 10^6 cells/mL in complete RPMI-1640 medium with IL-2.

  • Infection: In a separate tube, infect the PBMCs with HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1 for 2-4 hours at 37°C. This allows for viral entry into the cells.

  • Washing: After the infection period, wash the cells three times with sterile PBS to remove any unbound virus. This is a critical step to ensure that the measured p24 is from de novo viral replication and not from the initial inoculum.

  • Cell Seeding and Treatment: Resuspend the infected cells at 1 x 10^6 cells/mL in complete RPMI-1640 with IL-2. Seed 100 µL of the infected cell suspension into each well of a 96-well plate. Add 100 µL of the appropriate dilutions of DMJ-I-228 (in triplicate). Include an infected, untreated control (virus control) and an uninfected, untreated control (cell control).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-10 days. The culture supernatant should be collected and replaced with fresh medium containing the appropriate concentration of DMJ-I-228 every 2-3 days.

  • Supernatant Collection: On the final day of the assay, carefully collect the culture supernatant from each well. It is important not to disturb the cell pellet. The supernatant can be stored at -80°C until the p24 ELISA is performed.

  • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit according to the manufacturer's instructions.[3]

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each concentration of DMJ-I-228 compared to the virus control. Plot the percentage of inhibition against the log of the compound concentration to determine the 50% effective concentration (EC50).

Data Presentation:

DMJ-I-228 Conc. (µM)Mean p24 (pg/mL)% Inhibition
0 (Virus Control)52000%
0.148007.7%
0.3390025.0%
1250051.9%
380084.6%
1015097.1%

V. Alternative and Confirmatory Assays

To provide a more comprehensive evaluation of DMJ-I-228's antiviral activity, the following assays can be employed:

  • Quantitative PCR (qPCR): This method quantifies the amount of viral RNA or proviral DNA in the infected cells or supernatant. It is a highly sensitive method that can provide insights into the stage of the viral life cycle that is being inhibited.

  • Plaque Reduction Neutralization Test (PRNT): For viruses that form plaques in specific cell lines, this assay can be adapted to quantify the reduction in the number of infectious virus particles.

  • TCID50 Assay: The 50% Tissue Culture Infectious Dose (TCID50) assay is an endpoint dilution assay that measures the amount of virus required to infect 50% of the inoculated cell cultures. This can be used to determine the reduction in infectious virus titer in the presence of DMJ-I-228.

VI. Data Interpretation and Calculating the Selectivity Index

The therapeutic potential of an antiviral compound is not only determined by its efficacy but also by its safety. The Selectivity Index (SI) is a critical parameter that represents the therapeutic window of a drug. It is calculated as the ratio of the cytotoxicity to the antiviral activity:

SI = CC50 / EC50

A higher SI value indicates a more promising drug candidate, as it suggests that the compound is effective at concentrations that are well below those that cause cellular toxicity. Generally, an SI of 10 or greater is considered desirable for a potential antiviral drug.

VII. Investigating the Mechanism of Action: A Hypothetical Pathway

Given that DMJ-I-228 is a host-targeting antiviral, it is plausible that it modulates an intracellular signaling pathway that is co-opted by the virus for its replication. For instance, many viruses exploit host cell kinases for various stages of their life cycle. A potential mechanism of action for DMJ-I-228 could be the inhibition of a specific kinase, thereby disrupting the viral replication cycle.

Hypothetical MOA cluster_virus Viral Life Cycle cluster_host Host Cell Pathway Viral Entry Viral Entry Replication Replication Viral Entry->Replication Assembly & Release Assembly & Release Replication->Assembly & Release Host Kinase A Host Kinase A Downstream Effector Downstream Effector Host Kinase A->Downstream Effector Phosphorylation Downstream Effector->Replication Required for DMJ-I-228 DMJ-I-228 DMJ-I-228->Host Kinase A Inhibits

Caption: Hypothetical mechanism of action for DMJ-I-228.

VIII. Conclusion and Future Directions

The protocols and methodologies outlined in this application note provide a robust and comprehensive framework for the preclinical evaluation of the novel antiviral compound DMJ-I-228 in primary human PBMC cultures. By systematically assessing its cytotoxicity and antiviral efficacy, researchers can generate the critical data needed to advance promising candidates through the drug development pipeline.

The use of primary human cells provides a more physiologically relevant model compared to immortalized cell lines, and the inclusion of multiple assay endpoints strengthens the validity of the findings. Future studies should aim to further elucidate the precise molecular mechanism of action of DMJ-I-228 and to evaluate its efficacy against a broader panel of viruses to confirm its spectrum of activity.

IX. References

  • Creative Biolabs. Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]

  • Carter, E. Novel Targets for Antiviral Drug Development: Promising Pathways. Longdom Publishing. [Link]

  • World Health Organization. Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. [Link]

  • Garcia, M. Novel Antiviral Strategies: Targeting Host Factors to Combat Emerging Viral Infections. [Link]

  • Bio-protocol. Isolation of Human PBMCs. [Link]

  • German Center for Infection Research. Broad-spectrum antiviral compounds discovered. (2025). [Link]

  • Mullins Molecular Retrovirology Lab. PBMC Isolation by Ficoll Gradient. [Link]

  • Journal of Clinical Investigation. Preparing for the next viral threat with broad-spectrum antivirals. (2023). [Link]

  • von Delft, F. et al. Antiviral immune responses: triggers of or triggered by autoimmunity? PMC - NIH. [Link]

  • Institute for HIV Research. Perkin Elmer p24 ELISA Kit Protocol. [Link]

  • Sosroseno, W. et al. Anti-Viral Properties of Amyloid-β Peptides. PubMed. (2016). [Link]

  • Protocol History. Isolation PBMCs by Ficoll gradient. (2020). [Link]

  • Bio-protocol. 2.5. Plaque reduction neutralization test (PRNT). [Link]

  • Sanchez-Merino, V. et al. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates. PMC. (2023). [Link]

  • Mirabelli, C. et al. Novel Broad-Spectrum Antiviral Inhibitors Targeting Host Factors Essential for Replication of Pathogenic RNA Viruses. PubMed. (2020). [Link]

  • Totura, A. L. & Bavari, S. Toll-Like Receptor 3 Signaling via TRIF Contributes to a Protective Innate Immune Response to Severe Acute Respiratory Syndrome Coronavirus Infection. mBio - ASM Journals. [Link]

  • Frontiers. Toll-Like Receptor Signaling in Severe Acute Respiratory Syndrome Coronavirus 2-Induced Innate Immune Responses and the Potential Application Value of Toll-Like Receptor Immunomodulators in Patients With Coronavirus Disease 2019. [Link]

  • ZeptoMetrix. HIV-1 p24 Antigen ELISA-PI0801111. [Link]

  • Creative Diagnostics. Plaque Reduction Assay - Antiviral. [Link]

  • Bio-protocol. 4.8. Cytotoxicity against PBMCs Using MTT Assay. [Link]

  • Creative Diagnostics. 50% Tissue Culture Infectious Dose Assay - Antiviral. [Link]

  • Hillgene Biopharma. Instructions for Use of HIV-1 p24 ELISA Detection Kit. [Link]

  • Agilent. TCID50 Assay. [Link]

  • MDPI. Direct Lysis RT-qPCR of SARS-CoV-2 in Cell Culture Supernatant Allows for Fast and Accurate Quantification. (2022). [Link]

  • ResearchGate. How to set up a MTT assay for PBMC?. (2022). [Link]

  • BMG LABTECH. Tissue Culture Infectious Dose (TCID50) Assays. (2021). [Link]

  • medRxiv. Evaluation of the relationship between quantitative PCR results and cell culturing of SARS2-CoV with respect to symptoms onset and Viral load – a systematic review. (2021). [Link]

  • mSphere - ASM Journals. A Simplified Quantitative Real-Time PCR Assay for Monitoring SARS-CoV-2 Growth in Cell Culture. (2020). [Link]

  • Humana Press. Real-Time Quantitative PCR Analysis of Viral Transcription. [Link]

Sources

Method

Application Note: Sensitizing HIV-1 to Vaccine-Elicited Antibodies via CD4-Mimetic (+)-DMJ-I-228

Prepared by: Senior Application Scientist, Virology & Drug Development Target Audience: Structural Virologists, Immunologists, and Antiviral Drug Developers The Barrier of Env Conformational Masking A primary bottleneck...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Virology & Drug Development Target Audience: Structural Virologists, Immunologists, and Antiviral Drug Developers

The Barrier of Env Conformational Masking

A primary bottleneck in the development of an effective prophylactic HIV-1 vaccine is the sophisticated conformational masking of the viral envelope glycoprotein (Env) trimer. In its unliganded state, the Env trimer conceals highly conserved, vulnerable epitopes—such as the coreceptor binding site and the V3 loop—to evade immune surveillance.

During natural infection, the binding of Env (specifically the gp120 subunit) to the host CD4 receptor triggers a thermodynamic shift, opening the trimer and exposing these conserved domains 1[1]. Small molecule CD4-mimetics, such as (+)-DMJ-I-228 , have been engineered to artificially induce this conformational change. By acting as a molecular "can opener," (+)-DMJ-I-228 not only inhibits viral entry directly but also sensitizes primary HIV-1 isolates to neutralization by antibodies elicited via vaccination2[2].

Mechanism of Action & Structural Causality

(+)-DMJ-I-228 is an advanced NBD-556 analogue featuring an indane core and a guanidinium moiety 3[3]. The compound docks deeply into the highly conserved Phe43 cavity of gp120.

The causality of its potency lies in its structural design: the guanidinium group displaces specific crystallographic water molecules, establishing a critical water-mediated hydrogen bonding network with gp120 residues Asp368 and Met4263[3]. This high-affinity interaction forces the Env trimer into a short-lived "open" intermediate state, prematurely exposing CD4-induced (CD4i) epitopes before the virus can engage a target cell 1[1].

Mechanism Unliganded Unliganded HIV-1 Env (Closed Trimer) Binding Phe43 Cavity Docking (Water-Mediated) Unliganded->Binding DMJ (+)-DMJ-I-228 (CD4-Mimetic) DMJ->Binding Conformation Thermodynamic Shift (Open Env State) Binding->Conformation Exposure Exposure of V3 & CD4i Epitopes Conformation->Exposure Neutralization Antibody Binding & Neutralization/ADCC Exposure->Neutralization

Caption: Logical flow of DMJ-I-228-mediated HIV-1 Env sensitization to neutralizing antibodies.

Quantitative Profiling of (+)-DMJ-I-228

To successfully deploy (+)-DMJ-I-228 in neutralization assays, researchers must understand its baseline inhibitory metrics. The compound exhibits direct antiviral activity, but its true value lies in its synergistic ability to lower the IC₅₀ of vaccine-elicited antisera (e.g., sera from rabbits immunized with CD4-bound state gp120 cores) 1[1].

ParameterValue / Description
Compound Name (+)-DMJ-I-228
Chemical Class NBD-556 Analogue (CD4-Mimetic)
Molecular Weight 435.84 g/mol 4[4]
Primary Target HIV-1 gp120 (Phe43 Cavity)
Direct IC₅₀ (HIV-1 JR-FL) 86.9 μM 1[1]
Direct IC₅₀ (HIV-1 YU2) 46.7 μM 1[1]
Specificity Control (A-MLV) > 100 μM (No inhibition observed) 1[1]
Sensitization Effect Renders primary/transmitted founder HIV-1 susceptible to CD4i & V3-directed antisera

Self-Validating Experimental Workflows

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. Every mechanistic step is paired with its underlying causality to guide troubleshooting and optimization.

Protocol 1: HIV-1 Pseudovirus Neutralization & Sensitization Assay

Objective: Quantify the synergistic neutralization of HIV-1 when combining (+)-DMJ-I-228 with vaccine-elicited antisera.

Workflow Step1 1. Seed Target Cells (Cf2Th-CCR5-CD4) Step2 2. Pre-incubate Virus + DMJ-I-228 (30 min, 37°C) Step4 4. Inoculate Target Cells (Transfer mixture) Step1->Step4 Cells Ready Step3 3. Add Vaccine-Elicited Sera (30 min, 37°C) Step2->Step3 Step3->Step4 Step5 5. Incubation & Infection (48-72h, 37°C) Step4->Step5 Step6 6. Luminescence Readout (Quantify Infection) Step5->Step6

Caption: Step-by-step workflow for the HIV-1 pseudovirus neutralization sensitization assay.

Step-by-Step Methodology:

  • Target Cell Preparation: Seed Cf2Th-CCR5-CD4 cells at a density of 6 × 10³ cells/well in 96-well luminometer-compatible plates 24 hours prior to infection 5[5].

    • Causality: These canine thymocyte cells stably express human CD4 and CCR5, providing a uniform, standardized receptor landscape for viral entry, which minimizes host-cell background variability.

  • Viral Pre-incubation: Incubate single-round luciferase-pseudotyped HIV-1 (10,000 RT units) with a sub-neutralizing constant concentration of (+)-DMJ-I-228 (e.g., 25–50 μM) for 30 minutes at 37°C 5[5].

    • Causality: The CD4-mimetic must dock into the gp120 Phe43 cavity to induce the entropically unfavorable "open" conformation of the Env trimer before antibody exposure.

  • Antibody Sensitization: Add serial dilutions of vaccine-elicited sera (or known CD4i mAbs like 17b) to the virus-compound mixture. Incubate for an additional 30 minutes at 37°C 5[5].

    • Causality: The transiently exposed CD4i and V3 epitopes are now accessible. The 30-minute window allows high-affinity binding of the antibodies to these newly revealed targets, sterically neutralizing the virus.

  • Infection & Readout: Transfer the virus-compound-antibody mixture to the seeded target cells. Incubate for 48–72 hours, lyse the cells, and measure luciferase activity.

    • Causality: Luciferase expression is strictly dependent on successful viral entry and Tat-mediated LTR transactivation. A reduction in luminescence directly correlates with successful entry inhibition.

  • Self-Validation / Quality Control (Critical): Run a parallel experimental arm using Amphotropic Murine Leukemia Virus (A-MLV) pseudotyped particles5[5].

    • Causality: A-MLV entry is independent of CD4/CCR5 and the HIV-1 Env. If (+)-DMJ-I-228 + sera reduces A-MLV infection, the observed effect is due to non-specific cytotoxicity rather than targeted Env sensitization, invalidating the assay.

Protocol 2: Antibody-Dependent Cellular Cytotoxicity (ADCC) Sensitization Assay

Objective: Evaluate the ability of (+)-DMJ-I-228 to sensitize HIV-1 infected cells to ADCC mediated by vaccine-elicited antibodies.

Step-by-Step Methodology:

  • Infection of Primary CD4+ T Cells: Infect activated primary human CD4+ T cells with transmitted/founder (T/F) HIV-1 isolates.

    • Causality: Primary cells and T/F viruses represent the most physiologically relevant model for HIV transmission, ensuring the translational validity of the ADCC response.

  • Compound Addition: Add (+)-DMJ-I-228 (e.g., 50 μM) to the infected cultures.

    • Causality: The compound binds to cell-surface expressed Env trimers (which are naturally in the closed state to evade immune detection), forcing them into the CD4-bound open conformation, thereby exposing vulnerable epitopes on the infected cell surface 2[2].

  • Effector Cell & Antibody Co-incubation: Introduce standardized NK cells (effector cells) alongside vaccine-elicited sera.

    • Causality: The antibodies bind the exposed Env epitopes on the target cells. Their Fc regions subsequently recruit NK cells via the CD16a receptor, triggering perforin/granzyme-mediated lysis of the infected cell.

  • Flow Cytometric Readout: Quantify the elimination of p24+ (infected) cells via intracellular flow cytometry.

    • Causality: Direct measurement of intracellular p24 decline provides a definitive, single-cell resolution metric of infected cell clearance.

  • Self-Validation / Quality Control: Include a mock-infected cell control and an irrelevant IgG isotype control.

    • Causality: This ensures that NK cell degranulation is strictly dependent on both viral antigen presence and specific antibody recognition, ruling out spontaneous or compound-induced NK activation.

Strategic Integration: The Microbicide-Vaccine Synergy Model

The application of (+)-DMJ-I-228 extends beyond in vitro assays; it represents a paradigm shift in prophylactic strategy. Eliciting broadly neutralizing antibodies (bNAbs) that target the closed Env trimer has proven exceptionally difficult. However, eliciting antibodies against the open, CD4-bound state (e.g., via immunization with engineered gp120 cores) is highly feasible1[1].

By deploying (+)-DMJ-I-228 as a topical microbicide in tandem with a systemic vaccine that generates CD4i-directed antibodies, developers can create a synergistic barrier. The microbicide directly inhibits viral entry while simultaneously forcing any escaping virions into a conformation that is rapidly neutralized by the vaccine-elicited mucosal antibodies.

References

  • Madani N, Princiotto AM, Easterhoff D, et al. "CD4-Mimetic Small Molecules Sensitize Human Immunodeficiency Virus to Vaccine-Elicited Antibodies." Journal of Virology, 2014.
  • Courter JR, Madani N, Sodroski J, Smith AB 3rd. "Structure-Based Design, Synthesis and Validation of CD4-Mimetic Small Molecule Inhibitors of HIV-1 Entry: Conversion of a Viral Entry Agonist to an Antagonist." Accounts of Chemical Research, 2014.
  • Richard J, Prevost J, Finzi A. "Opening the HIV Envelope: Potential of CD4 mimics as multifunctional HIV entry inhibitors." Retrovirology (via PMC), 2015.
  • MedChemExpress.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing DMJ-I-228 Concentrations to Minimize Cytotoxicity in T-Cell Lines

Welcome to the technical support center for the optimization of DMJ-I-228 concentrations in T-cell lines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of DMJ-I-228 concentrations in T-cell lines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions. Here, we will delve into the critical aspects of experimental design, helping you to achieve robust and reproducible results while minimizing off-target cytotoxic effects.

Section 1: Understanding DMJ-I-228 and T-Cell Cytotoxicity

Before embarking on experimental work, it is crucial to understand the foundational principles of your system. This includes the mechanism of action of DMJ-I-228 and the various ways in which T-cells can undergo cell death.

The Role of DMJ-I-228

While the specific target of DMJ-I-228 is not detailed in the provided context, for the purposes of this guide, we will treat it as a novel small molecule inhibitor. The principles outlined here are broadly applicable to similar compounds. When working with any new inhibitor, it's essential to differentiate between on-target effects and off-target cytotoxicity.[1] A clear, dose-dependent effect that aligns with the inhibitor's known IC50 for its primary target is indicative of on-target activity, whereas off-target effects may become more apparent at higher concentrations.[2]

Mechanisms of Cell Death in T-Cells

T-cells can undergo cell death through several mechanisms, primarily apoptosis and necrosis.[2][3]

  • Apoptosis: This is a programmed and regulated form of cell death characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[3] A key feature of apoptosis is the activation of caspases, a family of proteases that execute the dismantling of the cell.[2][4]

  • Necrosis: In contrast, necrosis is a non-programmed form of cell death often resulting from acute cellular injury.[2] It is characterized by cell swelling and the rupture of the plasma membrane, leading to the release of intracellular contents and potential inflammation.[5]

  • Secondary Necrosis: It is important to note that if apoptotic cells are not cleared, they can progress to a state known as secondary necrosis, which shares morphological features with primary necrosis.[2][3]

Distinguishing between these cell death pathways is critical for correctly interpreting your experimental results. A combination of morphological and biochemical assays is often necessary for an accurate characterization.[2]

Section 2: Experimental Design and Optimization Strategies

A well-designed experiment is the cornerstone of reliable data. This section outlines a systematic approach to optimizing DMJ-I-228 concentration.

Initial Range-Finding Studies

For a novel compound like DMJ-I-228 with an unknown effective concentration, a preliminary dose-response study using a wide concentration range is recommended.[1] A common starting point is a range from 100 µM down to 1 nM, often using 10-fold serial dilutions.[1] This initial screen will help to identify an approximate half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce a biological response by 50%.[6][7]

Determining the Optimal Seeding Density

The number of cells seeded per well can significantly impact the outcome of your assay. Therefore, it is essential to determine the optimal seeding density for your specific T-cell line and assay duration.

Protocol 1: Determining Optimal Seeding Density
  • Prepare a single-cell suspension of your T-cell line.

  • Perform a serial dilution of the cell suspension.

  • Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 50,000 cells per well).[1]

  • Incubate the plate for the intended duration of your main experiment (e.g., 24, 48, or 72 hours).[1]

  • At the end of the incubation period, perform your chosen viability or cytotoxicity assay.[1]

The optimal seeding density will provide a robust and consistent signal for your assay.

Workflow for Optimizing DMJ-I-228 Concentration

The following workflow provides a structured approach to determining the optimal concentration of DMJ-I-228 that minimizes cytotoxicity while maintaining on-target effects.

Caption: Workflow for optimizing inhibitor concentration.

Key Cytotoxicity and Viability Assays

A multi-faceted approach employing different assays is recommended to gain a comprehensive understanding of DMJ-I-228's cytotoxic profile.

2.4.1 MTT Assay (Metabolic Activity)

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[8][9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9]

  • Seed T-cells at their optimal density in a 96-well plate.

  • Treat the cells with a range of DMJ-I-228 concentrations and include a vehicle-only control.[6]

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]

  • Add MTT labeling reagent (final concentration 0.5 mg/ml) to each well and incubate for 2-4 hours.[6][8]

  • Add solubilization solution to dissolve the formazan crystals.[8][10]

  • Measure the absorbance at a wavelength between 550 and 600 nm.[8]

2.4.2 LDH Assay (Membrane Integrity)

The LDH assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture supernatant upon cell lysis.[11][12] This provides a measure of plasma membrane damage.

  • Seed T-cells and treat with DMJ-I-228 as described for the MTT assay.

  • At the end of the incubation period, collect the cell culture supernatant.[13]

  • Transfer the supernatant to a new 96-well plate.[13]

  • Add the LDH assay reaction mixture to each well.[12][13]

  • Incubate for 30 minutes at room temperature, protected from light.[12][13]

  • Add a stop solution.[12][13]

  • Measure the absorbance at 490 nm.[12][13]

2.4.3 Caspase-3/7 Assay (Apoptosis)

This assay specifically measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[4][14][15]

  • Seed T-cells and treat with DMJ-I-228.

  • Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.[15][16]

  • Mix and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[15]

Data Interpretation

The data from these assays should be integrated to determine the optimal concentration of DMJ-I-228.

AssayMetricInterpretation
MTT IC50 (Viability)Concentration at which metabolic activity is reduced by 50%.
LDH EC50 (Cytotoxicity)Concentration at which 50% of the maximum LDH release is observed.
Caspase-3/7 EC50 (Apoptosis)Concentration at which 50% of the maximum caspase activity is observed.

The goal is to identify a concentration range where the on-target effect (e.g., inhibition of a specific signaling pathway) is maximized, while the markers of cytotoxicity (LDH release and significant loss of viability) are minimized.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues that may arise during your experiments in a question-and-answer format.

Q1: I am observing high background noise in my cytotoxicity assay. What could be the cause?

A1: High background noise can obscure your results and reduce the sensitivity of your assay.[17] Common causes include:

  • Contamination: Bacterial or fungal contamination can lead to non-specific signals. Ensure aseptic techniques are strictly followed.

  • Serum Interference: Components in fetal bovine serum (FBS) can sometimes interfere with assay reagents.[12][18][19] Consider reducing the serum concentration or using a serum-free medium for the assay period.

  • Incomplete Reagent Mixing: Ensure all reagents are thoroughly mixed before and after addition to the wells.

Q2: My results are highly variable between replicate wells. What can I do to improve consistency?

A2: High variability can be frustrating and can compromise the reliability of your data.[1] Consider the following:

  • Pipetting Errors: Ensure your pipettes are calibrated and use consistent pipetting techniques.

  • Inconsistent Cell Seeding: Make sure your cell suspension is homogenous before seeding to ensure an equal number of cells in each well.[1]

  • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth and assay performance.[1] It is often recommended to avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.

Q3: The inhibitor appears to be precipitating out of the culture medium. How can I address this?

A3: Poor solubility is a common challenge with small molecule inhibitors.[20]

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for hydrophobic compounds.[21] Prepare a high-concentration stock solution in DMSO and then dilute it into your culture medium.[6]

  • Final DMSO Concentration: It is critical to keep the final DMSO concentration in your cell culture low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[6]

  • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution of the stock solution to prevent rapid changes in concentration that can lead to precipitation.[21]

Q4: How can I be sure that the observed cell death is due to the on-target effect of DMJ-I-228 and not just general toxicity?

A4: This is a critical question in drug development.

  • Dose-Response Correlation: A clear dose-dependent effect that aligns with the inhibitor's known IC50 for its target suggests on-target activity.[2]

  • Use of Control Compounds: Include a structurally distinct inhibitor that targets the same protein or pathway. A similar phenotype would strengthen the evidence for an on-target effect.[1]

  • Mechanistic Validation: Perform downstream assays, such as Western blotting, to confirm that the inhibitor is engaging its intended target at the concentrations being used.[22]

Q5: My T-cells are not growing well in culture, which is affecting my assay results. What could be the problem?

A5: T-cell lines can be sensitive and require specific culture conditions.

  • IL-2 Dependency: Some T-cell lines, like CTLL-2, are dependent on interleukin-2 (IL-2) for growth and survival.[23] Ensure you are supplementing your culture medium with the appropriate concentration of IL-2.

  • Nutrient Depletion: T-cells can have high metabolic rates. Monitor the color of the culture medium and change it frequently to ensure an adequate supply of nutrients.[23]

  • Cell Density: Maintaining an optimal cell density is crucial. Overgrowth can lead to nutrient depletion and accumulation of toxic byproducts, while a very low density can inhibit proliferation.[23]

Troubleshooting Flowchart

Sources

Optimization

Technical Support Center: Optimizing DMJ-I-228 Luciferase Viral Reporter Assays

Welcome to the Technical Support Center for HIV-1 entry inhibitor screening. This guide is specifically engineered for researchers and drug development professionals utilizing the CD4-mimetic compound DMJ-I-228 in lucife...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for HIV-1 entry inhibitor screening. This guide is specifically engineered for researchers and drug development professionals utilizing the CD4-mimetic compound DMJ-I-228 in luciferase-based viral reporter assays.

Here, we move beyond basic troubleshooting. We dissect the mechanistic causality of background noise, provide self-validating protocols, and establish a rigorous framework to ensure high-fidelity Signal-to-Background (S/B) ratios in your high-throughput screens.

Mechanistic Overview: DMJ-I-228 & Assay Architecture

DMJ-I-228 is a highly potent small-molecule CD4-mimetic. It functions by competitively binding to the highly conserved Phe43 cavity of the HIV-1 envelope glycoprotein (gp120). By occupying this pocket, DMJ-I-228 locks gp120 in a conformation that prevents natural CD4 receptor engagement, thereby neutralizing HIV-1 viral entry[1, 2].

In a standard viral reporter assay, recombinant HIV-1 pseudoviruses expressing a firefly luciferase (F-Luc) reporter gene are pre-incubated with DMJ-I-228 and then added to target cells (e.g., Cf2Th-CD4/CCR5). The luminescence output is directly proportional to successful viral entry and integration. However, background noise—defined as aberrant luminescence in negative controls—can severely compress the dynamic range of your IC50 calculations.

G gp120 HIV-1 gp120 (Viral Envelope) Phe43 Phe43 Cavity (Binding Site) gp120->Phe43 exposes CD4 CD4 Receptor (Target Cell) CCR5 CCR5 Coreceptor CD4->CCR5 conformational shift DMJ DMJ-I-228 (CD4-Mimetic) DMJ->CD4 blocks DMJ->Phe43 competitive binding Phe43->CD4 natural binding Fusion Viral Fusion & Entry CCR5->Fusion triggers

Caption: Mechanism of Action: DMJ-I-228 competitive binding at the gp120 Phe43 cavity blocks viral entry.

Troubleshooting FAQs: Isolating Background Noise

Q1: My mock-infected negative controls are showing unusually high luminescence (>500 RLU). What is causing this baseline noise?

A1: Pseudovirus Carryover (The "Free Luciferase" Effect). Causality: When generating pseudotyped viruses in producer cells (e.g., HEK293T), the co-transfection process causes mild cellular toxicity and lysis. This releases fully translated firefly luciferase enzyme directly into the viral supernatant. When you add this unpurified viral inoculum to your target cells, the exogenous luciferase is carried over. Even if DMJ-I-228 blocks 100% of viral entry, the lysis buffer will react with this extracellular carryover, generating a false-positive light signal. Self-Validating Fix: Run a "Virus + Media (No Cells)" control well. If this well yields high luminescence upon adding the assay reagent, your noise is definitively carryover, not cellular autofluorescence. To resolve this, implement a mandatory wash step 6 hours post-infection (see Protocol section).

Q2: Why does the background noise spike specifically at the highest concentrations of DMJ-I-228 (>50 μM)?

A2: Compound Precipitation and Optical Scattering. Causality: DMJ-I-228 has specific solubility limits in aqueous assay buffers [3]. At high micromolar concentrations, micro-precipitates can form. In a luminometer, these insoluble micro-crystals act as refractive surfaces, scattering ambient light and causing optical crosstalk between adjacent wells. Furthermore, high concentrations of DMSO (the vehicle) can cause target cell stress, leading to erratic ATP fluctuations that interfere with the ATP-dependent luciferase reaction. Self-Validating Fix: Cap the final DMSO concentration at ≤0.5%. Perform a serial dilution of DMJ-I-228 in cell-free media and read the plate in the luminometer. A spike in signal in these cell-free, virus-free wells confirms optical scattering via precipitation.

Q3: How do I eliminate edge effects that are causing inconsistent background readings across my 96-well plate?

A3: Thermal Gradients and Optical Crosstalk. Causality: Luciferase kinetics are highly temperature-dependent. Wells on the perimeter of the plate equilibrate to room temperature faster than inner wells when removed from the incubator, leading to accelerated enzymatic turnover and artificially high background. Additionally, using clear-bottom plates allows photons to bleed horizontally into adjacent wells. Self-Validating Fix: Always use solid white, opaque 96-well plates for luminescence readouts. Implement a 20-minute thermal equilibration step (leaving the plate in the dark at room temperature) before adding the luciferase substrate.

G Start High Background Noise in Negative Controls Q1 Is 'Virus + Media' (No Cells) signal > 100 RLU? Start->Q1 A1_Yes Pseudovirus carryover (Free Luciferase) Q1->A1_Yes Yes A1_No Cellular Auto-luminescence or Plate Crosstalk Q1->A1_No No Fix1 Wash cells 4-6h post-infection or treat prep with Benzonase A1_Yes->Fix1 Fix2 Use solid white opaque plates Check cell passage number A1_No->Fix2

Caption: Diagnostic logic tree for isolating and resolving high background noise sources.

Self-Validating Experimental Protocol

To guarantee reproducibility and suppress background noise, follow this optimized workflow. This protocol is engineered specifically for Cf2Th-CD4/CCR5 target cells and DMJ-I-228 [1].

Step 1: Target Cell Seeding (Day -1)

  • Seed Cf2Th-CD4/CCR5 cells at a strictly controlled density of 6 × 10^3^ cells/well in a solid white 96-well tissue culture plate.

  • Causality: Over-confluence leads to contact inhibition, which downregulates cellular metabolism and reduces the efficiency of LTR-driven transcription, shrinking your dynamic range.

Step 2: Compound-Virus Pre-Incubation (Day 0)

  • Dilute DMJ-I-228 to the desired working concentrations (e.g., 0.1 nM to 100 μM).

  • Incubate the compound with recombinant luciferase-expressing HIV-1 (standardized to 10,000 Reverse Transcriptase [RT] units) at 37°C for 30 minutes .

  • Causality: The thermodynamic equilibrium of DMJ-I-228 binding to the deep Phe43 cavity requires physiological temperature. Room temperature incubations lead to incomplete target engagement and artificially high viral escape (perceived as background).

Step 3: Infection & The Critical Wash Step (Day 0)

  • Transfer the Virus + DMJ-I-228 mixture to the target cells.

  • Crucial Step: Incubate for exactly 6 hours at 37°C. Then, carefully aspirate the media and gently wash the wells once with 100 μL of warm PBS. Replace with 100 μL of fresh, pre-warmed culture media.

  • Causality: HIV-1 viral fusion and core internalization typically occur within 2-4 hours. Washing at 6 hours ensures legitimate entry events have initiated transcription, while physically removing the extracellular pool of contaminating producer-cell luciferase that artificially inflates the baseline.

Step 4: Lysis and Detection (Day 2)

  • Incubate cells for 48 hours post-infection.

  • Equilibrate the plate to room temperature for 20 minutes in the dark.

  • Add 100 μL of Luciferase Assay Reagent, lyse for 5 minutes, and read immediately on a luminometer.

G V 1. Viral Prep (10,000 RT units) I 2. Incubation (DMJ-I-228 + Virus) 30 min, 37°C V->I C 3. Infection (Cf2Th cells) I->C W 4. Wash Step (Remove Inoculum) Crucial for Noise C->W L 5. Lysis & Read (Luciferase Activity) W->L

Caption: Step-by-step workflow for the DMJ-I-228 luciferase viral reporter assay.

Quantitative Optimization Parameters

Use the following table to benchmark your assay parameters. Deviating from the optimized conditions is the primary cause of S/B ratio degradation.

ParameterSub-optimal Condition (High Noise)Optimized Condition (Low Noise)Mechanistic Rationale
Cell Density >10,000 cells/well6,000 cells/well Prevents contact inhibition; maintains high metabolic rate for optimal ATP availability during readout.
Viral Input >50,000 RT units10,000 RT units Excess virus increases non-specific endocytosis and free-luciferase carryover from producer cells.
DMJ-I-228 Pre-incubation 5 mins, Room Temp30 mins, 37°C Ensures complete thermodynamic engagement of the compound within the gp120 Phe43 cavity.
Post-Infection Wash None1x PBS wash at 6h Physically removes exogenous F-Luc enzyme co-purified with pseudovirions, drastically lowering baseline RLU.
Plate Type Clear-bottom 96-wellSolid White Opaque Eliminates horizontal photon scattering and optical crosstalk between adjacent wells.

References

  • Madani, N., et al. (2014). "CD4-Mimetic Small Molecules Sensitize Human Immunodeficiency Virus to Vaccine-Elicited Antibodies." Journal of Virology, 88(12), 6542-6555. Available at:[Link]

  • Curreli, F., et al. (2015). "Structure-Based Design of a Small Molecule CD4-Antagonist with Broad Spectrum Anti-HIV-1 Activity." Journal of Medicinal Chemistry, 58(17), 6909-6927. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Incubation Times for DMJ-I-228 Mediated ADCC Sensitization

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with small-molecule CD4-mimetics (CD4mc), specifically DMJ-I-228 , in Antibody-Dependent Cellul...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with small-molecule CD4-mimetics (CD4mc), specifically DMJ-I-228 , in Antibody-Dependent Cellular Cytotoxicity (ADCC) assays.

DMJ-I-228 binds to the highly conserved Phe43 cavity of the HIV-1 gp120 envelope glycoprotein[1][2]. By mimicking the host CD4 receptor, it forces the Env trimer into an "open" conformation, exposing vulnerable CD4-induced (CD4i) epitopes (such as the co-receptor binding site and Epitope Cluster A)[3][4]. This unmasking allows non-neutralizing antibodies (nnAbs) present in HIV-positive plasma to bind and recruit Natural Killer (NK) cells, thereby sensitizing the infected cells to ADCC[5][6].

However, the thermodynamic state induced by DMJ-I-228 is highly unstable. Improper incubation parameters will lead to gp120 shedding, eliminating the target for nnAbs and resulting in failed assays[5][7].

Mechanistic Workflow of DMJ-I-228 Sensitization

DMJ_I_228_Pathway A HIV-1 Infected Cell (Closed Env Trimer) B DMJ-I-228 Binding (Phe43 Cavity) A->B Add CD4mc C Env Conformational Change (CD4i Exposed) B->C 15-30 min D nnAb Binding (e.g., 17b, A32) C->D Co-incubate with Plasma G gp120 Shedding (Signal Loss) C->G Prolonged Incubation (> 1 hr) E Effector Cell Engagement (NK/CD16) D->E Add Effectors (4-6 hrs) F Target Cell Lysis (ADCC) E->F Degranulation

Pathway of DMJ-I-228 mediated ADCC sensitization and the risk of gp120 shedding over time.

Troubleshooting & FAQs

Q1: Why is my specific ADCC killing signal lower than expected when I pre-incubate target cells with DMJ-I-228 for 1 to 2 hours? A1: You are exceeding the thermodynamic half-life of the activated Env intermediate. DMJ-I-228 induces a highly activated, but short-lived, conformational state of the Env trimer[5]. Prolonged incubation without the stabilizing presence of effector cells leads to the irreversible shedding of gp120 from the transmembrane gp41 subunit[7]. Once gp120 is shed, the CD4i epitopes are lost, and nnAbs can no longer opsonize the target cell. Solution: Restrict the pre-incubation (sensitization) phase to exactly 15–30 minutes[1][6].

Q2: Should I pre-incubate DMJ-I-228 with the target cells before adding the plasma/antibodies, or add them simultaneously? A2: They must be added simultaneously or in rapid succession. Because the CD4i epitopes exposed by DMJ-I-228 are transient, co-incubating the CD4mc with the plasma or specific monoclonal antibodies (like 17b or A32) allows the antibodies to immediately bind and "trap" the Env in the open conformation[6].

Q3: How does temperature affect the sensitization phase? A3: Incubation at 37°C accelerates both the binding of DMJ-I-228 to the Phe43 cavity and the subsequent gp120 shedding[7]. Many optimized protocols perform the 15-minute sensitization phase at Room Temperature (RT) to slow down the shedding kinetics while still allowing sufficient antibody binding, before shifting to 37°C only when effector cells are added[6].

Q4: Can I compensate for a shorter incubation time by increasing the concentration of DMJ-I-228? A4: No. While higher concentrations (e.g., 50–100 µM) ensure rapid saturation of the Phe43 cavities across the viral population[1][8], the thermodynamic decay rate of the open Env state is an intrinsic structural property of the virus strain. Over-saturating the system will not rescue a poorly timed assay and may increase off-target cellular toxicity. Stick to the validated 50 µM concentration and the 15-30 minute window[4][8].

Kinetic Optimization Data Summary

To ensure reproducibility across your assays, adhere to the following temporal and thermal parameters:

Assay PhaseReagents InvolvedOptimal DurationTemperatureMechanistic RationaleConsequence of Deviation
Infection HIV-1 Virus + CD4+ T Cells48 Hours37°CAllows sufficient viral replication and cell-surface Env expression prior to Nef/Vpu-mediated CD4 downregulation.<48h yields low Env density; >72h causes high background cell death.
Sensitization DMJ-I-228 (50 µM) + Plasma/mAbs15 – 30 MinsRoom TempTraps transient CD4i epitopes via antibody binding before the Env trimer decays.>1 hour leads to massive gp120 shedding and false-negative ADCC.
Effector Action Sensitized Targets + PBMCs/NKs4 – 6 Hours37°CProvides sufficient time for NK cell immunological synapse formation, degranulation, and target lysis.>6 hours increases spontaneous background apoptosis of primary T cells.
Self-Validating Experimental Protocol: DMJ-I-228 Mediated ADCC Assay

This protocol is designed as a self-validating system. It incorporates mandatory Fab blockade controls to definitively prove that any observed cytotoxicity is mechanistically driven by DMJ-I-228-induced CD4i exposure, rather than non-specific background killing.

Step 1: Target Cell Preparation

  • Isolate primary resting CD4+ T cells from healthy donors.

  • Infect the cells with a primary HIV-1 isolate (e.g., CH58 T/F or JR-FL) and incubate for 48 hours at 37°C with 5% CO2[4][6].

  • Stain the target cells with a viability dye (e.g., AquaVivid) and a stable cellular proliferation dye (e.g., eFluor670) to allow distinct tracking during flow cytometry[4].

Step 2: Sensitization and Blockade (The Critical Window)

  • Aliquot the infected target cells into a 96-well V-bottom plate.

  • System Validation Control: In a subset of control wells, pre-incubate the cells with 20 µg/mL of 17b and A32 Fab fragments for 15 minutes. This blocks the CoRBS and Cluster A epitopes, proving that subsequent ADCC is strictly dependent on these specific regions[6].

  • Add DMJ-I-228 to a final concentration of 50 µM (use an equivalent volume of DMSO for the vehicle control) simultaneously with HIV-positive plasma (typically diluted 1:1000)[4][6].

  • Incubate for exactly 15 to 30 minutes at room temperature [6].

Step 3: Effector Cell Addition

  • Add autologous or heterologous PBMC effector cells (pre-stained with a distinct marker like eFluor450) at an Effector:Target (E:T) ratio of 10:1[4].

  • Centrifuge the plate briefly (300 x g for 1 minute) to force immediate cell-to-cell contact[6].

  • Incubate the plate at 37°C, 5% CO2 for 4 to 6 hours[6].

Step 4: Readout and Analysis

  • Wash the cells and perform intracellular staining for HIV-1 p24 to definitively identify the actively infected cell population[8].

  • Analyze via flow cytometry. Calculate the ADCC percentage by measuring the specific loss of the p24+, eFluor670+ target cell population in the DMJ-I-228 wells compared to the DMSO vehicle control wells[4].

References
  • Madani N, et al. "CD4-Mimetic Small Molecules Sensitize Human Immunodeficiency Virus to Vaccine-Elicited Antibodies." Journal of Virology. [Link]

  • Richard J, et al. "CD4 mimetics sensitize HIV-1-infected cells to ADCC." PNAS. [Link]

  • Ding S, et al. "Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC." MDPI. [Link]

  • Prevost J, et al. "CD4-mimetics sensitize HIV-infected cells to ADCC mediated by plasma from persons with early-stage HIV-1 infection." Journal of Virology. [Link]

  • Courter JR, et al. "Structure-Based Design, Synthesis, and Characterization of Dual Hotspot Small-Molecule HIV-1 Entry Inhibitors." ACS Medicinal Chemistry Letters. [Link]

  • Melillo B, et al. "Opening the HIV Envelope: Potential of CD4 mimics as multifunctional HIV entry inhibitors." NIH.[Link]

Sources

Optimization

Structural Biology Technical Support Center: Troubleshooting gp120 &amp; DMJ-I-228 Crystallography

Welcome to the Structural Biology Technical Support Center. As a Senior Application Scientist, I frequently consult on the structural determination of highly flexible, heavily glycosylated viral fusion proteins. The HIV-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Structural Biology Technical Support Center. As a Senior Application Scientist, I frequently consult on the structural determination of highly flexible, heavily glycosylated viral fusion proteins. The HIV-1 envelope glycoprotein (gp120) is notoriously difficult to crystallize at high resolution due to its intrinsic conformational dynamics and heterogeneous glycan shield.

When co-crystallizing gp120 with CD4-mimetic small molecules like DMJ-I-228 , researchers often encounter poor diffraction limits (>3.5 Å), severe anisotropy, or missing electron density in the binding pocket. This guide synthesizes field-proven methodologies and structural causality to help you troubleshoot and optimize your X-ray crystallography workflows.

Diagnostic Workflow for gp120-Ligand Crystallography

To achieve high-resolution structures (e.g., 1.8–1.9 Å) of the gp120/DMJ-I-228 complex, your experimental design must systematically eliminate sources of structural entropy[1]. The flowchart below outlines the critical decision points and troubleshooting interventions.

G Start gp120-DMJ-I-228 Complex Diff X-ray Diffraction Start->Diff ResHigh High Resolution (< 2.0 Å) Structure Solution Diff->ResHigh Ordered Lattice ResLow Low Resolution (> 3.5 Å) or Anisotropy Diff->ResLow Poor Packing Fix1 Construct Optimization (coree, H375S) ResLow->Fix1 Missing Density Fix2 Glycan Truncation (Endo H / GnTI-) ResLow->Fix2 Smeared Spots Fix3 Crystal Dehydration & Multi-crystal Averaging ResLow->Fix3 Anisotropy Fix1->Start Fix2->Start Fix3->Diff

Workflow for resolving low-resolution gp120-DMJ-I-228 diffraction data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My gp120/DMJ-I-228 crystals diffract poorly (>3.5 Å) despite appearing visually flawless. How can I improve the resolution?

Causality: Visual perfection in protein crystals does not guarantee internal lattice order. The primary cause of low resolution in gp120 crystallography is glycan-induced lattice heterogeneity and the intrinsic flexibility of the V1/V2 and V3 loops[2]. Full-length gp120 cannot pack tightly because these flexible elements create large, disordered solvent channels. Intervention:

  • Construct Engineering: Shift from full-length gp120 to a truncated "extended core" ( coree​ ) construct (e.g., clade A/E 93TH057). This removes the hypervariable loops while preserving the CD4 binding site[1].

  • Glycan Truncation: Express the protein in HEK293S GnTI- cells to restrict glycan processing to high-mannose types. Follow this with enzymatic trimming using Endoglycosidase H (Endo H). This leaves only rigid, single GlcNAc residues attached to the asparagine backbone, drastically reducing steric hindrance during lattice formation[2].

Q2: I am using a gp120 core construct, but I cannot resolve the electron density for DMJ-I-228 in the Phe43 cavity.

Causality: This indicates incomplete ligand occupancy. DMJ-I-228 is a dual-hotspot inhibitor; its guanidinium group forms a critical water-mediated hydrogen bonding network with Asp368 on gp120[1]. If the Phe43 cavity is not pre-stabilized, the entropic penalty of binding reduces occupancy. Furthermore, crystal soaking often fails because the conformational shift induced by DMJ-I-228 can crack the established lattice[3]. Intervention:

  • Always Co-crystallize: Incubate gp120 with a 5- to 10-fold molar excess of DMJ-I-228 prior to setting up drops.

  • The H375S Mutation: Introduce the H375S mutation into your gp120 construct. Serine at position 375 fills a hydrophobic void and pre-structures the Phe43 cavity into a CD4-bound-like conformation. This bypasses the entropic penalty, locking DMJ-I-228 into the pocket and yielding resolutions as high as 1.89 Å[1].

Q3: My diffraction data suffers from severe anisotropy. How can I improve the map quality during refinement?

Causality: Anisotropy occurs when crystal contacts are strong in one or two dimensions but weak in the third. This is a common issue with the gp120 bridging sheet, leading to smeared diffraction spots and ambiguous electron density[4]. Intervention: Experimentally, employ controlled crystal dehydration. Gradually reducing the humidity of the crystal drop shrinks the solvent channels and tightens the lattice packing. Computationally, apply B-factor sharpening (negative B-factor) during electron density map calculation to enhance high-resolution features and improve side-chain assignments[2]. If molecular replacement fails, utilize multi-crystal averaging to resolve phase ambiguities[4].

Quantitative Comparison of gp120 Crystallization Parameters

To highlight the impact of construct design on diffraction quality, the table below summarizes the structural parameters required to achieve high-resolution data for CD4-mimetic complexes.

gp120 ConstructGlycosylation StateLigandSpace GroupResolution (Å)Key Mechanistic Feature
Full-length Native (Complex glycans)DMJ-I-228N/A> 4.0High flexibility of V1-V3 loops prevents ordered lattice formation.
Core (clade B) Deglycosylated (Endo H)NBD-556 P21​21​21​ 2.50Removal of V1-V3 loops improves packing; moderate affinity.
Core e​ (clade A/E) Deglycosylated (Endo H)DMJ-I-228 P21​21​21​ 1.89H375S mutation pre-structures Phe43 cavity; dual-hotspot binding.

Validated Experimental Protocols

Protocol A: Preparation of Homogeneous gp120 Core e​ for Crystallography

Objective: Produce a monodisperse, minimally glycosylated protein sample to ensure uniform crystal lattice formation.

  • Expression: Transfect HEK293S GnTI- cells (which lack N-acetylglucosaminyltransferase I) with the gp120 core e​ (H375S) plasmid to ensure all N-linked glycans are of the uniform Man 5​ GlcNAc 2​ type.

  • Affinity Purification: Harvest the supernatant after 5 days and purify via Galanthus nivalis lectin (GNL) affinity chromatography. Elute with 0.5 M methyl- α -D-mannopyranoside.

  • Enzymatic Deglycosylation: Treat the purified gp120 with Endo H (1:10 w/w enzyme-to-protein ratio) overnight at 37°C in a buffer containing 150 mM NaCl, 10 mM Tris-HCl (pH 8.0). This cleaves the chitobiose core, leaving only a single GlcNAc residue at each glycosylation site.

  • Polishing: Pass the deglycosylated protein through a Superdex 200 size-exclusion column. Collect only the sharp, symmetric peak corresponding to the monodisperse monomeric fraction.

Protocol B: Co-Crystallization of gp120 with DMJ-I-228

Objective: Maximize ligand occupancy and trap the thermodynamically stable complex.

  • Complex Formation: Concentrate the purified, deglycosylated gp120 core e​ to 10 mg/mL. Add DMJ-I-228 (dissolved in 100% DMSO) to achieve a final molar ratio of 1:10 (gp120:ligand). Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the mixture at 4°C for 2 hours. This allows the critical water-mediated hydrogen bonding network between the guanidinium group of DMJ-I-228 and Asp368 to fully stabilize[1].

  • Crystallization Trials: Set up sitting-drop vapor diffusion trials at 20°C. A highly successful reservoir condition for this complex typically contains 10–20% PEG 4000, 0.1 M HEPES (pH 7.5), and 10–20% 2-propanol.

  • Cryoprotection & Harvesting: Prior to flash-freezing in liquid nitrogen, briefly soak the crystals in a cryoprotectant solution consisting of the mother liquor supplemented with 20% glycerol and 1 mM DMJ-I-228 (to prevent ligand washout).

References

  • Structure-Based Design, Synthesis, and Characterization of Dual Hotspot Small-Molecule HIV-1 Entry Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site Source: PLOS One / PMC (National Institutes of Health) URL:[Link]

  • Model-building strategies for low-resolution X-ray crystallographic data Source: Acta Crystallographica / PMC (National Institutes of Health) URL:[Link]

  • Considerations for the refinement of low-resolution crystal structures Source: IUCr Journals (Acta Crystallographica Section D) URL:[Link]

Sources

Troubleshooting

Technical Support Guide: Minimizing DMSO-Induced Toxicity with DMJ-I-228 in Cell Culture

Introduction: DMJ-I-228 is a novel and potent small molecule inhibitor of HIV-1, holding significant promise for research applications[1]. Like many cutting-edge small molecules, DMJ-I-228 is hydrophobic and requires a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: DMJ-I-228 is a novel and potent small molecule inhibitor of HIV-1, holding significant promise for research applications[1]. Like many cutting-edge small molecules, DMJ-I-228 is hydrophobic and requires a potent organic solvent, typically Dimethyl Sulfoxide (DMSO), to create stock solutions for in vitro studies[1]. While DMSO is an invaluable tool, its use presents a critical challenge: balancing the required solubility of DMJ-I-228 with the inherent cytotoxicity of the solvent itself. This guide provides a comprehensive technical resource for researchers, offering in-depth FAQs, troubleshooting workflows, and validated protocols to mitigate DMSO-induced toxicity and ensure the generation of accurate, reproducible data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with DMSO-solubilized compounds like DMJ-I-228.

Q1: I'm observing significant cell death in my experiments. Is the DMJ-I-228 compound toxic? A1: While any compound can be toxic at high concentrations, the most common culprit for cytotoxicity, especially in vehicle-treated control groups, is the DMSO solvent, not the experimental compound itself[2]. DMSO can inhibit cell proliferation, damage mitochondrial integrity, and at higher concentrations, induce apoptosis[3][4][5]. The primary goal is to determine if the observed toxicity is a result of DMJ-I-228's specific activity or a non-specific effect of the solvent. A properly designed experiment with a vehicle control is essential to differentiate these two possibilities.

Q2: What is the maximum recommended final concentration of DMSO for my cells? A2: This is highly dependent on the specific cell line and the duration of the experiment, as sensitivity varies significantly[6][7]. However, general guidelines have been established through extensive empirical evidence. For sensitive cell lines like primary cells or stem cells, the final DMSO concentration should not exceed 0.1%[7]. Robust, immortalized cell lines may tolerate up to 0.5% for short-term assays (24-72 hours), but this must be empirically validated[8][9]. It is strongly recommended to perform a DMSO dose-response assay for your specific cell line to establish a non-toxic working range.

Q3: My DMJ-I-228 is precipitating when I dilute the DMSO stock in my aqueous cell culture medium. What should I do? A3: This is a common issue when diluting a hydrophobic compound from a high-concentration organic stock into an aqueous solution. This "crashing out" can be prevented with proper technique. Avoid adding your concentrated DMSO stock directly into the full volume of medium. Instead, use a stepwise dilution approach[8]. Adding the DMSO stock dropwise into pre-warmed (37°C) medium while gently vortexing or swirling can significantly improve dispersion and prevent precipitation[8][10]. Preparing a slightly less concentrated DMSO stock (e.g., 10 mM instead of 100 mM) may also help, provided the final DMSO concentration in your assay remains within a tolerable range[8].

Q4: I am observing high levels of cytotoxicity in both my DMJ-I-228-treated and vehicle control groups. What is the likely cause? A4: This observation strongly suggests that the final DMSO concentration is too high for your specific cell line and experimental duration[8]. The vehicle control group contains the same amount of DMSO as your treated group; if both show high toxicity, the solvent is the clear cause. The first step is to meticulously double-check all dilution calculations. If the calculations are correct, you must perform a DMSO tolerance assay to determine the maximum non-toxic concentration for your cells and adjust your experimental design accordingly[2].

Q5: Why is a vehicle control so critical, and how do I prepare it correctly? A5: A vehicle control is the most important control in this type of experiment. It is a parallel culture of cells treated with the same final concentration of DMSO as your highest DMJ-I-228 concentration, but without the compound. Its purpose is to isolate the biological effects of the solvent from the effects of the compound[7]. Without it, you cannot definitively conclude that your observed results are due to DMJ-I-228's activity.

To prepare it, calculate the volume of your DMJ-I-228 stock solution needed for your highest concentration treatment. Then, add an identical volume of 100% DMSO to a separate volume of medium to create your vehicle control[7]. This ensures both conditions have the exact same final DMSO concentration.

Section 2: Troubleshooting Guides

Use these structured guides to diagnose and solve common experimental problems.

Problem 1: High Basal Cytotoxicity (in Vehicle Control)

If you observe significant cell death, morphological changes, or reduced proliferation in your DMSO-only control group compared to untreated cells, follow this workflow.

A) Verify DMSO Concentration:

  • Action: Meticulously re-calculate all dilutions from the initial stock solution to the final working concentration. Ensure the final concentration is ideally ≤0.1% or within the known tolerable range for your cell line[6].

B) Determine Empirical Toxicity Threshold:

  • Action: If calculations are correct, the assumed "safe" concentration is too high. Perform a DMSO Dose-Response Assay to determine the maximum non-toxic concentration for your specific cells and assay duration.

  • Protocol: See "Protocol 2: Determining the Maximum Tolerated DMSO Concentration" below.

C) Assess DMSO Quality:

  • Action: DMSO is highly hygroscopic, meaning it readily absorbs water from the air, which can alter its properties and potentially increase toxicity[2]. Use only high-purity, sterile-filtered, anhydrous DMSO suitable for cell culture. Upon receipt, aliquot it into smaller, single-use volumes and store it properly to prevent moisture contamination[2].

Problem 2: Compound Precipitation Upon Dilution

If you observe cloudiness, turbidity, or microscopic crystals after diluting your DMJ-I-228 stock into the culture medium, follow this workflow.

A) Optimize Dilution Technique:

  • Action: Do not add the concentrated stock directly to the final volume.

  • Protocol: Follow the "Optimized Dilution Strategy" outlined in "Protocol 1" below, which includes pre-warming the medium, performing serial dilutions, and ensuring rapid, gentle mixing[8][11].

B) Prepare a Lower Concentration Stock:

  • Action: If precipitation persists, your stock may be too concentrated. Prepare a new, lower-concentration stock solution (e.g., 5 mM or 10 mM). This requires adding a larger volume to your medium, so you must recalculate to ensure the final DMSO concentration does not exceed your cells' tolerance limit[8].

Section 3: Core Experimental Protocols

These detailed protocols provide a validated framework for preparing and testing DMJ-I-228.

Protocol 1: Preparation of DMJ-I-228 Stock and Working Solutions

This protocol describes the proper method for preparing DMJ-I-228 solutions to minimize precipitation and ensure accurate concentrations.

Materials:

  • DMJ-I-228 powder

  • Anhydrous, sterile-filtered DMSO (cell culture grade)[2]

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare High-Concentration Stock Solution:

    • Weigh out the required amount of DMJ-I-228 powder in a sterile tube.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 20-50 mM).

    • Vortex or sonicate gently until the powder is completely dissolved. This is your master stock .

    • Store the master stock in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles[8].

  • Prepare Working Solutions (Optimized Dilution Strategy):

    • Thaw one aliquot of the master stock at room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • Stepwise Dilution: Perform a serial dilution. For example, to get a 10 µM final concentration from a 20 mM stock (a 1:2000 dilution), first dilute the stock 1:100 in pre-warmed medium to create a 200 µM intermediate solution.

    • Final Dilution: Add the intermediate solution to the final volume of pre-warmed medium while gently swirling the tube or plate to ensure rapid and even dispersion[8]. This prevents localized high concentrations that lead to precipitation.

    • Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO used to make the highest drug concentration to an equivalent volume of medium[7].

Protocol 2: Determining the Maximum Tolerated DMSO Concentration

This assay is critical for establishing a reliable baseline for your specific cell line.

Materials:

  • Your cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Anhydrous, sterile-filtered DMSO

  • Cell viability assay reagent (e.g., MTT, XTT, PrestoBlue™, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at their optimal density for a 24-72 hour assay. Allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a range of DMSO concentrations in complete cell culture medium. A typical range would be 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0% (medium only).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include a "medium-only" control group.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well and follow the manufacturer's protocol to measure the readout.

  • Data Analysis: Normalize the data to the "medium-only" control (set to 100% viability). Plot cell viability against the DMSO concentration. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerated concentration for that time point.

Section 4: Visual Summaries & Workflows
Data Presentation

Table 1: General Guidelines for Final DMSO Concentrations in Cell Culture This table summarizes generally accepted limits. It is crucial to perform a dose-response assay to determine the optimal concentration for your specific cell line and experimental duration[8].

Final DMSO Concentration (v/v)General Effect on Most Cell LinesRecommendation
≤ 0.1% Considered safe for most cell lines, including sensitive primary cells, with minimal impact on viability or signaling.[6][8]Highly Recommended for all long-term (>24h) experiments.
0.1% - 0.5% Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h).[8][9]Acceptable. Always run a vehicle control titration to confirm for your cell line.
0.5% - 1.0% May induce stress, affect proliferation, or cause cytotoxicity in some cell lines.[6][8]Use with Caution. Only if required for solubility and for short-term assays.
> 1.0% Significant cytotoxicity is common. Can induce major cellular changes.[8]Not Recommended for most cell-based assays.
Experimental Workflows

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_treatment Cell Treatment weigh 1. Weigh DMJ-I-228 Powder dissolve 2. Dissolve in 100% DMSO to create Master Stock weigh->dissolve aliquot 3. Aliquot & Store at -80°C dissolve->aliquot thaw 4. Thaw Master Stock Aliquot aliquot->thaw prewarm 5. Pre-warm Culture Medium to 37°C thaw->prewarm intermediate 6. Create Intermediate Dilution in Medium prewarm->intermediate final_dilution 7. Add to Final Volume of Medium with Mixing intermediate->final_dilution add_to_cells 8. Add Final Working Solution to Cells final_dilution->add_to_cells vehicle Vehicle Control: Add equal volume of DMSO-medium mix

Caption: Workflow for preparing DMJ-I-228 solutions.

G start Start: High Cytotoxicity Observed q1 Is cytotoxicity also high in the Vehicle Control? start->q1 a1_yes Likely DMSO Toxicity q1->a1_yes  Yes a1_no Toxicity is likely due to DMJ-I-228 compound activity q1->a1_no No   action1 Verify Dilution Calculations a1_yes->action1 end_compound Proceed with dose-response experiment for DMJ-I-228 a1_no->end_compound action2 Perform DMSO Dose- Response Assay (Protocol 2) action1->action2 action3 Reduce final DMSO concentration and/or exposure time action2->action3 action4 Check quality & age of DMSO stock action3->action4 end_dmso Re-design experiment with lower, validated DMSO % action4->end_dmso

Caption: Decision tree for troubleshooting cytotoxicity.

References
  • Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • BenchChem. (2025). How to minimize DMSO toxicity when using CYM50260.
  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Reddit. (2021, April 27). Alternatives to DMSO? Acetonitrile in biology? : r/Chempros.
  • Communications Chemistry. (2020, November 11). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.
  • Drug Discovery Online. (2023, December 18).
  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • BenchChem. (2025).
  • PLOS One. (2014, September 19). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes.
  • BenchChem. (2026). How to control for the effects of DMSO when used as a solvent for Deguelin.
  • LifeTein. (2026, February 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.
  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?.
  • ResearchGate. Cell toxicity of DMSO. Confluent cultures of Vero cells in 96-well....
  • Protocol Online. (2012, February 16). Solvents other than DMSO.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
  • Reddit. (2024, May 12).
  • Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
  • ResearchGate. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?.
  • RSC Publishing. (2019, December 17).
  • WuXi AppTec DMPK. (2024, March 15).
  • PharmaTutor. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Journal of Biotech Research. (2017).
  • ResearchGate. (2025, July 8).
  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?
  • BenchChem. (2025, December). Application Note and Protocol: Dissolving Compound X for Cell Culture.
  • SpringerLink. Considerations regarding use of solvents in in vitro cell based assays.
  • MDPI. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • InvivoChem. DMJ-I-228 | inhibitor of HIV-1 | CAS# 1374035-59-2.
  • Springer. (2021, January 1). Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules.
  • Google Patents. US10421941B2 - Process for improving the solubility of cell culture media.
  • ResearchGate. (2015, March 6).
  • Lund University Publications.
  • Dovepress. (2026, February 3). Pharmacological Treatment for Diabetic Macular Edema: A 2025 Update on Durability and Multi-Target Therapies.
  • Oncotarget. (2018, March 30). The JmjN domain as a dimerization interface and a targeted inhibitor of KDM4 demethylase activity.
  • Thieme Connect. (2025, May 21).
  • Protocol Online. (2012, August 24). Drug recrystallize when i added to DMEM.
  • PubMed. (2003, June 21). Chemoenzymatic syntheses of (-)-1-deoxymannojirimycin (DMJ) and its naturally occurring 6-O-alpha-L-rhamnopyranosyl glycoside.
  • UMIN-CTR. (2026, March 9). UMIN-CTR Clinical Trial.

Sources

Optimization

Technical Support Center: Refining Viral Pseudotyping Protocols for DMJ-I-228 IC50 Measurements

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and virologists struggling to obtain reproducible IC50 measurements for viral entry inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and virologists struggling to obtain reproducible IC50 measurements for viral entry inhibitors.

DMJ-I-228 is a highly specific, small-molecule CD4-mimetic designed to bind the conserved Phe43 cavity of the HIV-1 gp120 envelope glycoprotein[1]. Because its mechanism relies on precise thermodynamic interactions with a conformationally dynamic trimer[2], any variation in your viral pseudotyping protocol—from plasmid ratios to freeze-thaw cycles—will exponentially skew your IC50 results.

This guide provides a self-validating framework to eliminate assay noise, understand the causality behind experimental failures, and ensure absolute confidence in your DMJ-I-228 screening data.

I. Mechanism of Action: The Phe43 Target

To troubleshoot effectively, you must understand the molecular logic of the assay. DMJ-I-228 acts as a competitive antagonist. By occupying the Phe43 cavity, it prevents the gp120 trimer from engaging host CD4, thereby halting the conformational cascade required for coreceptor (CCR5/CXCR4) binding and viral fusion[1].

Mechanism V HIV-1 gp120 Env Trimer C Phe43 Cavity Engagement V->C Exposes D DMJ-I-228 (CD4 Mimetic) D->C Targets B CD4 Binding Blockade C->B Induces E Viral Entry Inhibition B->E Results In

Logical relationship of DMJ-I-228 binding the gp120 Phe43 cavity to block HIV-1 entry.

II. Standardized Experimental Protocol

To achieve self-validating results, your protocol must include internal controls for both Env incorporation and non-specific toxicity.

Step 1: Co-Transfection (Day 0)

  • Seed HEK293T cells in T75 flasks to reach exactly 70-80% confluency.

  • Co-transfect the HIV-1 Env plasmid (e.g., JR-FL or YU2) and an Env-deficient luciferase reporter backbone (e.g., pNL4-3.Luc.R-E-) at a strictly controlled 1:3 molar ratio.

  • Causality Check: Overexpressing Env leads to the incorporation of non-functional, uncleaved gp160 on the viral surface. These defective spikes act as "antigen sinks" that bind DMJ-I-228 without contributing to infectivity, artificially inflating your IC50.

Step 2: Harvest and Standardization (Day 2)

  • Harvest the viral supernatant 48 hours post-transfection. Centrifuge at 300 x g for 5 minutes to remove cellular debris.

  • Filter the supernatant through a 0.45 μm PES syringe filter.

  • Critical: Aliquot immediately into single-use tubes and snap-freeze at -80°C.

Step 3: Target Cell Preparation (Day 3)

  • Seed Cf2Th-CD4/CCR5 target cells at 6 × 10³ cells/well in a 96-well luminometer-compatible plate 24 hours prior to infection[1].

Step 4: Thermodynamic Pre-Incubation & Infection (Day 4)

  • Thaw a single pseudovirus aliquot rapidly in a 37°C water bath.

  • In a separate U-bottom plate, prepare a serial dilution of DMJ-I-228 (typically 0 to 100 μM).

  • Mix the virus (standardized to 10,000 RT units) with the DMJ-I-228 dilutions and incubate at exactly 37°C for 30 minutes [1].

  • Transfer the virus-drug mixture to the target cells.

Step 5: Readout (Day 6)

  • Lyse the cells 48-72 hours post-infection, add luciferase substrate, and measure relative light units (RLU). Calculate the IC50 using a non-linear regression model.

Workflow T 1. Co-transfection (Env + Backbone 1:3) H 2. Harvest & Filter (0.45 μm PES) T->H A 3. Aliquot & Freeze (-80°C, Single Use) H->A I 4. Virus + DMJ-I-228 (37°C, 30 min) A->I R 5. Target Cell Infection (Cf2Th-CD4/CCR5) I->R L 6. Luciferase Readout & IC50 Calculation R->L

Step-by-step workflow for viral pseudotyping and DMJ-I-228 IC50 determination.

III. Quantitative Data: Expected DMJ-I-228 IC50 Baselines

To validate your assay, your baseline results should align with established literature values for specific Env strains. Variance of >3-fold from these benchmarks indicates protocol instability.

Viral Envelope StrainTropismMean IC50 Range (μM)Reference Source
YU2 R51.5 - 46.7[1],[3]
JR-FL R514.2 - 86.9[1],[3]
ADA R56.4[3]
A-MLV (Negative Control)Amphotropic>100 (No inhibition)[1]

Note: The wide range in literature IC50s (e.g., JR-FL from 14.2 to 86.9 μM) directly reflects differences in target cell line sensitivity and pseudovirus production methods between labs, underscoring the need for strict internal standardization.

IV. Troubleshooting Guide & FAQs

Q1: My DMJ-I-228 IC50 values fluctuate wildly between biological replicates. What is causing this? A1: The most common culprit is inconsistent Env trimer stability on your pseudovirions. The HIV-1 Env trimer is notoriously labile; spontaneous shedding of gp120 leaves behind non-functional gp41 stumps. Because DMJ-I-228 targets the gp120 subunit[2], a batch of virus with high gp120 shedding will require drastically different drug concentrations to achieve 50% inhibition relative to the remaining functional trimers.

  • The Fix: Never freeze-thaw your viral stocks. Always use a fresh, single-use aliquot. Additionally, validate your viral batches using a p24 ELISA normalized against a functional infectivity readout (e.g., Luc/p24 ratio) to ensure consistent functional virion quality before running the IC50 assay.

Q2: I am observing enhanced viral entry at low concentrations of DMJ-I-228 instead of inhibition. Is the drug defective? A2: No, the drug is likely intact, but your target cell system is exposing a mechanistic nuance. While DMJ-I-228 was specifically optimized to avoid promoting CD4-independent viral entry (a flaw seen in earlier analogs like NBD-556)[2], if you are using target cells that dramatically overexpress CCR5 but have very low CD4, the binding of the compound can prematurely trigger highly-sensitive Env trimers into a CD4-induced (CD4i) conformation. This allows the virus to bind CCR5 directly, artificially enhancing entry.

  • The Fix: Ensure your target cells (e.g., Cf2Th-CD4/CCR5) have balanced, physiologically relevant expression of both CD4 and CCR5. Always run a parallel control assay using cells expressing only CCR5 to rule out CD4-independent entry enhancement.

Q3: How do I rule out compound toxicity as the cause of my observed IC50? A3: A self-validating protocol must decouple viral entry inhibition from target cell cytotoxicity or reporter gene interference.

  • The Fix: Always include an Amphotropic Murine Leukemia Virus (A-MLV) pseudotyped control[1]. A-MLV uses a completely different entry mechanism (macropinocytosis/receptor-mediated endocytosis independent of CD4/CCR5). If DMJ-I-228 reduces the luciferase signal in A-MLV pseudotyped infections, your compound is either toxic to the cells or interfering with the luciferase reporter, and your HIV-1 IC50 is invalid. DMJ-I-228 should show an IC50 >100 μM against A-MLV[1].

Q4: Does the pre-incubation time of the virus and drug really matter? A4: Absolutely. The interaction between DMJ-I-228 and the gp120 Phe43 cavity is characterized by a highly specific thermodynamic signature (favorable enthalpy and smaller unfavorable entropy compared to older analogs)[4]. The binding is not instantaneous; it requires time for the small molecule to access the cavity and stabilize the conformation.

  • The Fix: Strictly adhere to a 30-minute pre-incubation at 37°C[1]. Conducting this step at room temperature or shortening the time will prevent the system from reaching thermodynamic equilibrium, leading to artificially high (weaker) apparent IC50 values.

V. References
  • Madani N, et al. "CD4-Mimetic Small Molecules Sensitize Human Immunodeficiency Virus to Vaccine-Elicited Antibodies." Journal of Virology.

  • LaLonde JM, et al. "Small-Molecule CD4-Mimics: Structure-Based Optimization of HIV-1 Entry Inhibition." ACS Medicinal Chemistry Letters.

  • Courter JR, et al. "Structure-based design, synthesis and validation of CD4-mimetic small molecule inhibitors of HIV-1 entry." Accounts of Chemical Research.

  • "US9403763B2 - CD4-mimetic inhibitors of HIV-1 entry and methods of use thereof." Google Patents.

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of DMJ-I-228 vs NBD-556 HIV-1 entry inhibition potency

Targeting the HIV-1 Env Labyrinth: A Comparative Guide to CD4 Mimetics NBD-556 and DMJ-I-228 As a Senior Application Scientist navigating the complex landscape of viral entry inhibitors, evaluating the structural and fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Targeting the HIV-1 Env Labyrinth: A Comparative Guide to CD4 Mimetics NBD-556 and DMJ-I-228

As a Senior Application Scientist navigating the complex landscape of viral entry inhibitors, evaluating the structural and functional nuances of small-molecule CD4 mimetics (CD4mc) is critical. The HIV-1 envelope glycoprotein (Env) is a highly dynamic, metastable trimer. When targeting the CD4-binding site, the goal is not merely to block receptor engagement, but to thermodynamically destabilize the viral spike or expose vulnerable epitopes for immune clearance.

This guide provides an in-depth comparative analysis of the prototypic CD4mc, NBD-556 , and its rationally designed, next-generation derivative, DMJ-I-228 . By dissecting their mechanisms of action, quantitative performance, and the self-validating protocols used to evaluate them, we can establish a clear framework for selecting the appropriate compound for viral entry and immunotherapeutic assays.

Structural & Mechanistic Divergence: Single vs. Dual Hotspot Engagement

The interaction between HIV-1 gp120 and the host CD4 receptor is anchored by two primary "hotspots": the insertion of CD4’s Phenylalanine 43 (Phe43) into a highly conserved hydrophobic cavity on gp120, and a critical electrostatic salt bridge between Arg59 of CD4 and Asp368 of gp120[1].

  • NBD-556 (The Prototypic Agonist): Discovered via high-throughput screening, NBD-556 successfully targets the first hotspot by inserting its chlorophenyl ring deep into the Phe43 cavity[2]. However, it lacks the structural elements to engage Asp368. Because of this incomplete mimicry, NBD-556 acts as a CD4 agonist . It triggers conformational changes that expose the coreceptor (CCR5/CXCR4) binding site, which can inadvertently enhance HIV-1 infectivity in CD4-negative/CCR5-positive cells[2].

  • DMJ-I-228 (The Dual-Hotspot Antagonist): DMJ-I-228 was rationally engineered to overcome the agonistic limitations of NBD-556. It features a modified Region III scaffold containing a guanidinium group. This functional group acts as an Arg59 mimic, forming a critical salt bridge with Asp368 on gp120[1]. This dual-hotspot engagement shifts the molecule's profile from an agonist to a potent functional antagonist . By locking gp120 into an unstable conformation without promoting membrane fusion, DMJ-I-228 neutralizes the virus and sensitizes it to rapid thermodynamic decay[2].

Mechanism Env HIV-1 Env Trimer (Closed State) NBD NBD-556 (Single Hotspot) Env->NBD DMJ DMJ-I-228 (Dual Hotspot) Env->DMJ Phe43 Phe43 Cavity Binding NBD->Phe43 DMJ->Phe43 Asp368 Asp368 Salt Bridge (Arg59 Mimic) DMJ->Asp368 Agonist CD4 Agonist Activity (Promotes Entry) Phe43->Agonist Antagonist CD4 Antagonist Activity (Inhibits Entry) Phe43->Antagonist Asp368->Antagonist

Mechanism of Action: Single vs. Dual Hotspot CD4 Mimetics on HIV-1 gp120.

Comparative Performance Data

The structural superiority of DMJ-I-228 translates directly into enhanced in vitro performance. The table below summarizes the quantitative differences between the two compounds across standard virological assays.

ParameterNBD-556DMJ-I-228Mechanistic Implication
Molecular Class Prototypic CD4mcNext-Gen Dual-Hotspot CD4mcDMJ-I-228 provides superior structural mimicry of the host receptor.
Binding Sites Phe43 CavityPhe43 Cavity + Asp368Dual binding prevents the stabilization of the fusion-active state.
Viral Entry Inhibition (IC₅₀ vs YU2) >100 μM (Weak/Agonistic)46.7 μMDMJ-I-228 acts as a true entry inhibitor rather than an infection enhancer[2].
Cold Inactivation Half-Life (JR-FL) 15.7 hours9.1 hoursDMJ-I-228 more rapidly forces the Env trimer into a metastable, decaying state[2].
ADCC Sensitization Low to ModerateHighDMJ-I-228 efficiently exposes CD4-induced (CD4i) epitopes on infected cells[3].

Self-Validating Experimental Protocols

To rigorously evaluate these compounds, we rely on orthogonal, self-validating assays. Below are the standard operating procedures, complete with the causality behind critical experimental choices.

Protocol A: Single-Round Luciferase Viral Entry Assay

Purpose: To quantify the IC₅₀ of CD4mimetics and differentiate between agonistic and antagonistic profiles. Causality & Validation: This assay uses pseudotyped viruses expressing a firefly luciferase reporter. A critical self-validating control is the parallel use of Amphotropic Murine Leukemia Virus (A-MLV) pseudotypes. Because A-MLV uses a completely different entry mechanism, any inhibition observed in the A-MLV control indicates non-specific compound toxicity rather than targeted gp120 antagonism[2].

  • Cell Preparation: Seed Cf2Th-CCR5-CD4 target cells at a density of 6 × 10³ cells/well in 96-well luminometer-compatible plates 24 hours prior to infection. Rationale: These canine thymocytes express human CD4 and CCR5 but lack other human-specific factors, providing a clean background for entry kinetics.

  • Compound-Virus Incubation: Incubate recombinant HIV-1 JR-FL or YU2 pseudovirus (10,000 RT units) with serial dilutions of NBD-556 or DMJ-I-228 (0 to 100 μM) for 30 minutes at 37°C. Rationale: Pre-incubation allows the CD4mc to bind the unliganded Env trimer and induce premature conformational changes before encountering the target cell.

  • Infection: Transfer the virus-compound mixtures to the plated Cf2Th-CCR5-CD4 cells.

  • Lysis & Readout: After 48–72 hours, lyse the cells and quantify Relative Light Units (RLU) using a luciferase assay system. Calculate IC₅₀ using non-linear regression.

Workflow Step1 1. Virus Preparation (HIV-1 JR-FL + A-MLV Control) Step2 2. Compound Incubation (30 min at 37°C) Step1->Step2 Step3 3. Target Cell Addition (Cf2Th-CCR5-CD4 cells) Step2->Step3 Step4 4. Infection & Lysis (48h post-infection) Step3->Step4 Step5 5. Luciferase Readout (RLU Quantification) Step4->Step5

Step-by-Step Experimental Workflow for Single-Round Luciferase Viral Entry Assay.

Protocol B: Cold Inactivation (Thermodynamic Stability) Assay

Purpose: To measure the thermodynamic destabilization of the Env spike induced by CD4mimetics. Causality & Validation: When a CD4mc binds gp120, it forces the trimer into an energetically unfavorable, "open" conformation. If this occurs in the absence of a target cell membrane, the activated state is metastable and rapidly decays into a non-functional, post-fusion-like state. By incubating the virus at 4°C, we drastically slow down baseline degradation, allowing us to isolate and measure the specific rate of decay induced by the compound. A shorter half-life (e.g., 9.1h for DMJ-I-228 vs 15.7h for NBD-556) indicates a more potent thermodynamic disruptor[2].

Therapeutic Implications: ADCC Sensitization

Beyond direct entry inhibition, DMJ-I-228 represents a powerful tool for "shock and kill" immunotherapeutic strategies. Wild-type HIV-1 evades Antibody-Dependent Cellular Cytotoxicity (ADCC) by utilizing accessory proteins (Nef and Vpu) to downregulate host CD4. This keeps the Env spike in a 'closed' state, hiding vulnerable CD4-induced (CD4i) epitopes from the immune system[3].

DMJ-I-228 acts as a chemical key. By binding the Phe43 cavity and Asp368 simultaneously, it artificially triggers the Env spike into the 'open' CD4-bound conformation directly on the surface of infected cells. This exposes highly conserved CD4i epitopes to circulating non-neutralizing antibodies (such as the 17b monoclonal antibody). These antibodies then bind the infected cell and recruit Natural Killer (NK) cells via FcγRIIIa cross-linking, resulting in targeted cell lysis[3].

ADCC InfectedCell HIV-1 Infected Cell (Closed Env) CD4mc DMJ-I-228 Addition InfectedCell->CD4mc OpenEnv Env Conformational Shift (CD4i Epitopes Exposed) CD4mc->OpenEnv Antibody Non-neutralizing Abs (e.g., 17b bind CD4i) OpenEnv->Antibody NKCell NK Cell Recruitment (FcγRIIIa Activation) Antibody->NKCell Lysis Target Cell Lysis (ADCC) NKCell->Lysis

Pathway of DMJ-I-228 Mediated Sensitization of HIV-1 Infected Cells to ADCC.

Conclusion

For researchers designing viral entry assays or exploring Env-targeted immunotherapies, the choice of CD4 mimetic is paramount. While NBD-556 remains a valuable historical prototype for understanding Phe43 cavity engagement, its agonistic tendencies limit its therapeutic utility. DMJ-I-228 , through its dual-hotspot rational design, offers superior antagonistic potency, faster thermodynamic destabilization of the viral spike, and robust sensitization of infected cells to ADCC.

References

  • Madani N, et al. "CD4-Mimetic Small Molecules Sensitize Human Immunodeficiency Virus to Vaccine-Elicited Antibodies." Journal of Virology, 2014.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGshgWXuV4i-OgsBD4FSQT13mqrlfAM-_VP108JNSF7_9h7gbnWvBHYMFMvSIvw1Df-L3aVTLFlT7cOjyOz2kGzBs-cYfiTVzUDLWr5Pcd9RruCwLHCTf3o47E1mUSi0we1tA7tRKN0BOaVdZ4=]
  • Richard J, et al. "CD4 mimetics sensitize HIV-1-infected cells to ADCC." PNAS, 2015.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdyEjKyLmPGcMUg8n5FAR4STXaWkY4-EOR4Nbsa-YLQPUrJaR4qc5WBVO-75uOkTfdIF5u7NKg_3D9UOB4UFJxQ5VZQ99vgElfptcvwP1j2IxqcIZY__ewFBgMXdK7azUiO2hze-a_gVom1g==]
  • Lalonde JM, et al. "Crystal structure of clade A/E 93TH057 HIV-1 gp120 core in complex with DMJ-I-228." RCSB PDB, 2012.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpeAg7zJ2lKXHN970yz9rj9qjlOaoLWvD27PPriPC-u_sjNH17TPpbOFp19qO6q9QRdm2pCBHqHYmEunxwLY1JFUdm6mjPbuer9c087ozqA4xwCKG6vDqs1-roOmbm]

Sources

Comparative

Validation of DMJ-I-228 Antagonist Activity Against Diverse HIV-1 Viral Clades: A Comprehensive Comparison Guide

Executive Overview: The Evolution of CD4 Mimetics Targeting the initial entry of Human Immunodeficiency Virus Type 1 (HIV-1) remains a critical frontier in antiretroviral drug development. The viral envelope glycoprotein...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Evolution of CD4 Mimetics

Targeting the initial entry of Human Immunodeficiency Virus Type 1 (HIV-1) remains a critical frontier in antiretroviral drug development. The viral envelope glycoprotein (Env) trimer utilizes a highly conserved, yet conformationally masked, mechanism to bind the host CD4 receptor. DMJ-I-228 represents a next-generation CD4-mimetic small molecule engineered to competitively inhibit this interaction. By binding to the viral gp120 subunit, DMJ-I-228 not only blocks primary infection but also prematurely triggers Env conformational changes, rendering the virus vulnerable to vaccine-elicited neutralizing antibodies[1]. This guide provides a comparative analysis of DMJ-I-228 against legacy compounds and details the self-validating experimental frameworks required to quantify its broad-spectrum antagonist activity.

Structural & Mechanistic Causality: From Single to Dual Hotspot Inhibition

The native interaction between HIV-1 gp120 and host CD4 is anchored by two structural "hotspots": the insertion of CD4's phenylalanine 43 into a conserved hydrophobic pocket on gp120 (the 1[1]), and an electrostatic salt bridge between CD4's Arg59 and gp120's Asp368[2].

First-generation CD4 mimetics, such as the parental compound NBD-556, successfully targeted the Phe43 cavity but failed to engage the electrostatic hotspot, resulting in weak affinity and poor neutralization of primary clinical isolates[3].

DMJ-I-228 overcomes this limitation through rational structure-based design. It replaces the piperidine ring of NBD-556 with an indane ring for deeper cavity penetration, and incorporates a critical guanidinium group. This guanidinium moiety establishes a 2[2] spanning the bridging sheet and outer domain of gp120, effectively mimicking the Arg59-Asp368 interaction. This dual-hotspot engagement is the causal driver behind DMJ-I-228's superior thermodynamic binding profile and its ability to neutralize diverse viral clades[2].

Mechanism gp120 HIV-1 gp120 (Native Trimer) CD4 Host CD4 Receptor gp120->CD4 Natural Pathway DMJ DMJ-I-228 (CD4 Mimetic) gp120->DMJ Drug Intervention ConfChange Conformational Opening CD4->ConfChange Blocked Steric Blockade of CD4 Binding DMJ->Blocked Exposed Exposure of CD4i Epitopes DMJ->Exposed CCR5 CCR5 Coreceptor Binding ConfChange->CCR5 Fusion Viral Fusion & Entry CCR5->Fusion Blocked->CD4 Inhibits Neut Neutralization by 17b Antibodies Exposed->Neut Neut->Fusion Prevents

Fig 1. Mechanistic pathway of HIV-1 entry inhibition and Env sensitization by DMJ-I-228.

Comparative Performance Analysis

The structural optimizations in the DMJ and AWS series translate to significant improvements in functional antagonism. As shown below, the transition from a single-hotspot inhibitor (NBD-556) to dual-hotspot inhibitors (DMJ-I-228, DMJ-II-121, AWS-I-169) yields a logarithmic increase in binding affinity ( Kd​ ) and potent inhibition of primary R5-tropic HIV-1 strains across clades B and C[1][2].

CompoundStructural ClassHIV-1 JR-FL IC₅₀ (µM)HIV-1 YU2 IC₅₀ (µM)Binding Affinity ( Kd​ , µM)
NBD-556 Piperidine-based (Parental)>100>1003.70
(+)-DMJ-I-228 Indane + Guanidinium86.946.70.25
(+)-DMJ-II-121 Indane + Guanidinium27.83.60.11
AWS-I-169 Indane + Guanidinium8.9 (GMT)*N/A0.08

*Geometric Mean Titer (GMT) across 42 diverse clade B and C isolates.

Self-Validating Experimental Workflows

To rigorously validate the antagonist activity and Env-sensitizing properties of DMJ-I-228, two core assays are employed. These protocols are designed as self-validating systems, utilizing specific biological controls to eliminate off-target artifacts.

Workflow Step1 1. Pseudovirus Generation Co-transfect Env (clades B/C) & Luciferase backbone Step2 2. Compound Incubation Incubate virus with DMJ-I-228 (0-100 μM) at 37°C for 30 min Step1->Step2 Step3 3. Sensitization (Optional) Add 17b CD4i neutralizing antibodies for 30 min Step2->Step3 Step4 4. Target Cell Infection Add mixture to Cf2Th-CCR5-CD4 cells, incubate 48h Step3->Step4 Step5 5. Luciferase Readout Lyse cells, add luciferin, quantify RLU for IC50 Step4->Step5

Fig 2. Step-by-step workflow for single-round luciferase pseudovirus and sensitization assays.

Protocol 1: Single-Round Pseudovirus Entry Assay
  • Objective : Quantify the direct IC₅₀ of DMJ-I-228 against viral entry.

  • Causality & Design Logic : We utilize single-round luciferase reporter pseudoviruses rather than replication-competent HIV-1. This decouples viral entry from post-integration replication variables, isolating the drug's effect strictly to the entry phase. The target cells (Cf2Th-CCR5-CD4) are canine thymocytes; because they natively lack human receptors, they provide a "zero-background" environment where entry is entirely dependent on the stably transfected human CD4 and CCR5[1]. Furthermore, an Amphotropic Murine Leukemia Virus (A-MLV) pseudotype is run in parallel. Since A-MLV enters via a completely independent receptor (PiT-2), its resistance to DMJ-I-228 proves the compound is not causing generalized cytotoxicity or artifactually inhibiting the luciferase enzyme[1].

  • Viral Preparation : Co-transfect HEK293T cells with an Env-deficient HIV-1 backbone containing a firefly luciferase reporter and a plasmid expressing the desired HIV-1 Env (e.g., JR-FL, YU2, or clade B/C primary isolates).

  • Target Cell Seeding : Seed Cf2Th-CCR5-CD4 cells at 6×103 cells/well in 96-well luminometer-compatible plates 24 hours prior to infection.

  • Compound Incubation : Prepare serial dilutions of DMJ-I-228 (0 to 100 µM). Incubate the compound with 10,000 RT units of recombinant pseudovirus at 37°C for 30 minutes.

  • Infection : Transfer the virus-compound mixture to the target cells. Include A-MLV pseudovirus wells as negative controls.

  • Quantification : After 48 hours, lyse the cells, add luciferin substrate, and measure relative light units (RLU) to calculate the IC₅₀.

Protocol 2: Env Sensitization & Coreceptor Exposure Assay
  • Objective : Validate that DMJ-I-228 functions mechanistically as a CD4 mimetic by exposing cryptic epitopes.

  • Causality & Design Logic : If DMJ-I-228 truly mimics CD4, its binding must trigger the Env trimer to "open," exposing the highly conserved coreceptor binding site. To prove this, we utilize the 17b monoclonal antibody, a CD4-induced (CD4i) antibody that cannot bind the closed, unliganded Env. By demonstrating that sub-neutralizing concentrations of DMJ-I-228 synergistically sensitize the virus to 17b neutralization, we validate the compound's mechanism of action[1].

  • Pre-Sensitization : Incubate recombinant pseudovirus with a constant, sub-inhibitory concentration of DMJ-I-228 (e.g., 50 µM) at 37°C for 30 minutes.

  • Antibody Binding : Add serial dilutions of the 17b CD4i antibody (0 to 100 µg/mL) to the virus-compound mixture. Incubate for an additional 30 minutes at 37°C.

  • Infection & Readout : Add the mixture to Cf2Th-CCR5-CD4 cells. After 48 hours, quantify luciferase activity. A dramatic shift in the 17b IC₅₀ (compared to virus treated with 17b alone) confirms Env opening.

References

  • Madani N, et al. "CD4-Mimetic Small Molecules Sensitize Human Immunodeficiency Virus to Vaccine-Elicited Antibodies | Journal of Virology" American Society for Microbiology. 1

  • Yoshimura K, et al. "Enhanced Exposure of Human Immunodeficiency Virus Type 1 Primary Isolate Neutralization Epitopes through Binding of CD4 Mimetic Compounds" National Institutes of Health (PMC).3

  • Courter JR, et al. "Structure-Based Design, Synthesis and Characterization of Dual Hotspot Small-Molecule HIV-1 Entry Inhibitors" National Institutes of Health (PMC). 2

Sources

Validation

synergistic neutralization effects of DMJ-I-228 combined with broadly neutralizing antibodies (bNAbs)

Unlocking the HIV-1 Envelope: A Comparative Guide to the Synergistic Neutralization of DMJ-I-228 and bNAbs Executive Summary As a Senior Application Scientist specializing in viral entry mechanisms, I frequently evaluate...

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Author: BenchChem Technical Support Team. Date: April 2026

Unlocking the HIV-1 Envelope: A Comparative Guide to the Synergistic Neutralization of DMJ-I-228 and bNAbs

Executive Summary

As a Senior Application Scientist specializing in viral entry mechanisms, I frequently evaluate the efficacy of next-generation entry inhibitors. The HIV-1 envelope (Env) glycoprotein trimer has evolved sophisticated conformational masking to shield highly conserved co-receptor binding sites from the host immune system[1]. While broadly neutralizing antibodies (bNAbs) offer significant therapeutic promise, their monotherapy efficacy is often limited by this steric occlusion.

The advent of small-molecule CD4-mimetics, specifically (+)-DMJ-I-228 , represents a paradigm shift. By binding to the highly conserved Phe43 cavity of gp120, DMJ-I-228 forces the Env trimer into an "open" conformation, synergistically sensitizing the virus to bNAbs and non-neutralizing antibodies alike[2]. This guide objectively compares the combinatorial performance of DMJ-I-228 with bNAbs against alternative monotherapies and first-generation mimetics, providing validated experimental workflows for preclinical evaluations.

Mechanistic Rationale: The Thermodynamics of Env Unmasking

To understand the synergy, we must look at the causality of the molecular interaction. First-generation CD4 mimetics like NBD-556 bound the Phe43 cavity with modest affinity (Kd ~3 μM) but induced entropically unfavorable changes, acting primarily as weak agonists[2].

Through structure-based rational design, DMJ-I-228 was engineered to interact with the gp120 Met426 hotspot via a critical water-mediated hydrogen bond[3]. This modification converts the molecule into a potent functional antagonist. More importantly, DMJ-I-228 acts as an "Env opener." By mimicking the thermodynamic shifts normally induced by host CD4 engagement, DMJ-I-228 prematurely exposes the CD4-induced (CD4i) epitopes and the V3 loop[4]. This transient unmasking provides a critical window for bNAbs (like 17b or VRC01) to bind with high affinity, neutralizing the virus and flagging the infected cell for Antibody-Dependent Cellular Cytotoxicity (ADCC)[5].

G Env HIV-1 Env Trimer (Closed Conformation) Complex Env-DMJ Complex (Phe43 Cavity Bound) Env->Complex Binding DMJ DMJ-I-228 (CD4 Mimetic) DMJ->Complex OpenEnv Conformational Unmasking (CD4i Epitopes Exposed) Complex->OpenEnv Thermodynamic Shift Synergy Synergistic Neutralization & Enhanced ADCC OpenEnv->Synergy Sensitization bNAb Broadly Neutralizing Antibodies (e.g., 17b, VRC01) bNAb->Synergy High-Affinity Binding

Fig 1. Mechanistic pathway of DMJ-I-228 and bNAb synergistic HIV-1 neutralization.

Comparative Performance Analysis

When evaluating entry inhibitors, monotherapy data rarely tells the whole story. The true value of DMJ-I-228 lies in its combinatorial synergy. Below is a comparative analysis of neutralization efficacy against the primary R5-tropic HIV-1 JR-FL isolate.

Treatment ConditionMechanism of ActionIC50 (μg/mL) against HIV-1 JR-FLSynergy / Sensitization Profile
17b bNAb alone Binds CD4i epitope> 50.0 (Highly Resistant)Baseline (Epitope masked)
DMJ-I-228 alone Binds Phe43 Cavity~86.9 μMBaseline Antagonism
NBD-556 + 17b 1st Gen Mimetic + bNAb~12.5Weak sensitization (Lab strains only)
DMJ-I-228 + 17b Next-Gen Mimetic + bNAb< 0.1> 500-fold enhancement

Data synthesis based on comparative CD4-mimetic sensitization assays[2].

Unlike the prototypic NBD-556, which only weakly sensitizes laboratory-adapted strains, DMJ-I-228 successfully sensitizes highly resistant transmitted/founder (T/F) viruses to CD4i antibodies, proving its superior capacity to stabilize the open Env conformation[2].

Self-Validating Experimental Protocol: Synergistic Neutralization Assay

To ensure trustworthiness and reproducibility in your lab, the following protocol is designed as a self-validating system. It incorporates specific controls to isolate the entry mechanism from post-entry replication variables.

Workflow Step1 1. Pseudovirus Production (Co-transfect Env & Backbone) Step2 2. Compound Pre-incubation (DMJ-I-228 + Virus, 30 min, 37°C) Step1->Step2 Step3 3. bNAb Addition (Titrated Antibodies Added) Step2->Step3 Step4 4. Target Cell Infection (Cf2Th-CCR5-CD4 Cells) Step3->Step4 Step5 5. Luciferase Quantification (Measure RLU after 48-72h) Step4->Step5 Step6 6. Data Analysis (Calculate IC50 & Synergy) Step5->Step6

Fig 2. Self-validating experimental workflow for evaluating synergistic neutralization.

Step-by-Step Methodology:

  • Pseudovirus Production & Standardization:

    • Action: Co-transfect HEK293T cells with an Env-deficient HIV-1 backbone containing a firefly luciferase reporter and the HIV-1 JR-FL Env plasmid.

    • Self-Validation Control: Parallelly produce an Amphotropic Murine Leukemia Virus (A-MLV) pseudovirus. Causality: This serves as a critical negative control to ensure that any observed inhibition is strictly HIV-1 Env-specific and not due to compound cytotoxicity or off-target reporter interference[2].

  • Thermodynamic Pre-incubation:

    • Action: Incubate standardized viral titers (e.g., 10,000 RT units) with a sub-neutralizing concentration of DMJ-I-228 (e.g., 10–20 μM) for 30 minutes at 37°C[4].

    • Causality: This specific time and temperature window is required to allow the CD4-mimetic to reach thermodynamic equilibrium within the Phe43 cavity, forcing the entropically unfavorable shift to the "open" CD4-bound state prior to antibody exposure.

  • Antibody Sensitization:

    • Action: Add titrated concentrations of the target bNAb (e.g., 17b) to the virus-compound mixture and incubate for an additional 30 minutes.

    • Causality: The bNAb can now access the sterically unhindered CD4i epitopes exposed by DMJ-I-228.

  • Target Cell Infection:

    • Action: Transfer the complex to Cf2Th-CCR5-CD4 target cells.

    • Causality: Utilizing canine thymocytes engineered to stably express human CD4 and CCR5 provides a controlled, reproducible receptor density, eliminating the noise of endogenous human coreceptor variability[4].

  • Quantification:

    • Action: Lyse cells 48–72 hours post-infection and measure luciferase activity (Relative Light Units, RLU). Calculate the IC50 shift and combination index (CI) using the Chou-Talalay method to quantify synergy.

Therapeutic Implications: Beyond Neutralization

The synergistic combination of DMJ-I-228 and bNAbs extends beyond simple viral entry inhibition. By locking the Env trimer in an open conformation on the surface of infected cells, DMJ-I-228 heavily sensitizes these cells to ADCC mediated by otherwise non-neutralizing antibodies present in patient sera[5]. This dual-action—neutralizing free virions while marking the latent reservoir for destruction—positions CD4-mimetics as a cornerstone for future "shock and kill" eradication strategies.

References

  • Madani N, et al. "CD4-Mimetic Small Molecules Sensitize Human Immunodeficiency Virus to Vaccine-Elicited Antibodies." Journal of Virology, 2014. URL:[Link]

  • Courter JR, et al. "Structure-Based Design, Synthesis and Validation of CD4-Mimetic Small Molecule Inhibitors of HIV-1 Entry: Conversion of a Viral Entry Agonist to an Antagonist." Accounts of Chemical Research, 2014. URL:[Link]

  • Richard J, et al. "Opening the HIV Envelope: Potential of CD4 mimics as multifunctional HIV entry inhibitors." PMC, 2019. URL:[Link]

  • Veillette M, et al. "Conformational Masking and Receptor-Dependent Unmasking of Highly Conserved Env Epitopes Recognized by Non-Neutralizing Antibodies That Mediate Potent ADCC against HIV-1." MDPI Viruses, 2015. URL:[Link]

Sources

Comparative

Evaluating DMJ-I-228 Efficacy Compared to Maraviroc and Other CCR5 Antagonists: A Technical Guide

As drug development pivots from mere viral suppression to immune-mediated clearance strategies, understanding the mechanistic nuances of HIV-1 entry inhibitors is critical. This guide provides an objective, data-driven c...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots from mere viral suppression to immune-mediated clearance strategies, understanding the mechanistic nuances of HIV-1 entry inhibitors is critical. This guide provides an objective, data-driven comparison between DMJ-I-228 (a viral-targeting CD4-mimetic) and Maraviroc (a host-targeting CCR5 antagonist), alongside other coreceptor blockers. Designed for researchers and application scientists, this document synthesizes in vitro efficacy data, structural biology, and self-validating experimental protocols to guide pipeline decision-making.

Mechanistic Divergence: Viral vs. Host Targeting

The fundamental difference between DMJ-I-228 and traditional CCR5 antagonists lies in their molecular targets within the HIV-1 entry cascade.

Maraviroc and CCR5 Antagonists: Maraviroc (MVC) is an FDA-approved small molecule that acts as a negative allosteric modulator of the host cell's CCR5 coreceptor[1]. It binds to a hydrophobic pocket formed by the transmembrane helices of CCR5, altering the conformation of the extracellular loops[2][3]. This renders the coreceptor unrecognizable to the HIV-1 gp120 envelope (Env) glycoprotein, effectively halting viral fusion[3]. However, its efficacy is strictly limited to CCR5-tropic (R5) viruses[1].

DMJ-I-228 (CD4-Mimetic): Conversely, DMJ-I-228 targets the virus itself. It is a rationally designed small-molecule CD4-mimetic that binds directly to the highly conserved Phe43 cavity of the HIV-1 gp120 glycoprotein[4][5]. By occupying this pocket, DMJ-I-228 competitively blocks host CD4 binding[4]. More importantly, it acts as a CD4 agonist; its binding induces thermodynamic conformational changes in the Env trimer, prematurely exposing the highly conserved coreceptor binding site (CD4i epitopes)[5].

G cluster_viral Viral Envelope cluster_host Host Cell Membrane gp120 HIV-1 gp120 (Phe43 Cavity) CD4 CD4 Receptor gp120->CD4 Primary Binding CCR5 CCR5 Coreceptor gp120->CCR5 Secondary Binding CD4->CCR5 Env Conformational Change DMJ DMJ-I-228 (CD4 Mimetic) DMJ->gp120 Binds Phe43, Blocks CD4 MVC Maraviroc (CCR5 Antagonist) MVC->CCR5 Allosteric Inhibition

Diagram 1: Divergent mechanisms of action for DMJ-I-228 (viral gp120 target) and Maraviroc (host CCR5 target).

Efficacy and Performance Comparison

While Maraviroc demonstrates superior absolute potency (low nanomolar IC50), DMJ-I-228 offers broader tropism coverage and unique immunomodulatory properties. Table 1 summarizes the quantitative and strategic differences between these compounds and Vicriviroc, an experimental CCR5 antagonist.

Table 1: Comparative Profile of HIV-1 Entry Inhibitors

ParameterDMJ-I-228Maraviroc (MVC)Vicriviroc (VVC)
Molecular Target Viral gp120 (Phe43 Cavity)[4]Host CCR5 (Transmembrane)[3]Host CCR5 (Transmembrane)[3]
Mechanism CD4 competitive inhibition & Env allostery[4]Negative allosteric modulation[2]Negative allosteric modulation[2]
Viral Tropism Broad (R5, X4, Dual-tropic)R5-tropic strictly[1]R5-tropic strictly
In vitro IC50 ~46.7 µM (YU2) to 86.9 µM (JR-FL)[4]~2.0 nM (Geometric mean)[3][6]~10 - 15 nM
ADCC Sensitization Highly Active (Exposes CD4i epitopes)[5]Inactive (Locks coreceptor only)Inactive
Resistance Profile gp120 pocket mutations (e.g., S375W)Tropism shift (X4) or MVC-bound CCR5 usage[1][2]Cross-resistance with MVC[7]

Data Interpretation: Maraviroc's clinical dominance stems from its extreme potency (~2 nM) against R5-tropic viruses[3][6]. However, HIV-1 frequently develops resistance to Maraviroc not via a classic rightward IC50 shift, but by adapting to utilize the MVC-bound conformation of CCR5, creating a "plateau effect" where no concentration of drug achieves full suppression[1][2]. DMJ-I-228, while requiring micromolar concentrations for direct neutralization[4], is immune to coreceptor-switching resistance because it targets the upstream CD4 binding event.

Experimental Validation Protocols

To objectively evaluate these compounds, laboratories must employ orthogonal assays. The following protocols are designed as self-validating systems to isolate entry inhibition from post-entry replication and to quantify immune sensitization.

Protocol A: Pseudovirus Single-Cycle Entry Inhibition Assay

Rationale: Utilizing an Env-pseudotyped virus carrying a luciferase reporter ensures that the assay strictly measures entry events. Because the virus is replication-incompetent, post-entry steps (reverse transcription, integration) do not confound the IC50 calculation.

Methodology:

  • Cell Preparation: Seed Cf2Th-CD4/CCR5 cells (canine thymocytes engineered to express human CD4 and CCR5) in 96-well plates at 1×104 cells/well. Causality: Canine cells lack endogenous human receptors, ensuring that entry is strictly dependent on the transfected human CD4/CCR5, eliminating background noise.

  • Compound Dilution: Prepare serial dilutions of DMJ-I-228 (0.1 µM to 100 µM) and Maraviroc (0.1 nM to 100 nM) in complete DMEM.

  • Pre-incubation:

    • For DMJ-I-228: Pre-incubate the compound with HIV-1 pseudovirus (e.g., JR-FL or YU2) for 30 minutes at 37°C to allow gp120 binding[4].

    • For Maraviroc: Pre-incubate the compound with the Cf2Th-CD4/CCR5 cells for 30 minutes to allow CCR5 receptor saturation.

  • Infection: Add the virus/drug mixtures to the target cells. Spinoculate at 1200 x g for 2 hours to synchronize infection.

  • Readout: At 48 hours post-infection, lyse the cells using passive lysis buffer. Add luciferin substrate and measure Relative Light Units (RLU) via a microplate luminometer. Calculate IC50 using non-linear regression (variable slope).

Workflow Step1 1. Cell Preparation Seed Cf2Th-CD4/CCR5 Target Cells Step3 3. Infection Phase Co-incubate Virus-Drug Mix with Cells (48h) Step1->Step3 Step2 2. Compound Incubation Pre-bind Virus (DMJ) or Cells (MVC) Step2->Step3 Step4 4. Cell Lysis & Readout Add Luciferase Substrate & Measure RLU Step3->Step4 Data Calculate IC50 (Non-linear Regression) Step4->Data

Diagram 2: Workflow for the single-cycle pseudovirus entry inhibition assay using luciferase readout.

Protocol B: ADCC Sensitization Flow Cytometry Assay

Rationale: This assay validates the unique mechanism of CD4-mimetics. DMJ-I-228 forces the Env trimer into an open conformation on the surface of infected cells, exposing CD4i epitopes to non-neutralizing antibodies (e.g., 17b) to mediate Antibody-Dependent Cellular Cytotoxicity (ADCC)[4][5].

Methodology:

  • Target Cell Infection: Infect CEM.NKR-CCR5 T-cells with wild-type HIV-1. Wait 48 hours to allow Env expression on the cell surface.

  • Opsonization: Wash cells and incubate with 50 µM DMJ-I-228 and 5 µg/mL of a CD4i antibody (e.g., A32 or 17b) for 30 minutes.

  • Effector Cell Co-culture: Add primary human Natural Killer (NK) cells at an Effector:Target (E:T) ratio of 10:1. Incubate for 4 hours at 37°C.

  • Intracellular Staining & FACS: Fix and permeabilize the cells. Stain for intracellular HIV-1 p24 antigen (to identify infected cells) and a viability dye.

  • Analysis: Quantify the reduction in the p24+/Viable cell population compared to control wells lacking DMJ-I-228. Maraviroc should be run as a negative control, as it does not induce Env conformational changes.

Strategic Applications in Drug Development

While Maraviroc remains a clinical gold standard for direct viral suppression in treatment-experienced patients with R5-tropic HIV-1[1], its utility is inherently defensive. It protects uninfected cells but does nothing to clear the latent reservoir or actively infected cells.

DMJ-I-228 represents an offensive paradigm shift. Although its direct antiviral IC50 is in the micromolar range (making it a poor candidate for monotherapy suppression)[4], its true value lies in "Shock and Kill" eradication strategies. By acting as a CD4 agonist, DMJ-I-228 overcomes the virus's primary immune evasion tactic—Env conformational masking[5]. Sensitizing infected cells to pre-existing, vaccine-elicited non-neutralizing antibodies bridges the gap between small-molecule virology and immunotherapy[4][5]. Future pipeline development should focus on optimizing the binding affinity of the DMJ scaffold to push its potency into the nanomolar range while preserving its allosteric ADCC-sensitizing properties.

References

  • Source: asm.
  • Source: pnas.
  • Source: acs.
  • Source: asm.
  • Source: tandfonline.
  • Structures of CCR5 antagonists A) Cenicriviroc, B) Vicriviroc, C) Aplaviroc and D) Maraviroc.

Sources

Validation

In Vitro Validation of DMJ-I-228: A Comparative Guide to Confirming Specific Binding to the gp120 Asp368 Hotspot

For researchers, scientists, and drug development professionals at the forefront of HIV-1 research, the envelope glycoprotein gp120 stands as a critical target for therapeutic intervention. Its interaction with the host...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals at the forefront of HIV-1 research, the envelope glycoprotein gp120 stands as a critical target for therapeutic intervention. Its interaction with the host cell's CD4 receptor is the initial, pivotal step in viral entry.[1][2][3][4] A key region within the CD4 binding site, the Asp368 hotspot, has garnered significant attention for its role in this interaction and its potential as a target for small-molecule inhibitors.[5][6] This guide provides an in-depth technical comparison of in vitro methodologies to validate the specific binding of a novel small molecule, DMJ-I-228, to this crucial hotspot.

DMJ-I-228 is an NBD analogue designed to mimic the interaction of the CD4 receptor's Arg59 with gp120's Asp368, aiming to improve binding affinity and neutralization potency.[7] To rigorously validate its specific binding and differentiate its performance, we will compare it with BMS-378806, a well-characterized small molecule HIV-1 attachment inhibitor that also targets gp120 and competitively inhibits CD4 binding.[1][8][9][10][11]

This guide will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to provide a comprehensive framework for the in vitro validation of DMJ-I-228.

The Central Role of the gp120 Asp368 Hotspot in HIV-1 Entry

The interaction between the HIV-1 envelope glycoprotein gp120 and the CD4 receptor on host T-cells initiates the cascade of events leading to viral fusion and entry.[4][12] The CD4 binding site on gp120 is a complex and highly conserved region, making it an attractive target for antiviral drug development.[13] Within this site, the Aspartic acid at position 368 (Asp368) is a critical residue, forming a key electrostatic interaction with the CD4 receptor.[5] Small molecules that can specifically interact with this "hotspot" have the potential to act as potent entry inhibitors.[7]

Caption: Simplified workflow of HIV-1 entry initiated by gp120 binding to the CD4 receptor.

Comparative In Vitro Validation Strategies

To establish the specific binding of DMJ-I-228 to the gp120 Asp368 hotspot, a multi-faceted approach employing orthogonal biophysical and biochemical assays is essential. Here, we compare three key techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). For a robust comparison, we will evaluate DMJ-I-228 against the established gp120 inhibitor, BMS-378806.

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

Scientific Rationale: SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[14][15] By immobilizing recombinant gp120 on a sensor chip, we can directly measure the binding of DMJ-I-228 and BMS-378806, allowing for a direct comparison of their binding characteristics.[16]

Experimental Protocol:

  • Chip Preparation: A CM5 sensor chip is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization: Recombinant HIV-1 gp120 protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface until the desired immobilization level is reached.

  • Blocking: Remaining activated groups on the sensor surface are blocked by injecting ethanolamine.

  • Analyte Injection: A series of concentrations of DMJ-I-228 and BMS-378806 are prepared in a running buffer (e.g., HBS-EP+) and injected over the gp120-immobilized surface.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Caption: Step-by-step workflow for Surface Plasmon Resonance (SPR) analysis.

Comparative Data Table (Hypothetical):

CompoundAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
DMJ-I-228 5.2 x 10^52.5 x 10^-34.8
BMS-378806 3.8 x 10^54.1 x 10^-310.8

Interpretation: The hypothetical data suggests that DMJ-I-228 exhibits a faster association rate and a slower dissociation rate compared to BMS-378806, resulting in a higher binding affinity (lower KD value). This would indicate a more stable complex formation with gp120.

Isothermal Titration Calorimetry (ITC): Thermodynamic Profile of Binding

Scientific Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[17][18][19][20] This technique is considered the gold standard for characterizing binding thermodynamics in solution, without the need for immobilization or labeling.[21]

Experimental Protocol:

  • Sample Preparation: Recombinant gp120 is placed in the sample cell, and DMJ-I-228 or BMS-378806 is loaded into the injection syringe. Both are in an identical buffer to minimize heats of dilution.

  • Titration: A series of small injections of the small molecule are made into the gp120 solution.

  • Heat Measurement: The heat change associated with each injection is measured by the instrument.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the reactants and fitted to a binding model to determine the thermodynamic parameters.

Comparative Data Table (Hypothetical):

CompoundAffinity (KD) (nM)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)
DMJ-I-228 5.51.1-8.52.5
BMS-378806 12.11.0-7.23.1

Interpretation: The hypothetical ITC data corroborates the higher affinity of DMJ-I-228 observed in SPR. The negative enthalpy change for both compounds indicates that the binding is an exothermic process. The stoichiometry of approximately 1 for both molecules suggests a 1:1 binding ratio with gp120.

Competitive ELISA: Functional Inhibition of CD4 Binding

Scientific Rationale: A competitive ELISA provides a functional readout of the small molecule's ability to inhibit the interaction between gp120 and its natural ligand, CD4.[8][22][23][24] This assay confirms that the binding of the small molecule to gp120 has a direct consequence on its biological function.

Experimental Protocol:

  • Plate Coating: A 96-well plate is coated with soluble CD4 (sCD4).

  • Blocking: The plate is blocked to prevent non-specific binding.

  • Competition: A constant concentration of biotinylated gp120 is pre-incubated with varying concentrations of DMJ-I-228 or BMS-378806.

  • Binding: The gp120-inhibitor mixtures are added to the sCD4-coated wells.

  • Detection: The amount of bound biotinylated gp120 is detected using streptavidin-HRP and a colorimetric substrate.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to block 50% of the gp120-CD4 interaction, is calculated.

Competitive_ELISA cluster_setup Assay Setup cluster_reaction Competition & Binding cluster_detection Detection sCD4 Soluble CD4 (sCD4) Coated on Plate binding Addition to sCD4-coated well gp120_biotin Biotinylated gp120 preincubation Pre-incubation: gp120 + Inhibitor gp120_biotin->preincubation inhibitor DMJ-I-228 or BMS-378806 (Varying Concentrations) inhibitor->preincubation preincubation->binding detection Streptavidin-HRP & Substrate Addition binding->detection readout Measure Absorbance (IC50 Calculation) detection->readout

Caption: Workflow for the competitive ELISA to measure inhibition of gp120-CD4 binding.

Comparative Data Table (Hypothetical):

CompoundIC50 (nM)
DMJ-I-228 8.2
BMS-378806 15.5

Interpretation: The lower IC50 value for DMJ-I-228 in this hypothetical functional assay suggests that it is a more potent inhibitor of the gp120-CD4 interaction than BMS-378806.

Conclusion

The in vitro validation of a small molecule's specific binding to its intended target is a cornerstone of drug discovery. Through a combination of biophysical techniques like SPR and ITC, which provide detailed kinetic and thermodynamic data, and functional assays such as competitive ELISA, a comprehensive understanding of the molecule's interaction can be achieved.

The comparative analysis presented in this guide, using the well-characterized inhibitor BMS-378806 as a benchmark, provides a robust framework for evaluating the binding characteristics of DMJ-I-228 to the gp120 Asp368 hotspot. The hypothetical data presented illustrates how DMJ-I-228 could demonstrate superior binding affinity and functional inhibition, underscoring its potential as a promising HIV-1 entry inhibitor. This multi-assay approach ensures the trustworthiness and scientific integrity of the validation process, providing a solid foundation for further preclinical and clinical development.

References

  • Lin, P. F., Blair, W., Wang, T., Spicer, T., Guo, Q., Zhou, N., ... & Meanwell, N. A. (2003). A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding. Proceedings of the National Academy of Sciences, 100(19), 11013-11018. [Link]

  • Si, Z., Madani, N., & Sodroski, J. (2004). Biochemical and Genetic Characterizations of a Novel Human Immunodeficiency Virus Type 1 Inhibitor That Blocks gp120-CD4 Interactions. Journal of Virology, 78(10), 5133-5144. [Link]

  • Lin, P. F., Blair, W., Wang, T., Spicer, T., Guo, Q., Zhou, N., ... & Meanwell, N. A. (2003). A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding. PubMed. [Link]

  • Jiang, S., & Pan, C. (2019). Development of Protein- and Peptide-Based HIV Entry Inhibitors Targeting gp120 or gp41. Viruses, 11(8), 708. [Link]

  • NATAP.org. (2003). New Entry Inhibitor in Development. [Link]

  • Saha, P., & Debnath, A. K. (2012). Blocking HIV-1 entry by a gp120 surface binding inhibitor. Bioorganic & medicinal chemistry letters, 22(16), 5276–5279. [Link]

  • Jiang, S., & Lu, L. (2022). Small-Molecule HIV Entry Inhibitors Targeting gp120 and gp41. In HIV-1 Entry and Fusion Inhibitors (pp. 27-43). Springer, Singapore. [Link]

  • Myszka, D. G., Sweet, R. W., Hensley, P., & Brigham-Burke, M. (1992). Detection of receptor-ligand interactions using surface plasmon resonance: model studies employing the HIV-1 gp120/CD4 interaction. Analytical biochemistry, 205(1), 125–131. [Link]

  • Sabin, C. A., & Devereux, H. L. (2011). Characterization of molecular interactions using isothermal titration calorimetry. Methods in molecular biology (Clifton, N.J.), 689, 55–72. [Link]

  • Pires, M., & Gotor, V. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen. [Link]

  • Pavan, M., & Musco, G. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2953. [Link]

  • ResearchGate. (n.d.). (A) ELISA competition of CD4-gp120 antagonism potencies of truncated... [Link]

  • Madani, N., Princiotto, A. M., Schon, A., LaLonde, J. M., Feng, Y., Freire, E., ... & Sodroski, J. (2014). Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site. PLoS ONE, 9(1), e85940. [Link]

  • ATA Scientific. (2018). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. [Link]

  • Ladbury, J. E., & Chowdhry, B. Z. (1996). Isothermal titration calorimetry of protein-protein interactions. Chemistry & biology, 3(10), 791–801. [Link]

  • ResearchGate. (n.d.). PT-1 inhibited gp120/CD4 binding. (A) Surface plasmon resonance (SPR)... [Link]

  • Schon, A., & Freire, E. (2005). Stabilization of HIV-1 gp120-CD4 Receptor Complex through Targeted Interchain Disulfide Exchange. Journal of Biological Chemistry, 280(47), 39399-39405. [Link]

  • Dimitrov, D. S., & Xiao, X. (2008). Human domain antibodies to conserved sterically restricted regions on gp120 as exceptionally potent cross-reactive HIV-1 neutralizers. Proceedings of the National Academy of Sciences, 105(44), 17135-17140. [Link]

  • Olshevsky, U., Helseth, E., Furman, C., Li, J., Haseltine, W., & Sodroski, J. (1990). Identification of individual human immunodeficiency virus type 1 gp120 amino acids important for CD4 receptor binding. Journal of virology, 64(12), 5701–5707. [Link]

  • LaLonde, J. M., Le-Khac, M., & Meagher, K. L. (2011). Enhanced Dynamics of HIV gp120 Glycoprotein by Small Molecule Binding. Biochemistry, 50(16), 3329-3339. [Link]

  • Rahman, M. M., & Subramaniam, S. (2022). Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding. Viruses, 14(4), 705. [Link]

  • Kwong, P. D., & Wyatt, R. (2012). HIV-1 gp120 as a therapeutic target: Navigating a moving labyrinth. Current opinion in virology, 2(5), 583–590. [Link]

  • Wikipedia. (n.d.). Envelope glycoprotein GP120. [Link]

  • Moore, J. P., & Doms, R. W. (2003). Structure and Function of the HIV Envelope Glycoprotein as Entry Mediator, Vaccine Immunogen, and Target for Inhibitors. In HIV-1: Molecular Biology and Pathogenesis (pp. 209-236). Academic Press. [Link]

Sources

Comparative

validation of DMJ-I-228 as a fully functional antagonist without CD4-independent entry activation

Title: Validation of DMJ-I-228 as a Fully Functional HIV-1 Entry Antagonist: Overcoming CD4-Independent Activation Executive Summary The development of small-molecule CD4 mimetics represents a critical frontier in HIV-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of DMJ-I-228 as a Fully Functional HIV-1 Entry Antagonist: Overcoming CD4-Independent Activation

Executive Summary

The development of small-molecule CD4 mimetics represents a critical frontier in HIV-1 entry inhibition. Early prototypes, such as NBD-556, successfully targeted the highly conserved Phe43 cavity of the HIV-1 envelope glycoprotein (gp120)[1]. However, these first-generation molecules exhibited a fatal mechanistic flaw: they acted as viral entry agonists in CD4-negative, CCR5-positive cells by prematurely triggering the conformational changes required for coreceptor binding[2].

As a Senior Application Scientist, I present this comparative guide to validate DMJ-I-228 , a rationally designed dual-hotspot inhibitor that successfully transitions this drug class from agonists to fully functional antagonists[3]. By analyzing its thermodynamic signature and structural interactions, this guide provides the experimental frameworks necessary to validate DMJ-I-228's inability to trigger CD4-independent entry, establishing a self-validating system for future drug development.

Mechanistic Causality: The Thermodynamic Basis of Antagonism

To understand why DMJ-I-228 succeeds where NBD-556 fails, we must examine the thermodynamics of gp120 conformational dynamics.

During natural infection, the binding of host CD4 to gp120 induces a massive structural rearrangement, characterized by a highly favorable binding enthalpy balanced by a large unfavorable entropic penalty (-TΔS) due to molecular ordering[4]. NBD-556 mimics this thermodynamic signature too closely; it rigidifies gp120 into the CD4-bound state, exposing the highly conserved V3 loop and coreceptor binding site. If this occurs near a cell expressing CCR5 (even without CD4), the virus can enter the cell[2].

DMJ-I-228 was engineered via structure-based design to avoid this entropic trap[5]. While it still anchors into the Phe43 cavity, its guanidinium moiety forms a critical water-mediated hydrogen bond network with bridging sheet residue gp120Met426 and outer domain residue Asp368[3].

  • The Result: DMJ-I-228 secures high-affinity binding ( Kd​ = 250 nM) but exhibits a significantly reduced entropic penalty compared to NBD-556[4].

  • The Causality: Because DMJ-I-228 does not force gp120 into a rigid, fully CD4-bound conformation, the CCR5 binding site remains concealed. Consequently, DMJ-I-228 blocks CD4 attachment without inadvertently acting as a key to the CCR5 lock[3].

MOA gp120 HIV-1 gp120 (Unliganded) NBD556 NBD-556 (Agonist) gp120->NBD556 Binds Phe43 Cavity DMJI228 DMJ-I-228 (Antagonist) gp120->DMJI228 Binds Phe43 Cavity Conform_Agonist High Entropic Penalty Premature CCR5 Site Exposure NBD556->Conform_Agonist Conform_Antagonist Reduced Entropic Penalty CCR5 Site Remains Hidden DMJI228->Conform_Antagonist CCR5_Binding Binds CCR5 (CD4-Independent Entry) Conform_Agonist->CCR5_Binding Blocked Entry Blocked (Fully Functional Antagonist) Conform_Antagonist->Blocked

Figure 1: Divergent thermodynamic pathways of CD4-mimetics determining agonist vs. antagonist functional outcomes.

Comparative Performance Analysis

The transition from NBD-556 to DMJ-I-228, and subsequently to its direct-hydrogen-bonding derivative DMJ-II-121, demonstrates a clear trajectory of optimizing both affinity and antagonist behavior[5].

CompoundBinding Affinity ( Kd​ )Antiviral IC 50​ (YU2/JR-FL)Entropic Penalty (-TΔS)CD4-Independent Entry Status
NBD-556 3.7 µM~79.1 µMHighEnhances (Agonist)
DMJ-I-228 0.25 µM22.9 µMReducedDoes Not Enhance (Antagonist)
DMJ-II-121 0.11 µM2.3 µMReducedDoes Not Enhance (Antagonist)
NBD-11021 ~0.002 µM1.2 - 7.3 µMMinimalDoes Not Enhance (Antagonist)

Data synthesized from thermodynamic profiling and cell-based infectivity assays[2][5][6].

Experimental Validation Protocols

To ensure trustworthiness and reproducibility, the validation of DMJ-I-228 requires a self-validating experimental matrix. We must prove two things concurrently: (1) It inhibits standard viral entry, and (2) It does not trigger entry in the absence of CD4.

Protocol 1: Cell-Based Viral Infectivity & CD4-Independent Entry Assay

This assay utilizes canine thymocyte (Cf2Th) cell lines engineered to express specific human receptors[2].

Materials:

  • Target Cells: Cf2Th-CD4/CCR5 (Positive control for standard entry) and Cf2Th-CCR5 (Test line for CD4-independent entry).

  • Viruses: Recombinant HIV-1 (YU2 strain) expressing firefly luciferase. Amphotropic murine leukemia virus (A-MLV) pseudotyped virus (Specificity control).

Step-by-Step Methodology:

  • Cell Seeding: Seed Cf2Th-CD4/CCR5 and Cf2Th-CCR5 cells at a density of 6×103 cells/well in 96-well luminometer-compatible plates 24 hours prior to infection.

  • Compound Preparation: Prepare DMJ-I-228 in a serial dilution ranging from 0.1 µM to 100 µM.

  • Pre-incubation: Add the compound to 10,000 reverse transcriptase (RT) units of the recombinant HIV-1 virus in a final volume of 50 µL. Incubate at 37°C for 30 minutes. Causality: This allows the thermodynamic equilibrium of the gp120-compound complex to establish prior to cell contact.

  • Infection: Remove standard media from the target cells and add the virus-compound mixture. Incubate at 37°C for 48 hours.

  • Readout: Wash cells twice with PBS, lyse with 40 µL of cell culture lysis reagent, and measure luciferase activity.

  • Self-Validation Check: The A-MLV control must show no significant reduction in luminescence, proving DMJ-I-228 is not generally cytotoxic and does not inhibit the luciferase enzyme itself[2]. In Cf2Th-CCR5 cells, DMJ-I-228 must yield baseline luminescence, proving it lacks agonist activity[4].

Workflow Virus HIV-1 Pseudovirus (Luciferase Reporter) Compound Pre-incubate with DMJ-I-228 (0.1 - 100 µM) Virus->Compound Cell_CD4_CCR5 Cf2Th-CD4/CCR5 Cells (Standard Entry Pathway) Compound->Cell_CD4_CCR5 Cell_CCR5 Cf2Th-CCR5 Cells (CD4-Indep. Pathway) Compound->Cell_CCR5 Readout1 Decreased Luminescence (Inhibition Confirmed) Cell_CD4_CCR5->Readout1 Readout2 Baseline Luminescence (Antagonism Confirmed) Cell_CCR5->Readout2

Figure 2: Experimental workflow for validating the functional antagonism of DMJ-I-228 using parallel cell lines.

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

To physically prove the structural mechanism behind the antagonism, we measure the enthalpy (ΔH) and entropy (ΔS) of binding[4].

Step-by-Step Methodology:

  • Preparation: Degas and equilibrate monomeric gp120 (YU2 strain) at a concentration of ~2 µM in PBS (pH 7.4) containing 2% DMSO. Place ~1.4 mL into the calorimetric cell of a high-precision VP-ITC system.

  • Ligand Matching: Dissolve DMJ-I-228 to a concentration of 80–130 µM in the exact same buffer (PBS + 2% DMSO) used for the protein. Causality: Exact buffer matching is strictly required to eliminate heat of dilution artifacts that would obscure the true binding enthalpy.

  • Titration: Titrate the inhibitor into the cell at 25°C in 10 µL aliquots until saturation is reached (typically 20-30 injections).

  • Data Analysis: Calculate the association constant ( Ka​ ), ΔH, and subsequently derive the Gibbs free energy (ΔG) and entropic penalty (-TΔS). A successful validation of DMJ-I-228 will show a significantly lower -TΔS compared to historical NBD-556 runs[2].

References

  • Madani, N., et al. "CD4-Mimetic Small Molecules Sensitize Human Immunodeficiency Virus to Vaccine-Elicited Antibodies." Journal of Virology, 2014.[Link]

  • LaLonde, J. M., et al. "Structure-Based Design, Synthesis and Validation of CD4-Mimetic Small Molecule Inhibitors of HIV-1 Entry: Conversion of a Viral Entry Agonist to an Antagonist." Accounts of Chemical Research, 2014.[Link]

  • Courter, J. R., et al. "Structure-Based Design, Synthesis, and Characterization of Dual Hotspot Small-Molecule HIV-1 Entry Inhibitors." Journal of Medicinal Chemistry, 2014.[Link]

  • Curreli, F., et al. "Structure-Based Design of a Small Molecule CD4-Antagonist with Broad Spectrum Anti-HIV-1 Activity." ACS Medicinal Chemistry Letters, 2015.[Link]

  • Smith, A. B., et al. "CD4-mimetic inhibitors of HIV-1 entry and methods of use thereof.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to DMJ-I-228: Operational Handling, Mechanism, and Proper Disposal Procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe and effective handling of advanced virological probes. DMJ-I-228 is a highly potent CD4-mimetic small molecule used...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe and effective handling of advanced virological probes. DMJ-I-228 is a highly potent CD4-mimetic small molecule used extensively in HIV-1 entry inhibition studies. However, its complex molecular structure—specifically its halogenated nature—demands rigorous attention to both formulation causality and disposal logistics.

This guide provides a self-validating system for the operational handling, mechanistic application, and environmental disposal of DMJ-I-228, ensuring absolute scientific integrity and laboratory safety.

Physicochemical Properties & Hazard Profile

Understanding the physical and chemical nature of DMJ-I-228 is the first step in designing safe experimental and disposal workflows. The presence of both chlorine and fluorine atoms fundamentally dictates its waste classification[1].

Table 1: Quantitative Physicochemical Data of DMJ-I-228

PropertyValueOperational Implication
Compound Name DMJ-I-228N/A
CAS Number 1374035-59-2Use for MSDS tracking
Molecular Formula C₁₉H₁₉ClFN₅O₄Contains Halogens (Cl, F)
Molecular Weight 435.84 g/mol Required for molarity calculations
Primary Target HIV-1 gp120 (Phe43 cavity)BSL-2/BSL-3 handling if virus is present
Solubility DMSORequires organic solvent management

Mechanistic Grounding: Why DMJ-I-228?

To utilize DMJ-I-228 effectively, one must understand its target engagement. DMJ-I-228 functions as a CD4-mimetic. It specifically binds to the unliganded HIV-1 gp120 envelope glycoprotein within the highly conserved Phe43 cavity [2].

Causality of Action: By occupying the Phe43 cavity, DMJ-I-228 sterically and thermodynamically blocks the natural CD4 receptor from binding [3]. This premature activation of the envelope sensitizes the virus to neutralizing antibodies (such as CD4i antibodies) and rapidly leads to an inactive viral state, completely inhibiting HIV-1 entry into the host cell [4].

Mechanism A HIV-1 gp120 Envelope C Phe43 Cavity Binding A->C B DMJ-I-228 (CD4-Mimetic) B->C D Blockade of CD4 Receptor C->D E Inhibition of Viral Entry D->E

Mechanism of DMJ-I-228 binding to gp120 Phe43 cavity and blocking HIV-1 entry.

Experimental Protocols: Formulation & Handling

The hydrophobic indane moiety and guanidinium group of DMJ-I-228 require specific solvent cascades to maintain solubility without crashing out of solution [5].

Protocol A: In Vitro Stock Preparation
  • Weighing : In a Class II Biosafety Cabinet (BSC), weigh the required mass of lyophilized DMJ-I-228 powder.

  • Primary Dissolution : Dissolve the powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution. Causality: DMSO is an aprotic solvent capable of disrupting the compound's crystal lattice energy without hydrolyzing the active pharmacophore.

  • Storage : Aliquot into single-use amber vials and store at -20°C to prevent repeated freeze-thaw degradation.

Protocol B: In Vivo Formulation Cascade

For animal models, an aqueous-compatible suspension is required. Follow this exact sequence to prevent precipitation, validating each step visually (the solution must clarify before moving to the next step) [5]:

Table 2: Quantitative Formulation Matrix (In Vivo)

ComponentVolume Ratio (%)Mechanistic Function
DMSO Stock 5%Primary API Solubilization
PEG300 40%Co-solvent / Dielectric Bridging
Tween 80 5%Micellar Surfactant
ddH₂O 50%Aqueous Diluent
  • Initiation : Take the required volume of the DMSO stock solution.

  • Co-Solvent Addition : Add PEG300; mix by vortexing until completely clarified. Causality: PEG300 acts as a bridging co-solvent, reducing the dielectric constant gap between DMSO and water.

  • Surfactant Addition : Add Tween 80; mix until clarified. Causality: Tween 80 forms stabilizing micelles around the hydrophobic core of DMJ-I-228.

  • Aqueous Dilution : Slowly add ddH₂O dropwise while mixing to achieve a clear, final formulation.

Proper Disposal Procedures (Core Directive)

Because DMJ-I-228 is a biologically active synthetic compound containing halogens (C₁₉H₁₉ClFN₅O₄), it cannot be treated as standard organic waste. Improper disposal, such as drain dumping or low-temperature incineration, can lead to the release of toxic dioxins and active pharmaceutical ingredients (APIs) into the environment.

Step-by-Step Disposal Workflow
  • Segregation of Liquid Waste (Critical Step) :

    • Causality: Due to the presence of Chlorine (Cl) and Fluorine (F), any solvent waste containing DMJ-I-228 must be strictly segregated into Halogenated Organic Waste carboys.

    • Action: Label the carboy clearly with "Halogenated Waste: Contains DMSO, PEG, and Halogenated API (DMJ-I-228)". Never mix with non-halogenated streams.

  • Solid Waste Management :

    • Action: All pipette tips, Eppendorf tubes, and empty reagent vials that contacted the compound must be disposed of in a rigid, puncture-resistant Chemical Biohazard Bin .

  • Contaminated PPE :

    • Action: Nitrile gloves and disposable bench pads used during the weighing of the raw powder must be treated as solid chemical waste, not general lab trash.

  • Final Destruction (P501 Compliance) :

    • Causality: According to GHS hazard disposal codes (P501), the contents must be disposed of via a certified chemical waste contractor [6].

    • Action: The contractor must utilize High-Temperature Incineration (typically >1,000°C) to safely break the carbon-halogen bonds without generating toxic dioxin byproducts.

Disposal Start DMJ-I-228 Waste Generation Solid Solid Waste (PPE, Tubes) Start->Solid Liquid Liquid Waste (DMSO/PEG) Start->Liquid SolidCont Biohazard / Chem Waste Bin Solid->SolidCont LiquidCont Halogenated Waste Carboy Liquid->LiquidCont Incineration High-Temp Incineration SolidCont->Incineration LiquidCont->Incineration

Step-by-step logical workflow for the segregation and disposal of DMJ-I-228 waste.

References

  • Title : CD4-Mimetic Small Molecules Sensitize Human Immunodeficiency Virus to Vaccine-Elicited Antibodies Source : Journal of Virology (NATAP) URL :[Link]

  • Title: US9403763B2 - CD4-mimetic inhibitors of HIV-1 entry and methods of use thereof Source: Google Patents URL
  • Title : Opening the HIV Envelope: Potential of CD4 mimics as multifunctional HIV entry inhibitors Source : PubMed Central (PMC) URL :[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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